Flurandrenolide
Description
A corticosteroid used topically in the treatment of various skin disorders. It is usually employed as a cream or an ointment, and is also used as a polyethylene tape with an adhesive. (From Martindale, The Extra Pharmacopoeia, 30th ed, p733)
This compound is a Corticosteroid. The mechanism of action of this compound is as a Corticosteroid Hormone Receptor Agonist.
This compound is a synthetic glucocorticoid with anti-inflammatory and anti-allergic properties. This compound exerts its effects by interacting with specific cytoplasmic glucocorticoid receptors and subsequently activates glucocorticoid receptor mediated gene expression. The synthesis of certain anti-inflammatory proteins is induced while the synthesis of certain inflammatory mediators is inhibited. As a result, there is an overall reduction in chronic inflammation and autoimmune reactions.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1965 and is indicated for skin disease and has 1 investigational indication.
See also: this compound; neomycin sulfate (component of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPFMWWJOGLOIF-XWCQMRHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047434 | |
| Record name | Flurandrenolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flurandrenolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014984 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, FREELY SOL IN CHLOROFORM; SOL IN METHANOL; SPARINGLY SOL IN ALC; PRACTICALLY INSOL IN WATER & ETHER, 5.78e-02 g/L | |
| Record name | Flurandrenolide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00846 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLURANDRENOLIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3084 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Flurandrenolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014984 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from acetone + hexane, WHITE TO OFF-WHITE, FLUFFY CRYSTALLINE POWDER | |
CAS No. |
1524-88-5 | |
| Record name | Flurandrenolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1524-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurandrenolide [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001524885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurandrenolide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00846 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flurandrenolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fludroxycortide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLURANDRENOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EUL29XUQT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLURANDRENOLIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3084 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Flurandrenolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014984 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
247-255 °C, 251 °C | |
| Record name | Flurandrenolide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00846 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLURANDRENOLIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3084 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Flurandrenolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014984 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Flurandrenolide's Mechanism of Action in Keratinocytes: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Flurandrenolide, a synthetic topical corticosteroid of intermediate to high potency, is a cornerstone in the treatment of various inflammatory and hyperproliferative skin disorders.[1][2] Its therapeutic efficacy is rooted in its profound effects on keratinocytes, the primary cell type of the epidermis. This technical guide elucidates the core molecular mechanisms through which this compound modulates keratinocyte function. It acts primarily by binding to the glucocorticoid receptor (GR), initiating a cascade of genomic and non-genomic events that collectively suppress inflammation, inhibit proliferation, and promote differentiation.[3][4] This document details the specific signaling pathways involved, presents quantitative data from relevant studies, outlines key experimental protocols, and provides visual diagrams to clarify complex interactions.
Core Mechanism of Action: Glucocorticoid Receptor (GR) Signaling
The actions of this compound, like other glucocorticoids, are mediated through the glucocorticoid receptor, a ligand-activated transcription factor that resides in the cytoplasm in an inactive state.[5] The signaling process can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway: Transcriptional Regulation
The classical and most well-understood mechanism involves the direct regulation of gene expression.
-
Ligand Binding & Activation: this compound penetrates the keratinocyte cell membrane and binds to the GR in the cytoplasm, which is complexed with heat shock proteins (Hsp90).
-
Translocation: This binding induces a conformational change, causing the release of Hsp90 and the translocation of the this compound-GR complex into the nucleus.
-
Gene Regulation: Inside the nucleus, the activated complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.
-
Transactivation: The GR complex can directly bind to GREs to increase the transcription of genes with anti-inflammatory properties, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of inflammatory prostaglandins and leukotrienes. It also co-regulates anti-inflammatory genes like Tsc22d3 and Zfp36 in cooperation with transcription factors like Kruppel-like factor 4 (Klf4).
-
Transrepression: More commonly, the GR complex indirectly represses gene expression by interfering with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. This prevents the transcription of cytokines, chemokines, and adhesion molecules.
-
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Glucocorticoid Receptor Localizes to Adherens Junctions at the Plasma Membrane of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Flurandrenolide's Interaction with the Glucocorticoid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurandrenolide, a synthetic topical corticosteroid, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects primarily through its interaction with the glucocorticoid receptor (GR). This technical guide provides an in-depth analysis of this interaction, detailing the molecular mechanisms, signaling pathways, and key experimental methodologies used to characterize this binding. Quantitative data on this compound's binding affinity and functional potency are summarized, and detailed protocols for relevant assays are provided. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's engagement with its molecular target.
Introduction to Glucocorticoid Receptor Signaling
The glucocorticoid receptor is a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[1][2] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs).[2] Upon binding to a ligand such as this compound, the receptor undergoes a conformational change, dissociates from the HSP complex, and translocates to the nucleus.[1]
Once in the nucleus, the ligand-activated GR can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding recruits coactivator proteins, leading to an increase in the transcription of anti-inflammatory genes.[3]
-
Transrepression: The GR monomer can interact with and inhibit the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key mediators of pro-inflammatory gene expression. This interference does not typically involve direct binding of the GR to DNA.
Quantitative Analysis of this compound-Glucocorticoid Receptor Interaction
The potency of a topical corticosteroid is correlated with its binding affinity for the glucocorticoid receptor. While specific quantitative data for this compound's binding affinity (Kd or Ki) and functional efficacy (EC50) are not consistently reported across publicly available literature, its potency is well-established through comparative studies and clinical efficacy.
This compound is classified as a medium- to high-potency corticosteroid. Its therapeutic effects are achieved through its agonist activity at the glucocorticoid receptor. The following tables summarize the available data and provide context by comparing it with other well-characterized corticosteroids.
Table 1: Comparative Glucocorticoid Receptor Binding Affinity
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone | Reference |
| Dexamethasone | 100 | |
| Fluticasone Propionate | 1775 | |
| Budesonide | 935 | |
| Mometasone Furoate | 2250 | |
| This compound | Medium-High Potency |
Note: Relative Receptor Affinity is a comparative measure and can vary based on the specific assay conditions.
Table 2: Functional Potency of Various Glucocorticoids in Transactivation and Transrepression Assays
| Compound | Transactivation (β2-receptor induction) EC50 (M) | Transrepression (GM-CSF release inhibition) EC50 (M) | Reference |
| Dexamethasone | 3.6 x 10-8 | 2.2 x 10-9 | |
| Fluticasone Propionate | 9.8 x 10-10 | 1.8 x 10-11 | |
| Budesonide | 1.1 x 10-9 | 5.0 x 10-11 | |
| This compound | Data not available | Data not available |
Signaling Pathways
The interaction of this compound with the glucocorticoid receptor initiates a cascade of intracellular events culminating in the modulation of gene expression. The primary signaling pathways are depicted below.
Caption: this compound activates the GR, leading to nuclear translocation and gene regulation.
Experimental Protocols & Workflows
The characterization of this compound's interaction with the glucocorticoid receptor relies on a suite of established in vitro and in vivo assays.
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay quantifies the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction containing the GR from a suitable source, such as cultured human A549 lung carcinoma cells or rat liver tissue.
-
Incubation: Incubate the receptor preparation with a fixed, low concentration of a high-affinity radioligand (e.g., [3H]dexamethasone).
-
Competition: In parallel, set up incubations with the radioligand and a range of concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium, typically by incubating for 18-24 hours at 4°C.
-
Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for determining GR binding affinity of this compound.
Glucocorticoid Receptor Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate GR-mediated gene transcription.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or A549) and transiently or stably transfect them with two plasmids: one expressing the human GR and another containing a luciferase reporter gene under the control of a GRE-containing promoter.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a reference agonist like dexamethasone.
-
Incubation: Incubate the cells for a sufficient period (e.g., 6-24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence intensity against the log concentration of this compound to determine the EC50 for transactivation.
Caption: Workflow for assessing GR-mediated gene activation by this compound.
Vasoconstrictor Assay
This in vivo assay is a widely used method for assessing the potency of topical corticosteroids. The degree of skin blanching (vasoconstriction) caused by the corticosteroid correlates with its anti-inflammatory activity.
Protocol:
-
Subject Selection: Select healthy volunteers with normal skin.
-
Application: Apply a standardized amount of this compound-containing formulation to a defined area on the forearm.
-
Occlusion: The application site is often occluded with a dressing to enhance penetration.
-
Incubation: Leave the formulation in place for a specified period (e.g., 6-16 hours).
-
Removal and Assessment: Remove the formulation and assess the degree of skin blanching at a predetermined time point (e.g., 2 hours post-removal) using a standardized visual scoring scale or a chromameter.
-
Data Analysis: Compare the vasoconstriction score of this compound to that of reference corticosteroids of known potency.
Conclusion
This compound is a potent agonist of the glucocorticoid receptor, and its therapeutic effects are a direct consequence of this interaction. Through the mechanisms of transactivation and transrepression, this compound effectively modulates the expression of genes involved in the inflammatory cascade. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and novel glucocorticoid receptor modulators. Further studies to precisely quantify the binding kinetics and functional potency of this compound will provide a more complete understanding of its pharmacological profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
Flurandrenolide: A Technical Guide to Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurandrenolide is a potent topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various corticosteroid-responsive dermatoses.[1][2][3] A comprehensive understanding of its physicochemical and solubility characteristics is fundamental for formulation development, bioavailability enhancement, and ensuring therapeutic efficacy. This technical guide provides an in-depth overview of these core properties, complete with experimental methodologies and graphical representations of relevant biological and experimental processes.
Physicochemical Properties
This compound is a white to off-white, fluffy, and odorless crystalline powder.[2][4] Its key physicochemical identifiers and properties are summarized in the table below, providing a quantitative foundation for its characterization.
| Property | Value | Source(s) |
| IUPAC Name | (1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-17-en-16-one | |
| Chemical Formula | C₂₄H₃₃FO₆ | |
| Molecular Weight | 436.52 g/mol | |
| Melting Point | 247-255 °C | |
| pKa (Strongest Acidic) | 13.74 (Predicted) | |
| pKa (Strongest Basic) | -2.8 (Predicted) | |
| LogP (Octanol-Water Partition Coefficient) | 1.4 |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. This compound is characterized as being practically insoluble in water and ether. Its solubility in various common solvents is detailed below.
| Solvent | Quantitative Solubility | Qualitative Description | Source(s) |
| Water | 0.0578 mg/mL (Predicted) | Practically Insoluble | |
| Chloroform | 1 g in 10 mL | Freely Soluble | |
| Alcohol (Ethanol) | 1 g in 72 mL | Sparingly Soluble | |
| Methanol | Not specified | Soluble | |
| Ether | Not specified | Practically Insoluble |
Experimental Protocols
The following sections describe the standard methodologies for determining the key physicochemical properties outlined in this guide.
Melting Point Determination (Capillary Method)
The melting point of this compound is determined using the capillary method as described in the United States Pharmacopeia (USP) <741>.
-
Sample Preparation: A small quantity of the dry, finely powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.
-
Apparatus: A calibrated melting point apparatus consisting of a heated block or oil bath and a thermometer or digital temperature sensor is used.
-
Procedure: The capillary tube is placed in the apparatus at a temperature approximately 5-10°C below the expected melting point. The temperature is then ramped at a controlled rate, typically 1°C per minute.
-
Determination: The melting range is recorded from the temperature at which the substance first begins to collapse or liquefy (onset point) to the temperature at which it becomes completely liquid (clear point).
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound is determined using the shake-flask method, which is considered the gold standard for solubility measurements.
-
Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
Due to its poor water solubility, the pKa of this compound is typically predicted computationally. However, an experimental determination for sparingly soluble compounds would involve a potentiometric titration in a co-solvent system.
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Measurement: The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For co-solvent systems, a series of measurements at different co-solvent concentrations is performed, and the aqueous pKa is estimated by extrapolating the results to zero co-solvent concentration.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.
Caption: Simplified Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Influence of Lipophilicity (LogP) on Solubility.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Topical Corticosteroid: An In-depth Guide to the Discovery and Development of Flurandrenolide
Introduction
Flurandrenolide is a synthetic, fluorinated corticosteroid that emerged in the early 1960s as a potent topical agent for the management of various inflammatory and pruritic dermatoses. Its development represents a significant milestone in the evolution of topical steroid therapy, offering enhanced potency and a favorable therapeutic profile. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, with a focus on the experimental methodologies and quantitative data that underpinned its journey from laboratory synthesis to clinical application. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the scientific foundations of this important dermatological therapy.
Discovery and Historical Context
The regulatory landscape during this compound's development was also undergoing significant changes. The 1962 Kefauver-Harris Amendments to the Federal Food, Drug, and Cosmetic (FD&C) Act revolutionized the drug approval process in the United States.[5] For the first time, manufacturers were required to provide "substantial evidence" of a drug's efficacy for its intended use, in addition to the existing requirement for safety. This necessitated the use of "adequate and well-controlled" clinical investigations, which became the cornerstone of the modern FDA approval process.
Mechanism of Action: A Molecular Perspective
This compound exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with the glucocorticoid receptor (GR). The signaling pathway is a well-established cascade of molecular events:
-
Cellular Entry and Receptor Binding: Being lipophilic, this compound readily diffuses across the cell membrane of keratinocytes and other skin cells. In the cytoplasm, it binds to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex.
-
Receptor Activation and Translocation: Upon binding, the receptor undergoes a conformational change, dissociating from the chaperone protein complex. This activated receptor-ligand complex then translocates into the nucleus.
-
Transcriptional Modulation: Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding modulates the transcription of these genes.
-
Anti-inflammatory Effects: The primary anti-inflammatory effects are mediated by:
-
Increased synthesis of anti-inflammatory proteins: this compound upregulates the expression of annexin A1 (formerly known as lipocortin-1), a protein that inhibits phospholipase A2. This, in turn, blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.
-
Decreased synthesis of pro-inflammatory proteins: The activated GR complex can also repress the expression of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1. This leads to a reduction in the production of cytokines, chemokines, and adhesion molecules that are crucial for orchestrating the inflammatory response.
-
The following diagram illustrates the signaling pathway of this compound.
Preclinical Development and Experimental Protocols
The preclinical evaluation of this compound would have involved a battery of in vitro and in vivo assays to characterize its potency and anti-inflammatory activity. While specific historical data for this compound is scarce, the following sections describe the standard experimental protocols of that era.
In Vitro Glucocorticoid Receptor Binding Assay
This assay is fundamental to determining the affinity of a corticosteroid for its receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the glucocorticoid receptor.
-
Materials:
-
Source of glucocorticoid receptors (e.g., cytosol extract from rat liver or cultured human keratinocytes).
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).
-
Unlabeled this compound and a reference standard (e.g., dexamethasone).
-
Assay buffer and scintillation cocktail.
-
-
Procedure:
-
A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand using a method such as filtration or charcoal-dextran adsorption.
-
The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
In Vivo Anti-inflammatory Assays
Animal models are crucial for evaluating the in vivo efficacy of a new anti-inflammatory agent.
This is a widely used model of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Objective: To quantify the anti-inflammatory effect of topically or systemically administered this compound on acute edema.
-
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
1% carrageenan solution in saline.
-
This compound formulation and vehicle control.
-
Plethysmometer.
-
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The basal paw volume of each rat is measured.
-
This compound or vehicle is administered (topically to the paw or systemically).
-
After a set time, 0.1 mL of 1% carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each treatment group relative to the control group.
-
This model is used to assess the effect of a compound on the proliferative phase of inflammation (chronic inflammation).
Experimental Protocol: Cotton Pellet Granuloma
-
Objective: To evaluate the anti-proliferative and anti-inflammatory effects of this compound on granuloma formation.
-
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Sterilized cotton pellets (e.g., 10 mg).
-
This compound formulation and vehicle control.
-
-
Procedure:
-
Under anesthesia, sterilized cotton pellets are subcutaneously implanted in the axilla or groin region of the rats.
-
Animals are treated with this compound or vehicle daily for a set period (e.g., 7 days).
-
On the 8th day, the animals are euthanized, and the cotton pellets with the surrounding granulomatous tissue are dissected out.
-
The wet weight of the granuloma is recorded. The pellets are then dried in an oven until a constant weight is achieved to determine the dry weight of the granuloma.
-
The percentage inhibition of granuloma formation is calculated by comparing the dry weights of the granulomas from the treated and control groups.
-
Clinical Development
The clinical development of this compound would have followed the evolving FDA regulations of the 1960s, focusing on demonstrating both safety and efficacy.
Vasoconstrictor Assay: A Surrogate for Potency
The human vasoconstrictor assay, developed by McKenzie and Stoughton in 1962, became a crucial tool for assessing the potency of topical corticosteroids. This assay measures the skin-blanching (vasoconstrictive) effect of a topical steroid, which correlates well with its clinical anti-inflammatory efficacy.
Experimental Protocol: Human Vasoconstrictor Assay
-
Objective: To determine the vasoconstrictive potency of a this compound formulation.
-
Materials:
-
Healthy human volunteers.
-
This compound formulation and a reference standard.
-
Occlusive dressings (optional, but often used to enhance penetration).
-
-
Procedure:
-
Small amounts of the test and reference formulations are applied to designated sites on the flexor surface of the forearms of the volunteers.
-
The sites are often covered with an occlusive dressing for a specified period (e.g., 16 hours).
-
After removal of the dressing and cleaning of the skin, the degree of vasoconstriction (blanching) is visually assessed at a set time point (e.g., 2 hours post-removal).
-
Blanching is scored on a scale (e.g., 0-4), and the scores for the test formulation are compared to the reference standard to determine its relative potency.
-
Clinical Trials in Corticosteroid-Responsive Dermatoses
To gain FDA approval, this compound had to be proven effective in treating inflammatory skin conditions. A key study, although published later, highlights the efficacy of the this compound tape formulation in psoriasis.
Clinical Trial: this compound Tape vs. Diflorasone Diacetate Ointment in Psoriasis
-
Objective: To compare the efficacy of once-daily this compound tape (4 µg/cm²) with twice-daily 0.05% diflorasone diacetate ointment in patients with plaque psoriasis.
-
Study Design: An investigator-blinded, randomized, bilateral paired-comparison study.
-
Participants: 30 patients with plaque psoriasis.
-
Methodology:
-
Symmetrical psoriatic plaques on each patient were randomly assigned to treatment with either this compound tape (applied once daily for up to 16 hours) or diflorasone diacetate ointment (applied twice daily).
-
Lesions were assessed at baseline and after 2 and 4 weeks of treatment.
-
Efficacy was evaluated based on the degree of clearing of erythema, scaling, and induration.
-
-
Results: The study concluded that this compound tape-treated plaques showed consistently greater clearing in all assessed parameters compared to the lesions treated with diflorasone diacetate ointment.
Table 1: Quantitative Clinical Efficacy Data (Illustrative)
| Parameter | This compound Tape (4 µg/cm²) | Diflorasone Diacetate Ointment (0.05%) |
| Mean Baseline Score (Erythema, Scaling, Induration) | (Hypothetical Data) | (Hypothetical Data) |
| Mean Score at 4 Weeks | (Hypothetical Data) | (Hypothetical Data) |
| Percentage Improvement | (Hypothetical Data) | (Hypothetical Data) |
| Treatment Success Rate | (Hypothetical Data) | (Hypothetical Data) |
(Note: The actual quantitative data from the published study is not available in the abstract. This table is illustrative of how such data would be presented.)
The Drug Development and Approval Workflow (circa 1960s)
The development of a topical corticosteroid like this compound in the 1960s would have followed a structured, albeit less complex, process than today. The diagram below outlines the logical flow from initial synthesis to market approval during that era.
The discovery and development of this compound represent a key advancement in dermatological therapy, driven by the scientific pursuit of more potent and effective anti-inflammatory agents. Its journey from chemical synthesis to a widely used topical medication was paved by a series of preclinical and clinical investigations that were becoming increasingly rigorous under the evolving regulatory framework of the 1960s. The experimental protocols and assays described herein, from in vitro receptor binding studies to in vivo models of inflammation and human vasoconstrictor assays, formed the scientific bedrock upon which the safety and efficacy of this compound were established. This guide has aimed to provide a detailed technical overview of this process, offering valuable insights for today's researchers and drug development professionals.
References
- 1. fda.gov [fda.gov]
- 2. New Drug Application - Wikipedia [en.wikipedia.org]
- 3. brieflands.com [brieflands.com]
- 4. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. truthonthemarket.com [truthonthemarket.com]
An In-Depth Technical Guide to the In Vitro Biological Activity of Flurandrenolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurandrenolide is a synthetic fluorinated corticosteroid characterized by its potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, with a focus on its molecular mechanisms, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.
Introduction
This compound is a mid-potency corticosteroid primarily used in topical formulations for the management of various dermatological conditions.[2][3] Its therapeutic efficacy stems from its ability to modulate inflammatory and immune responses at the cellular and molecular levels.[1] Understanding the in vitro biological activity of this compound is crucial for elucidating its mechanism of action, predicting its clinical effects, and developing new therapeutic applications.
Molecular Mechanism of Action
This compound, like other corticosteroids, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[4] This binding event initiates a cascade of molecular events that ultimately lead to the modulation of gene expression.
2.1. Glucocorticoid Receptor Binding and Nuclear Translocation
Upon entering the cell, this compound binds to the GR, which is located in the cytoplasm in an inactive complex with heat shock proteins. Ligand binding induces a conformational change in the GR, leading to its dissociation from the heat shock protein complex. The activated this compound-GR complex then translocates to the nucleus.
2.2. Modulation of Gene Expression
Inside the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either enhance or suppress the transcription of these genes.
-
Transactivation: The this compound-GR complex can directly bind to GREs to increase the transcription of anti-inflammatory genes. A key example is the induction of annexin-1 (lipocortin-1) synthesis. Annexin-1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. By blocking this step, this compound effectively reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
-
Transrepression: The this compound-GR complex can also repress the transcription of pro-inflammatory genes. This is often achieved by interfering with the activity of other transcription factors, such as NF-κB and AP-1. This leads to a decrease in the production of pro-inflammatory cytokines, including interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).
Caption: this compound's mechanism of action.
Quantitative In Vitro Biological Activity
The in vitro activity of this compound can be quantified through various assays that measure its binding affinity to the glucocorticoid receptor and its functional effects on cellular processes.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Receptor Binding | ||||
| Glucocorticoid Receptor Binding | Relative Potency | Intermediate | Not Specified | |
| Functional Assays | ||||
| Vasoconstriction Assay | Potency | High-range (ointment), Medium-range (cream) | Human Skin | |
| Anti-inflammatory Activity | Inhibition of pro-inflammatory mediators | Yes | Various immune cells | |
| Antipruritic Activity | Mast cell stabilization | Yes | Mast cells |
Key In Vitro Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's in vitro activity.
4.1. Glucocorticoid Receptor Binding Assay
This assay determines the affinity of this compound for the glucocorticoid receptor.
-
Objective: To quantify the binding affinity of this compound to the GR.
-
Principle: A competitive binding assay is used where this compound competes with a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) for binding to the GR in a cell lysate or with purified receptor.
-
Methodology:
-
Prepare a cell lysate containing the GR (e.g., from A549 cells).
-
Incubate the lysate with a fixed concentration of radiolabeled glucocorticoid and varying concentrations of this compound.
-
Separate the bound from the unbound radioligand using a method such as filtration.
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
4.2. Reporter Gene Assay for GR-Mediated Transcription
This assay measures the ability of this compound to activate or repress gene expression through the GR.
-
Objective: To assess the functional consequence of this compound binding to the GR in terms of gene transcription.
-
Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with GREs. Activation of the GR by this compound leads to the expression of the reporter gene, which can be quantified.
-
Methodology:
-
Culture a suitable cell line (e.g., HEK293 or A549) and transfect with the reporter plasmid.
-
Treat the cells with varying concentrations of this compound.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
4.3. Cytokine Expression Analysis
This assay evaluates the effect of this compound on the production of inflammatory cytokines.
-
Objective: To measure the anti-inflammatory effect of this compound by quantifying its impact on cytokine production.
-
Principle: Immune cells (e.g., peripheral blood mononuclear cells or macrophages) are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of this compound. The levels of secreted cytokines are then measured.
-
Methodology:
-
Isolate and culture the desired immune cells.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with an inflammatory stimulus like LPS.
-
Collect the cell culture supernatant after a specific incubation period.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Caption: Workflow for key in vitro assays.
Summary of In Vitro Biological Activities
-
Anti-inflammatory: this compound effectively suppresses the production of pro-inflammatory mediators by inhibiting the phospholipase A2 pathway and downregulating the expression of pro-inflammatory cytokines.
-
Antipruritic: It can alleviate itching by stabilizing mast cells, thereby preventing the release of histamine and other substances that cause itching.
-
Vasoconstrictive: this compound causes narrowing of the blood vessels in the skin, which helps to reduce redness and swelling. The exact mechanism is not fully understood but may involve the reduction of nitric oxide production and inhibition of vasodilatory prostaglandins.
Conclusion
This compound is a potent corticosteroid with a well-defined in vitro mechanism of action centered on its interaction with the glucocorticoid receptor and subsequent modulation of gene expression. The in vitro assays described in this guide provide a robust framework for quantifying its biological activity and understanding its therapeutic effects. This information is invaluable for the continued research and development of this compound and other corticosteroid-based therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. drugs.com [drugs.com]
- 4. This compound | C24H33FO6 | CID 15209 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Impact of Flurandrenolide on Cytokine and Chemokine Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurandrenolide is a synthetic topical corticosteroid recognized for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Its therapeutic efficacy in inflammatory dermatoses such as psoriasis and atopic dermatitis is primarily attributed to its ability to modulate the expression of a wide array of signaling molecules, including cytokines and chemokines.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its effects on cytokine and chemokine expression, supported by experimental data and detailed methodologies.
Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation
This compound, like other corticosteroids, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[4] Once in the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression.
-
Transactivation: The GR complex directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This typically leads to the upregulation of anti-inflammatory proteins. A key example is the induction of annexin A1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes.[1]
-
Transrepression: The this compound-GR complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This transrepression is central to the broad anti-inflammatory effects of glucocorticoids, as NF-κB and AP-1 control the transcription of a multitude of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are orchestrated through its influence on critical signaling pathways that govern the inflammatory response.
Glucocorticoid Receptor (GR) Signaling
The binding of this compound to the GR initiates a cascade of events that ultimately alters gene expression. The activated GR can either directly bind to GREs to upregulate anti-inflammatory genes (transactivation) or interfere with the function of other transcription factors to downregulate pro-inflammatory genes (transrepression).
Inhibition of NF-κB and AP-1 Signaling
The transrepression of NF-κB and AP-1 is a cornerstone of this compound's anti-inflammatory action. By inhibiting these transcription factors, this compound effectively shuts down the expression of a broad spectrum of pro-inflammatory cytokines and chemokines.
Quantitative Effects on Cytokine and Chemokine Expression
Direct quantitative data on the specific effects of this compound on a wide range of cytokines and chemokines are limited in publicly available literature. However, based on its mechanism of action as a potent corticosteroid, its effects are expected to be in line with those observed for other drugs in the same class. The following tables summarize representative data from studies on other topical corticosteroids, which can be considered indicative of the potential effects of this compound.
Table 1: Effect of Topical Corticosteroids on Pro-inflammatory Cytokine Expression
| Cytokine | Cell/Tissue Type | Stimulus | Corticosteroid | Concentration/Dose | % Inhibition / Fold Change | Reference |
| IL-1β | Human Keratinocytes | TNF-α | Dexamethasone | 1 µM | ↓ ~60% | |
| IL-6 | Human Dermal Fibroblasts | IL-1β | Dexamethasone | 100 nM | ↓ ~80% | |
| TNF-α | Human Mononuclear Cells | LPS | Hydrocortisone | 1 µM | ↓ ~75% | |
| IL-17A | Psoriatic Skin Explants | - | Clobetasol Propionate | 0.05% ointment | ↓ in mRNA expression |
Note: This table presents illustrative data from studies on various corticosteroids and should be interpreted as representative of the class effect. Specific quantitative effects of this compound may vary.
Table 2: Effect of Topical Corticosteroids on Chemokine Expression
| Chemokine | Cell/Tissue Type | Stimulus | Corticosteroid | Concentration/Dose | % Inhibition / Fold Change | Reference |
| CXCL8 (IL-8) | Human Keratinocytes | TNF-α | Dexamethasone | 1 µM | ↓ ~70% | |
| CCL2 (MCP-1) | Human Mononuclear Cells | PHA | Dexamethasone | 100 nM | ↓ ~50% | |
| CCL17 (TARC) | Atopic Dermatitis Skin | - | Mometasone Furoate | 0.1% cream | ↓ in lesional skin | |
| CCL22 (MDC) | Atopic Dermatitis Skin | - | Mometasone Furoate | 0.1% cream | ↓ in lesional skin |
Note: This table presents illustrative data from studies on various corticosteroids and should be interpreted as representative of the class effect. Specific quantitative effects of this compound may vary.
Experimental Protocols
The following are detailed methodologies for key experiments cited or relevant to the study of this compound's effect on cytokine and chemokine expression.
In Vitro Human Keratinocyte Culture and Stimulation
This protocol is designed to assess the anti-inflammatory effects of this compound on human keratinocytes, a key cell type in the epidermis.
-
Cell Culture:
-
Primary Normal Human Epidermal Keratinocytes (NHEK) are cultured in keratinocyte growth medium (KGM) supplemented with growth factors.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
Experimental Setup:
-
NHEKs are seeded in 24-well plates and grown to 80-90% confluency.
-
Cells are then pre-treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 1-2 hours.
-
Following pre-treatment, cells are stimulated with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) or a cytokine cocktail (e.g., IL-17A and TNF-α), for 6-24 hours to induce cytokine and chemokine expression.
-
-
Sample Collection and Analysis:
-
Supernatants: Culture supernatants are collected for protein analysis.
-
Cell Lysates: Cells are lysed for RNA or protein extraction.
-
Protein Quantification: Cytokine and chemokine levels in the supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based immunoassays (e.g., Luminex).
-
mRNA Quantification: Total RNA is extracted from cell lysates, and gene expression levels of target cytokines and chemokines are determined by quantitative real-time polymerase chain reaction (qRT-PCR).
-
Ex Vivo Skin Explant Culture
This model provides a more physiologically relevant system to study the effects of topically applied this compound.
-
Tissue Procurement and Culture:
-
Full-thickness human skin biopsies are obtained from healthy donors or patients with inflammatory skin conditions.
-
Biopsies are cultured at the air-liquid interface on sterile grids in a culture dish containing supplemented culture medium.
-
-
Treatment Application:
-
This compound, formulated in a suitable vehicle (e.g., cream or ointment base), is applied topically to the epidermal surface of the skin explants.
-
Control explants receive the vehicle alone.
-
-
Incubation and Sample Collection:
-
Explants are incubated for a defined period (e.g., 24-48 hours).
-
At the end of the incubation, the culture medium is collected to measure secreted cytokines and chemokines.
-
The skin tissue is harvested for histological analysis, immunohistochemistry, or homogenization for RNA/protein extraction.
-
-
Analysis:
-
Similar to the in vitro cell culture model, cytokine and chemokine levels in the culture medium and tissue homogenates are quantified using ELISA or multiplex assays.
-
Gene expression analysis is performed using qRT-PCR on RNA extracted from the tissue.
-
In Vivo Murine Models of Inflammatory Skin Disease
Animal models are crucial for evaluating the in vivo efficacy of this compound.
-
Model Induction:
-
Common models include the imiquimod-induced psoriasis-like model or the oxazolone-induced atopic dermatitis-like model in mice.
-
The inflammatory agent is applied topically to a specific skin area (e.g., the ear or shaved back skin) to induce a localized inflammatory response.
-
-
Treatment:
-
Once the inflammatory phenotype is established, this compound cream or tape is applied topically to the inflamed skin daily for a specified duration.
-
-
Assessment of Inflammation:
-
Clinical parameters such as erythema, scaling, and skin thickness are scored.
-
At the end of the study, skin biopsies are collected from the treated and control areas.
-
-
Cytokine and Chemokine Analysis:
-
Skin biopsies are processed for histology, immunohistochemistry, and RNA/protein extraction.
-
Cytokine and chemokine expression is analyzed at the protein and mRNA levels as described in the previous protocols.
-
Conclusion
This compound exerts its potent anti-inflammatory effects by modulating the expression of a wide range of cytokines and chemokines. Its primary mechanism of action involves the activation of the glucocorticoid receptor, leading to the transrepression of key pro-inflammatory transcription factors, NF-κB and AP-1. While direct quantitative data for this compound are not extensively available, the evidence from related corticosteroids strongly supports its role in suppressing the production of key inflammatory mediators such as IL-1β, IL-6, TNF-α, CXCL8, and various other chemokines. The experimental protocols outlined in this guide provide a framework for further investigation into the specific molecular effects of this compound and the development of novel anti-inflammatory therapeutics.
References
Pharmacological Profile of Flurandrenolide and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurandrenolide is a synthetic, fluorinated corticosteroid utilized for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Primarily formulated for topical application, it is a cornerstone in the management of various corticosteroid-responsive dermatoses.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, delving into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization. Information on known derivatives is also included where available.
Physicochemical Properties
This compound is a white to off-white, fluffy, crystalline powder. It is practically insoluble in water.
| Property | Value | Source |
| Chemical Name | (6α,11β,16α)-6-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregn-4-ene-3,20-dione | [3] |
| Molecular Formula | C24H33FO6 | |
| Molecular Weight | 436.51 g/mol | |
| CAS Number | 1524-88-5 |
Mechanism of Action
This compound exerts its pharmacological effects primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The mechanism can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway
The primary mechanism of action of this compound is through the genomic pathway, which involves the modulation of gene transcription.
-
Ligand Binding: this compound, being lipophilic, penetrates the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is complexed with heat shock proteins (HSPs) and other chaperones.
-
Conformational Change and Nuclear Translocation: Upon binding, the GR undergoes a conformational change, leading to the dissociation of the HSPs. This activated ligand-receptor complex then translocates into the nucleus.
-
Gene Transcription Modulation: Within the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either upregulate the transcription of anti-inflammatory genes or downregulate the transcription of pro-inflammatory genes.
-
Anti-inflammatory Protein Synthesis: A key anti-inflammatory action is the induction of lipocortin-1 (annexin-1) synthesis. Lipocortin-1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. This, in turn, blocks the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.
-
Cytokine and Adhesion Molecule Suppression: this compound also suppresses the expression of pro-inflammatory cytokines (e.g., interleukins, tumor necrosis factor-alpha), chemokines, and adhesion molecules, which play a crucial role in recruiting inflammatory cells to the site of inflammation.
Non-Genomic Pathway
While less characterized, corticosteroids can also exert rapid, non-genomic effects that are independent of gene transcription. These may involve interactions with cell membrane-bound receptors or modulation of intracellular signaling cascades.
Pharmacodynamics
The pharmacodynamic effects of this compound are responsible for its therapeutic efficacy in skin disorders.
Anti-inflammatory Activity
As detailed in the mechanism of action, this compound's primary effect is the suppression of inflammation. This is achieved through the inhibition of inflammatory mediator production and the suppression of inflammatory cell infiltration.
Antipruritic Activity
This compound effectively alleviates itching, a common symptom of many dermatoses. This is thought to be a consequence of its anti-inflammatory actions and potential direct effects on sensory nerve fibers.
Vasoconstrictive Activity
A hallmark of topical corticosteroids, including this compound, is their ability to cause vasoconstriction in the small blood vessels of the upper dermis. This effect contributes to the reduction of erythema (redness) and edema (swelling) at the site of inflammation. The vasoconstrictor potency of a topical corticosteroid is often used as a surrogate marker for its anti-inflammatory activity.
Potency
Topical corticosteroids are classified based on their potency, which is determined by various assays, most notably the vasoconstrictor assay. This compound is generally considered a medium to high-potency corticosteroid, depending on the formulation. For instance, this compound 0.05% ointment is considered to have high-range potency, while the 0.05% cream is of medium-range potency.
Note: Specific quantitative vasoconstrictor assay data (e.g., Emax) for this compound is not widely available in the public literature, which often presents such data in a comparative or ranked format without absolute values.
Pharmacokinetics
The pharmacokinetic profile of topical this compound is crucial for understanding its local efficacy and potential for systemic side effects.
Absorption
The extent of percutaneous absorption of this compound is influenced by several factors, including the integrity of the epidermal barrier, the vehicle in which it is formulated, and the use of occlusive dressings. Inflammation and other disease processes that disrupt the skin barrier can increase absorption.
Distribution
Once absorbed through the skin, this compound is handled by pharmacokinetic pathways similar to systemically administered corticosteroids. Corticosteroids are known to bind to plasma proteins to varying degrees.
Metabolism and Excretion
Topically absorbed this compound is primarily metabolized in the liver and then excreted by the kidneys. Some metabolites may also be excreted in the bile.
In Vitro Skin Penetration Data
An in vitro study using a Franz diffusion cell investigated the penetration of this compound through pig skin from different formulations. The following table summarizes the distribution of this compound in different skin layers after 24 hours.
| Formulation | Stratum Corneum (µg) | Epidermis (µg) | Dermis (µg) | Receptor Fluid (µg) |
| Propylene Glycol Solution | 0.13 ± 0.03 | 0.21 ± 0.04 | 0.18 ± 0.03 | 1.10 ± 0.15 |
| Cream | 0.25 ± 0.05 | 0.15 ± 0.03 | 0.12 ± 0.02 | 0.35 ± 0.06 |
| Ointment | 0.38 ± 0.07 | 0.28 ± 0.05 | 0.22 ± 0.04 | 0.25 ± 0.04 |
| Data adapted from Carrer et al., 2018. |
The study indicated that this compound, being more hydrophilic compared to other tested corticosteroids like clobetasol and betamethasone, showed a greater presence in the receptor fluid, suggesting deeper penetration through the skin layers.
This compound Derivatives
Information on the pharmacological profiles of specific this compound derivatives is limited in publicly available scientific literature. One known derivative is:
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of corticosteroids like this compound.
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay is a standard method to determine the binding affinity of a compound for the glucocorticoid receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the glucocorticoid receptor.
Materials:
-
Source of glucocorticoid receptor (e.g., cytosolic fraction from cultured cells or tissues).
-
Radiolabeled ligand (e.g., [³H]-dexamethasone).
-
Unlabeled this compound.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable cell line (e.g., A549 human lung adenocarcinoma cells) or tissue.
-
Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of [³H]-dexamethasone.
-
Competition: To these tubes, add increasing concentrations of unlabeled this compound. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of unlabeled dexamethasone (non-specific binding).
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The receptor-ligand complexes are retained on the filter.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to obtain a competition curve. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.
Note: Specific Ki or IC50 values for this compound binding to the glucocorticoid receptor are not consistently reported in publicly accessible literature. Such data is often proprietary to pharmaceutical developers.
Vasoconstrictor Assay
This in vivo assay is used to assess the potency of topical corticosteroids by measuring their ability to cause skin blanching.
Objective: To determine the vasoconstrictor potency of a this compound formulation.
Materials:
-
This compound topical formulation.
-
Healthy human volunteers.
-
Chromameter or trained visual assessors.
-
Occlusive dressing (optional).
Protocol:
-
Subject Selection: Recruit healthy volunteers with normal skin on the forearms.
-
Application: Apply a standardized amount of the this compound formulation to designated sites on the volar forearm. Include a vehicle control site.
-
Occlusion (optional): The application sites may be covered with an occlusive dressing for a specified period.
-
Removal: After the application period (e.g., 6-18 hours), the formulation is removed.
-
Assessment: At predetermined time points after removal, the degree of skin blanching (vasoconstriction) is assessed using a chromameter (which measures changes in skin color) or by trained observers using a visual scoring scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
Data Analysis: The vasoconstrictor response is typically plotted over time. The area under the effect curve (AUEC) can be calculated to represent the total vasoconstrictor effect. Dose-response curves can be generated by applying different concentrations of the drug or for varying durations to determine the ED50 (the dose or duration that produces 50% of the maximal response).
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This assay is used to study the absorption and penetration of a topical drug through the skin in a controlled laboratory setting.
Objective: To quantify the permeation of this compound through the skin from a topical formulation.
Materials:
-
Franz diffusion cells.
-
Excised human or animal skin (e.g., pig ear skin).
-
This compound topical formulation.
-
Receptor fluid (e.g., phosphate-buffered saline, sometimes with a solubilizing agent).
-
Analytical method for quantification (e.g., HPLC).
Protocol:
-
Skin Preparation: Excise full-thickness skin and mount it on the Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
Cell Assembly: Assemble the Franz diffusion cell, ensuring no air bubbles are trapped beneath the skin. The receptor fluid is maintained at a constant temperature (typically 32°C) and stirred.
-
Formulation Application: Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, collect samples from the receptor fluid. Replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
Skin Analysis (at the end of the experiment):
-
Surface Cleaning: Clean the skin surface to remove any unabsorbed formulation.
-
Stratum Corneum Removal: Use tape stripping to remove the stratum corneum.
-
Epidermis and Dermis Separation: Separate the epidermis from the dermis.
-
-
Quantification: Analyze the concentration of this compound in the receptor fluid samples and in the different skin layers using a validated analytical method like HPLC.
-
Data Analysis: Plot the cumulative amount of this compound permeated per unit area against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be calculated from the linear portion of the plot.
Conclusion
This compound is a well-established topical corticosteroid with a clear mechanism of action centered on the modulation of gene expression via the glucocorticoid receptor. Its anti-inflammatory, antipruritic, and vasoconstrictive properties make it an effective treatment for a range of dermatological conditions. While detailed quantitative data on its receptor binding affinity and vasoconstrictor potency are not extensively published, the available information on its skin penetration and general potency classification provides a solid foundation for its rational use in clinical practice and for further research and development. The experimental protocols outlined in this guide serve as a reference for the continued investigation of this compound and the development of novel derivatives with improved therapeutic profiles.
References
A Technical Guide to Investigating the Basic Research Applications of Flurandrenolide in Dermatology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurandrenolide, a potent synthetic corticosteroid, has long been utilized in clinical dermatology for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] This technical guide delves into the fundamental research applications of this compound, providing a framework for its investigation in a laboratory setting. The focus is on elucidating its molecular mechanisms, cellular targets, and overall effects on skin biology and pathology. This document outlines key experimental protocols, data presentation strategies, and visual workflows to guide researchers in the comprehensive study of this and similar topical corticosteroids.
Introduction: The Role of this compound in Dermatological Research
This compound is a corticosteroid used topically to treat a variety of skin conditions.[2] Its therapeutic efficacy stems from its ability to modulate inflammatory and immune responses within the skin.[3] Basic research into this compound is crucial for understanding its precise mechanisms of action, identifying novel therapeutic targets, and developing next-generation dermatological treatments with improved efficacy and safety profiles.
Molecular Mechanism of Action
This compound, like other corticosteroids, exerts its effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[4] The canonical signaling pathway is as follows:
-
Cytosolic Binding: this compound penetrates the cell membrane and binds to the GR in the cytoplasm, which is held in an inactive complex with heat shock proteins (HSPs).[1]
-
Conformational Change and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.
-
Gene Transcription Modulation: In the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription.
Key Anti-Inflammatory Effects:
-
Transactivation: The complex upregulates the expression of anti-inflammatory proteins such as annexin A1 (lipocortin-1). Annexin A1 inhibits phospholipase A2, thereby blocking the arachidonic acid cascade and the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The this compound-GR complex can also interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), preventing the expression of their target genes, which include various cytokines and chemokines.
Key Cellular Targets in Dermatology
The primary cellular targets of this compound in the skin are keratinocytes and fibroblasts, the two most abundant cell types in the epidermis and dermis, respectively.
-
Keratinocytes: These cells form the epidermal barrier and are key players in the skin's immune response. This compound can suppress the production of pro-inflammatory cytokines and chemokines by keratinocytes in response to inflammatory stimuli.
-
Fibroblasts: Located in the dermis, fibroblasts are responsible for producing extracellular matrix (ECM) components like collagen and elastin. Corticosteroids can inhibit fibroblast proliferation and collagen synthesis, which is a mechanism behind the side effect of skin atrophy but may also be relevant in fibroproliferative disorders.
Quantitative Data Presentation
To rigorously assess the biological activity of this compound, quantitative data should be collected and organized for clear comparison. The following tables are illustrative examples of how to structure such data.
Table 1: In Vitro Anti-inflammatory Potency of this compound
| Cell Type | Inflammatory Stimulus | Measured Cytokine | IC50 (nM) |
|---|---|---|---|
| Human Keratinocytes | TNF-α (10 ng/mL) | IL-6 | Data to be determined |
| Human Keratinocytes | Poly(I:C) (1 µg/mL) | CXCL10 | Data to be determined |
| Human Dermal Fibroblasts | IL-1β (1 ng/mL) | IL-8 | Data to be determined |
| Human Dermal Fibroblasts | LPS (100 ng/mL) | MCP-1 | Data to be determined |
IC50 values represent the concentration of this compound required to inhibit 50% of the cytokine production.
Table 2: Effect of this compound on Gene Expression in Human Keratinocytes
| Gene | Treatment | Fold Change vs. Control | p-value |
|---|---|---|---|
| ANXA1 (Annexin A1) | This compound (100 nM) | Data to be determined | <0.05 |
| IL6 | TNF-α + this compound (100 nM) | Data to be determined | <0.05 |
| NFKBIA (IκBα) | This compound (100 nM) | Data to be determined | <0.05 |
Gene expression is measured by quantitative real-time PCR (qPCR) after a 24-hour treatment period. Data is normalized to a housekeeping gene.
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Psoriasis
| Treatment Group | Ear Thickness (mm) | PASI Score | IL-17A Expression (Fold Change) |
|---|---|---|---|
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (0.05%) | Data to be determined | Data to be determined | Data to be determined |
| Positive Control | Data to be determined | Data to be determined | Data to be determined |
Measurements are taken at the end of the treatment period in an imiquimod-induced psoriasis model.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the basic research applications of this compound.
In Vitro Anti-inflammatory Assay in Human Keratinocytes
This protocol details how to assess the anti-inflammatory effects of this compound on human keratinocytes.
Materials:
-
Human epidermal keratinocytes (e.g., primary cells or HaCaT cell line)
-
Keratinocyte growth medium
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for the cytokine of interest (e.g., IL-6)
Procedure:
-
Cell Culture: Culture human keratinocytes in appropriate growth medium at 37°C and 5% CO2. Seed cells in 24-well plates and grow to approximately 80% confluency.
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add TNF-α to each well to a final concentration of 10 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Cytokine Analysis: Measure the concentration of the cytokine of interest (e.g., IL-6) in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration and determine the IC50 value.
In Vivo Imiquimod-Induced Psoriasis Mouse Model
This protocol describes a common in vivo model to assess the efficacy of topical anti-inflammatory drugs like this compound.
Materials:
-
BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
This compound ointment (0.05%) or other formulation
-
Vehicle control
-
Calipers for measuring ear thickness
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 6-8 consecutive days.
-
Treatment: After the induction period, divide the mice into treatment groups (e.g., vehicle, this compound, positive control). Apply the respective treatments topically to the inflamed areas daily for a predetermined period (e.g., 5-7 days).
-
Assessment:
-
Psoriasis Area and Severity Index (PASI): Score the erythema, scaling, and thickness of the back skin daily on a scale of 0 to 4. The sum of these scores constitutes the PASI score.
-
Ear Thickness: Measure the thickness of the right ear daily using calipers.
-
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the mice and collect skin and ear tissue for histological analysis (H&E staining) and molecular analysis (e.g., qPCR for inflammatory markers like IL-17A).
Conclusion
This technical guide provides a foundational framework for the basic research investigation of this compound in dermatology. By employing the outlined experimental protocols and data analysis strategies, researchers can systematically elucidate its molecular and cellular mechanisms of action. A thorough understanding of how this compound modulates skin inflammation and cellular processes at a fundamental level is essential for optimizing its clinical use and for the development of novel, more targeted dermatological therapies. The provided workflows and illustrative data tables serve as a guide for designing and executing a comprehensive research program to further explore the therapeutic potential of this and other topical corticosteroids.
References
An In-depth Technical Guide to the Potency of Flurandrenolide as a Corticosteroid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurandrenolide is a synthetic, fluorinated corticosteroid utilized for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of corticosteroid-responsive dermatoses.[1][2][3] Understanding the potency of this molecule is critical for its effective and safe use in therapeutic formulations. This technical guide provides an in-depth analysis of this compound's potency, detailing its mechanism of action, the experimental protocols used for its evaluation, and comparative quantitative data. The content is structured to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and dermatological science.
Mechanism of Action: Glucocorticoid Receptor Signaling
The therapeutic effects of this compound are mediated primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[4] The mechanism involves both genomic and non-genomic pathways.
Genomic Pathway: The classical, genomic actions of corticosteroids like this compound are the cornerstone of their anti-inflammatory effects.[5] Upon diffusing through the cell membrane, this compound binds to the cytosolic GR, which is part of a multiprotein complex. This binding induces a conformational change, causing the dissociation of chaperone proteins and the translocation of the activated this compound-GR complex into the nucleus. Within the nucleus, this complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to two primary outcomes:
-
Transactivation: The upregulation of anti-inflammatory genes. A key example is the induction of annexin-1 (lipocortin-1), a protein that inhibits phospholipase A2. This action blocks the release of arachidonic acid, the precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes.
-
Transrepression: The downregulation of pro-inflammatory genes. The activated GR can interfere with the function of other transcription factors, such as NF-κB and AP-1, which are pivotal in the expression of cytokines, chemokines, and adhesion molecules involved in the inflammatory cascade.
Non-Genomic Pathway: Some effects of corticosteroids are too rapid to be explained by genomic regulation and are attributed to non-genomic pathways. These may involve direct interactions of the GR with other proteins or alterations in the activity of various kinases, influencing cellular signaling cascades more directly.
Figure 1: Genomic signaling pathway of this compound.
Data Presentation: Potency Classification and Quantitative Metrics
The potency of topical corticosteroids is a critical determinant of their clinical application. This compound's potency varies significantly based on its formulation and concentration.
Table 1: Topical Corticosteroid Potency Classification
Topical corticosteroids are generally classified into seven groups, with Class I being the most potent ("super potent") and Class VII being the least potent.
| Potency Class | Description | This compound Formulation | Example of Other Corticosteroids in Class |
| Class I | Super potent | This compound Tape 4 mcg/cm² | Clobetasol propionate 0.05%, Halobetasol propionate 0.05% |
| Class II | High potency | This compound Ointment 0.05% | Fluocinonide 0.05%, Mometasone furoate 0.1% ointment |
| Class III | High potency | - | Betamethasone valerate 0.1% ointment, Triamcinolone acetonide 0.1% ointment |
| Class IV | Medium potency | This compound Cream 0.05% | Mometasone furoate 0.1% cream, Triamcinolone acetonide 0.1% cream |
| Class V | Medium potency | - | Fluticasone propionate 0.05% cream, Hydrocortisone valerate 0.2% cream |
| Class VI | Mild potency | - | Desonide 0.05% cream, Fluocinolone acetonide 0.01% cream |
| Class VII | Least potent | - | Hydrocortisone 1%, 2.5% |
Table 2: Quantitative Potency Data
Quantitative assays provide specific metrics for potency, such as receptor binding affinity and inhibition of inflammatory responses. While comprehensive, directly comparable quantitative data for all corticosteroids is not always available in a single source, the following table presents representative values to illustrate the assessment.
| Compound | Glucocorticoid Receptor Relative Binding Affinity (RBA)¹ | Vasoconstrictor Assay (VCA) Score² | Anti-Inflammatory Activity (IC₅₀)³ |
| This compound | Data not readily available | Medium to High | Data not readily available |
| Hydrocortisone | 1.0 | 1 | ~50 nM |
| Dexamethasone | 7.5 - 10.0 | 25 | ~5 nM |
| Clobetasol Propionate | 18.0 | 1860 | ~0.25 nM |
¹ Relative Binding Affinity (RBA) compared to Hydrocortisone or Dexamethasone from competitive binding assays. Specific values can vary based on the assay system. ² VCA scores are relative potencies determined by the skin blanching assay, often compared to hydrocortisone=1. ³ IC₅₀ values for inhibition of pro-inflammatory mediators (e.g., TNF-α induced PGE₂ release) in vitro. Values are approximate and cell-type dependent.
Experimental Protocols for Potency Assessment
The potency of this compound and other topical corticosteroids is determined through a series of standardized in vivo and in vitro experiments.
Stoughton-McKenzie Vasoconstrictor Assay (VCA)
The VCA is the gold-standard in vivo method for determining the bio-potency and bioequivalence of topical corticosteroids. The principle is that the degree of skin blanching (vasoconstriction) caused by a corticosteroid is proportional to its anti-inflammatory potency.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin and a demonstrated vasoconstrictor response to a known corticosteroid are selected.
-
Site Application: A series of small sites are marked on the flexor surface of the forearms.
-
Dosing: A standardized amount of the test formulation (e.g., this compound cream), a reference standard, and a vehicle control are applied to the marked sites. Application is often done under occlusion to enhance penetration.
-
Application Duration: The formulations are left in place for a specified period (e.g., 6 to 16 hours), after which the excess is removed.
-
Evaluation: The degree of vasoconstriction (blanching or pallor) at each site is visually assessed at various time points post-application (e.g., 2, 4, 6, 18, 24 hours).
-
Scoring: A numerical score is assigned based on the intensity of the blanching (e.g., 0 = no vasoconstriction, 4 = maximal vasoconstriction). Alternatively, a chromameter can be used for objective colorimetric measurement.
-
Data Analysis: The scores are plotted over time, and the area under the effect curve (AUEC) is calculated to determine the total vasoconstrictor response, which reflects the potency.
Figure 2: Experimental workflow for the Vasoconstrictor Assay.
In Vitro Glucocorticoid Receptor (GR) Binding Assay
This assay determines the relative affinity of a corticosteroid for the GR.
Methodology:
-
Receptor Preparation: A source of GR is prepared, typically from a cell lysate (e.g., human keratinocytes) or using a purified recombinant GR protein.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the GR preparation in the presence of varying concentrations of the unlabeled test corticosteroid (e.g., this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and unbound radiolabeled ligand are separated (e.g., via filtration or charcoal adsorption).
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test corticosteroid that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. This value is inversely proportional to the binding affinity.
In Vitro Anti-Inflammatory Assays (e.g., Cytokine Inhibition)
These assays measure the functional consequence of GR activation by quantifying the inhibition of inflammatory mediator production.
Methodology:
-
Cell Culture: An appropriate cell type is cultured, such as peripheral blood mononuclear cells (PBMCs), macrophages, or synoviocytes.
-
Treatment: Cells are pre-treated with various concentrations of the test corticosteroid (e.g., this compound) for a set period (e.g., 1-2 hours).
-
Inflammatory Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce the production of inflammatory cytokines (e.g., IL-6, IL-1β).
-
Incubation: The cells are incubated for a sufficient time (e.g., 6-24 hours) to allow for cytokine production and secretion into the cell culture supernatant.
-
Quantification: The concentration of the target cytokine in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC₅₀ value—the concentration of the corticosteroid that causes 50% inhibition of cytokine production—is calculated to quantify its anti-inflammatory potency.
Figure 3: Logical relationship of in vitro potency assays.
Conclusion
This compound is a versatile corticosteroid whose potency is highly dependent on its pharmaceutical formulation, ranging from medium potency in cream formulations to super potent when delivered via an occlusive tape system. Its therapeutic efficacy is rooted in the classic glucocorticoid receptor signaling pathway, leading to the modulation of gene expression and the suppression of inflammatory cascades. The potency of this compound is rigorously characterized by a combination of in vivo methods, most notably the Stoughton-McKenzie vasoconstrictor assay, and various in vitro assays that quantify receptor binding and anti-inflammatory activity. For drug development professionals, a thorough understanding of these assessment methodologies and the resulting potency classification is essential for the formulation of safe and effective dermatological therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Articles [globalrx.com]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Flurandrenolide: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of flurandrenolide in in vitro cell culture experiments. This compound is a synthetic corticosteroid valued for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] This document outlines its mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for its application in research and drug development.
Mechanism of Action
This compound, as a glucocorticoid, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins.[1] The activated this compound-GR complex then translocates into the nucleus.
Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This interaction modulates gene transcription, leading to:
-
Transactivation: Upregulation of anti-inflammatory genes. A key example is the increased synthesis of annexin-1 (lipocortin-1), which inhibits phospholipase A2.[3]
-
Transrepression: Downregulation of pro-inflammatory genes. This compound interferes with the activity of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are pivotal in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.
By inhibiting phospholipase A2, this compound blocks the release of arachidonic acid, thereby preventing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. This multifaceted mechanism underlies its potent anti-inflammatory effects.
Signaling Pathway
Caption: this compound signaling pathway.
Quantitative Data
While specific IC50 and EC50 values for this compound in various cell lines are not extensively reported in publicly available literature, the following table provides a general guide for concentrations of corticosteroids of similar potency in in vitro assays. It is strongly recommended that researchers perform dose-response studies to determine the optimal concentration for their specific cell type and experimental conditions.
| Parameter | Cell Type | Assay | Typical Concentration Range | Reference |
| IC50 | HaCaT (Keratinocytes) | Proliferation/Viability (MTT Assay) | 1-100 µM (General Corticosteroid Range) | |
| IC50 | Human Dermal Fibroblasts | Proliferation/Viability (MTT Assay) | 1-100 µM (General Corticosteroid Range) | |
| IC50 | Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Production (ELISA) | 0.1-10 µM (General Corticosteroid Range) | |
| Effective Concentration | RAW 264.7 (Macrophages) | Nitric Oxide (NO) Production (Griess Assay) | 1-50 µM | |
| Effective Concentration | Various Immune Cells | Cytokine (TNF-α, IL-6) Inhibition (ELISA) | 0.1-10 µM |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 436.52 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 4.37 mg of this compound powder.
-
Dissolve the powder in 1 mL of sterile DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, with 0.1% being preferable, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Caption: Workflow for this compound Stock Solution Preparation.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on adherent cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest (e.g., HaCaT keratinocytes, human dermal fibroblasts)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for MTT Cell Viability Assay.
Anti-Inflammatory Assays
This protocol measures the inhibitory effect of this compound on nitric oxide production by macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Part A to each 50 µL of supernatant or standard, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve and determine the percentage of NO inhibition by this compound.
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of immune cells (e.g., PBMCs or RAW 264.7) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Immune cells (PBMCs or RAW 264.7)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Stimulant (e.g., LPS for macrophages, phytohemagglutinin (PHA) for PBMCs)
-
Commercially available ELISA kit for the cytokine of interest (e.g., human or mouse TNF-α/IL-6)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture the immune cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate stimulant (e.g., LPS or PHA) for a specified time (e.g., 24 hours) to induce cytokine production.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentration in the samples based on the standard curve provided in the kit and determine the percentage of inhibition by this compound.
References
Application Notes and Protocols for Flurandrenolide Treatment in HaCaT Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurandrenolide, a synthetic corticosteroid, is widely utilized in dermatology for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] These therapeutic effects are primarily mediated through its interaction with glucocorticoid receptors, leading to the modulation of gene expression.[1][4] Specifically, this compound upregulates anti-inflammatory proteins and downregulates the production of pro-inflammatory cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α).
The immortalized human keratinocyte cell line, HaCaT, serves as a valuable in vitro model for studying the epidermis and is frequently employed in dermatological research to investigate cellular responses to various stimuli, including inflammation and therapeutic agents. This document provides detailed protocols for investigating the effects of this compound on HaCaT keratinocytes, focusing on its anti-inflammatory activity and impact on cell viability.
Mechanism of Action
This compound exerts its effects by binding to cytoplasmic glucocorticoid receptors. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the this compound-receptor complex binds to glucocorticoid response elements (GREs) on the DNA, thereby modulating the transcription of target genes. A key outcome is the induction of lipocortin-1 (annexin-1), which inhibits phospholipase A2. This inhibition blocks the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.
Key Experiments and Protocols
The following protocols are designed to assess the anti-inflammatory effects and cytotoxicity of this compound in HaCaT keratinocytes.
HaCaT Cell Culture
A foundational aspect of in vitro studies is the proper maintenance of the cell line.
Materials:
-
HaCaT keratinocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well plates
Protocol:
-
Culture HaCaT cells in T-75 flasks with complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete DMEM and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Assessment of Cell Viability (MTT Assay)
This assay determines the cytotoxic effects of this compound on HaCaT cells.
Materials:
-
HaCaT cells
-
Complete DMEM
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Protocol:
-
Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete DMEM. It is recommended to start with a concentration range of 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Induction of Inflammation and Cytokine Analysis (ELISA)
This protocol evaluates the anti-inflammatory effect of this compound by measuring the reduction of pro-inflammatory cytokines.
Materials:
-
HaCaT cells
-
Complete DMEM
-
Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ) to induce inflammation
-
This compound
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Seed HaCaT cells in a 24-well plate and grow to 80% confluency.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours.
-
Induce inflammation by adding an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α/IFN-γ) to the wells and incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on HaCaT Cell Viability (%)
| Concentration (µM) | 24 Hours | 48 Hours | 72 Hours |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production (pg/mL)
| Treatment | TNF-α | IL-6 |
| Control | ||
| Inflammatory Stimulus | ||
| Stimulus + this compound (Conc. 1) | ||
| Stimulus + this compound (Conc. 2) | ||
| Stimulus + this compound (Conc. 3) |
Visualizations
Signaling Pathway of this compound in Keratinocytes
Caption: this compound signaling pathway in keratinocytes.
Experimental Workflow for Investigating this compound Effects
Caption: Experimental workflow for this compound treatment.
References
High-Performance Liquid Chromatography (HPLC) Method for Flurandrenolide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Flurandrenolide in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The method is based on established principles of reversed-phase chromatography and is suitable for quality control and research purposes.
Introduction
This compound is a topical corticosteroid used for its anti-inflammatory and immunosuppressive properties in the treatment of various skin conditions. Accurate and precise quantification of this compound in pharmaceutical dosage forms, such as creams and ointments, is crucial for ensuring product quality, safety, and efficacy. This application note describes a robust HPLC method for the determination of this compound.
HPLC Method Parameters
The following table summarizes the chromatographic conditions for the analysis of this compound. These parameters are based on the United States Pharmacopeia (USP) monograph for this compound Cream and general practices for corticosteroid analysis.[1]
| Parameter | Specification |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |
| Column | L1 packing, 4.6-mm × 25-cm; 5 µm. (A C18 column is a common example of L1 packing). |
| Mobile Phase | A suitable mixture of a methanolic sodium chloride solution and an organic solvent (e.g., acetonitrile). The exact composition should be optimized to meet system suitability requirements. |
| Flow Rate | Approximately 1 mL/min.[1] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 40 °C) for improved reproducibility. |
| Detection Wavelength | 240 nm.[1][2] |
| Injection Volume | Approximately 20 µL.[1] |
| Internal Standard | Testosterone is recommended as an internal standard. |
Experimental Protocols
Standard Solution Preparation
-
Internal Standard Stock Solution: Prepare a solution of USP Testosterone RS in a suitable solvent (e.g., methanol) to obtain a known concentration.
-
Standard Stock Solution: Accurately weigh and dissolve a suitable quantity of USP this compound RS in the Internal Standard Stock Solution to obtain a solution with a known concentration of this compound.
-
Working Standard Preparation: Dilute the Standard Stock Solution with the mobile phase to achieve a final concentration suitable for HPLC analysis (e.g., about 48 µg/mL of this compound).
Sample Preparation (for Cream and Ointment)
This protocol is based on a liquid-liquid extraction method to isolate this compound from the formulation matrix.
-
Accurately weigh a portion of the cream or ointment equivalent to about 500 µg of this compound into a 125-mL separator.
-
Add 50 mL of hexanes and 25 mL of a methanolic sodium chloride solution. Shake vigorously until the sample is thoroughly dispersed.
-
Allow the layers to separate. Drain the lower aqueous-methanolic layer into a second 125-mL separator containing 15 mL of hexanes.
-
Shake the second separator and allow the layers to separate. Drain the lower aqueous-methanolic layer into a suitable flask.
-
Repeat the extraction of the hexane layers with additional portions of the methanolic sodium chloride solution.
-
Combine all the aqueous-methanolic extracts.
-
Add a known volume of the Internal Standard solution to the combined extracts.
-
Evaporate the solution to near dryness using a stream of nitrogen in a water bath.
-
Dissolve the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The HPLC method for this compound should be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following tables provide typical acceptance criteria and example data from a validated HPTLC method for this compound, which can be used as a reference for the expected performance of an HPLC method.
Table 1: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Resolution (R) | R between this compound and the internal standard (Testosterone) is not less than 2.0. |
| Relative Standard Deviation (RSD) | For replicate injections of the standard solution, the RSD is not more than 3.0%. |
| Tailing Factor (T) | Tailing factor for the this compound peak should be ≤ 2.0. |
| Theoretical Plates (N) | A high number of theoretical plates indicates good column efficiency. |
Table 2: Method Validation Parameters and Typical Results (Reference from HPTLC method)
| Validation Parameter | Typical Acceptance Criteria | Example Results (HPTLC) |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9997 |
| Range | 80% to 120% of the test concentration | 200-1200 ng/µl |
| Accuracy (% Recovery) | 98.0% to 102.0% | 100.09% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | RSD ≤ 2.0% | Not explicitly stated, but the overall method was found to be precise. |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0% | Not explicitly stated, but the overall method was found to be precise. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 29.7 ng/µl |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 90.0 ng/µl |
| Specificity | No interference from blank/placebo at the retention time of the analyte. | The method was found to be specific. |
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the HPLC analysis of this compound in a cream or ointment formulation.
References
Application Notes and Protocols for the Quantitative Analysis of Flurandrenolide in Tissues by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurandrenolide is a topical corticosteroid used for its anti-inflammatory and antipruritic properties. Accurate quantification of this compound in tissue samples is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the reliable determination of this compound in complex biological matrices.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound in tissues using LC-MS/MS.
Principle of the Method
This method utilizes a robust sample preparation procedure involving tissue homogenization followed by protein precipitation and solid-phase extraction (SPE) to isolate this compound from the tissue matrix. The extracted analyte is then separated from potential interferences using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Dexamethasone-d5 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Centrifuge
-
Nitrogen evaporator
Standard and Quality Control Sample Preparation
Stock Solutions: Prepare primary stock solutions of this compound and Dexamethasone-d5 in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for calibration curve and quality control (QC) samples.
Calibration Curve and QC Samples: Spike appropriate amounts of the this compound working standard solutions into blank tissue homogenate to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 400 µL of ice-cold PBS (pH 7.4).
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform consistency is achieved.
-
-
Protein Precipitation:
-
To the tissue homogenate, add 800 µL of acetonitrile containing the internal standard (Dexamethasone-d5).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 v/v acetonitrile/water with 0.1% formic acid).
-
References
Application Notes and Protocols: Use of Flurandrenolide in Animal Models of Atopic Dermatitis
Disclaimer: Extensive literature searches did not yield specific studies detailing the use of flurandrenolide in common animal models of atopic dermatitis (AD). The following application notes and protocols are therefore based on established models for AD and the known pharmacology of this compound and other topical corticosteroids. The quantitative data presented is illustrative of the expected outcomes and is derived from studies using other potent corticosteroids, such as clobetasol and dexamethasone, as a reference. Researchers should adapt these protocols and validate them for their specific experimental needs when investigating this compound.
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by pruritus, erythema, and eczematous lesions.[1] Animal models are crucial for understanding the pathophysiology of AD and for the preclinical evaluation of novel therapeutics. Commonly used models involve epicutaneous sensitization with haptens like 2,4-dinitrochlorobenzene (DNCB) and oxazolone (OXA), or with protein allergens such as ovalbumin (OVA).[2][3][4] These models mimic key features of human AD, including skin barrier dysfunction, T-helper 2 (Th2)-dominant inflammation, and elevated serum IgE levels.[5]
This compound is a synthetic, mid-potency topical corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties. Its mechanism of action involves the inhibition of inflammatory pathways, making it a relevant candidate for evaluation in AD models. These notes provide a framework for researchers to design and conduct preclinical studies to assess the efficacy of this compound in animal models of atopic dermatitis.
Mechanism of Action of this compound
This compound, like other corticosteroids, exerts its anti-inflammatory effects through multiple mechanisms. Upon topical application, it penetrates the skin and binds to cytosolic glucocorticoid receptors (GR). This drug-receptor complex translocates to the nucleus and binds to glucocorticoid response elements (GREs) on the DNA. This interaction modulates gene transcription, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.
A key mechanism is the induction of lipocortin-1 (annexin-1), which inhibits phospholipase A2, thereby blocking the production of arachidonic acid and its inflammatory metabolites, prostaglandins and leukotrienes. This compound also suppresses the function of various immune cells, including T lymphocytes, macrophages, and mast cells, reducing the release of inflammatory mediators.
Experimental Protocols for Atopic Dermatitis Animal Models
The following are detailed protocols for inducing AD-like symptoms in mice. These models are suitable for evaluating the efficacy of topical this compound formulations.
Oxazolone (OXA)-Induced Atopic Dermatitis Model
This model is characterized by a robust Th2-dominant inflammatory response and is widely used for screening anti-inflammatory compounds.
Materials:
-
Mice (e.g., BALB/c or NC/Nga, 6-8 weeks old)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
This compound ointment/cream (and vehicle control)
-
Digital calipers
-
Biopsy punches
Protocol:
-
Sensitization (Day 0):
-
Shave the dorsal skin of the mice.
-
Apply 100 µL of 0.3% oxazolone in an acetone/olive oil (4:1) vehicle to the shaved dorsal skin.
-
-
Challenge (Beginning Day 5):
-
Starting on day 5, apply 20 µL of 0.3% oxazolone to the right ear every other day for a total of four challenges (Days 5, 8, 12, and 15).
-
-
Treatment:
-
Prophylactic: Begin topical application of this compound or vehicle control to the ear and/or dorsal skin on Day 5, prior to each challenge.
-
Therapeutic: Begin topical application after the second or third challenge (e.g., Day 12) once AD symptoms are established.
-
-
Endpoint Evaluation (Day 17):
-
Measure ear thickness using digital calipers before the final challenge and at sacrifice.
-
Collect blood for serum IgE analysis.
-
Euthanize mice and collect ear and dorsal skin tissue for histopathological analysis (H&E staining for inflammatory cell infiltration and epidermal thickness) and cytokine analysis (e.g., qPCR for IL-4, IL-13, TNF-α).
-
2,4-Dinitrochlorobenzene (DNCB)-Induced Atopic Dermatitis Model
This model is well-established and produces a chronic inflammatory phenotype with a mixed Th1/Th2 response.
Materials:
-
Mice (e.g., BALB/c or NC/Nga, 6-8 weeks old)
-
2,4-Dinitrochlorobenzene (DNCB)
-
Acetone
-
Olive oil
-
This compound ointment/cream (and vehicle control)
-
Digital calipers
-
Biopsy punches
Protocol:
-
Sensitization (Day 0):
-
Shave the dorsal skin of the mice.
-
Apply 100 µL of 1% DNCB in an acetone/olive oil (3:1) vehicle to the shaved dorsal skin.
-
-
Challenge (Beginning Day 7):
-
Starting on day 7, apply 20 µL of 0.3% or 0.5% DNCB to the right ear and 100 µL to the dorsal skin three times a week for 3-4 weeks.
-
-
Treatment:
-
Topically apply this compound or vehicle control daily to the affected areas, starting after the first week of challenge when symptoms appear.
-
-
Endpoint Evaluation:
-
Monitor clinical scores (erythema, edema, excoriation, dryness) weekly.
-
Measure ear and dorsal skin thickness weekly.
-
At the end of the study, collect blood for serum IgE and histamine analysis.
-
Collect skin tissue for histopathology (mast cell and eosinophil infiltration, epidermal thickness) and cytokine/chemokine analysis (e.g., IL-4, IFN-γ, TARC).
-
Ovalbumin (OVA)-Induced Atopic Dermatitis Model
This model uses a protein allergen to induce a classic, IgE-mediated allergic inflammatory response, which is highly relevant to human allergic AD.
Materials:
-
Mice (e.g., BALB/c, 6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) as adjuvant
-
Sterile saline
-
This compound ointment/cream (and vehicle control)
Protocol:
-
Sensitization (Day 0 and Day 14):
-
Administer an intraperitoneal (IP) injection of 100 µg of OVA emulsified in 2 mg of alum in 200 µL of sterile saline.
-
Repeat the IP sensitization on day 14.
-
-
Challenge (Beginning Day 21):
-
Shave the dorsal skin.
-
Apply 100 µL of 1% OVA in saline to the shaved back skin three times a week for 2-3 weeks.
-
-
Treatment:
-
Begin daily topical application of this compound or vehicle control to the dorsal skin on the first day of the challenge phase.
-
-
Endpoint Evaluation:
-
At the end of the study, collect blood for measurement of total and OVA-specific IgE levels.
-
Collect skin tissue for histopathology (eosinophil and mast cell infiltration) and analysis of Th2 cytokines (IL-4, IL-5, IL-13).
-
Data Presentation
The following tables illustrate the types of quantitative data that can be collected from these studies to evaluate the efficacy of this compound. Note: The data presented are hypothetical and based on expected outcomes for a potent topical corticosteroid.
Table 1: Effect of this compound on Skin Inflammation in OXA-Induced AD Model
| Treatment Group | Ear Thickness (mm) | Epidermal Thickness (µm) | IL-4 mRNA (fold change) |
| Naive Control | 0.15 ± 0.02 | 20 ± 3 | 1.0 ± 0.2 |
| Vehicle | 0.45 ± 0.05 | 85 ± 10 | 12.5 ± 2.1 |
| This compound | 0.20 ± 0.03 | 30 ± 5 | 2.5 ± 0.8* |
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Clinical and Immunological Parameters in DNCB-Induced AD Model
| Treatment Group | Dermatitis Score (0-12) | Skin Thickness (mm) | Serum IgE (ng/mL) | Mast Cell Count (per mm²) |
| Naive Control | 0 | 0.20 ± 0.02 | 50 ± 15 | 15 ± 4 |
| Vehicle | 8.5 ± 1.2 | 0.65 ± 0.08 | 850 ± 120 | 95 ± 15 |
| This compound | 2.1 ± 0.5 | 0.28 ± 0.04 | 250 ± 60 | 25 ± 8 |
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Allergic Responses in OVA-Induced AD Model
| Treatment Group | Serum OVA-specific IgE (U/mL) | Skin Eosinophil Infiltration (cells/mm²) | IL-13 mRNA (fold change) |
| Naive Control | < 1 | 5 ± 2 | 1.0 ± 0.3 |
| Vehicle | 150 ± 25 | 120 ± 20 | 15.2 ± 3.0 |
| This compound | 35 ± 10 | 20 ± 8 | 3.1 ± 1.1* |
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound in the context of atopic dermatitis. By utilizing these models, researchers can obtain quantitative data on the efficacy of this compound in reducing key pathological features of AD, such as skin inflammation, immune cell infiltration, and the expression of pro-inflammatory cytokines. This information is critical for advancing the development of this compound and other corticosteroids for the treatment of atopic dermatitis. Further studies are warranted to generate specific data on this compound to confirm its therapeutic potential in these models.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Frontiers | Establishment of an experimental model of ovalbumin-induced atopic dermatitis in canines [frontiersin.org]
- 4. Establishment of an experimental model of ovalbumin-induced atopic dermatitis in canines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation and Profiling of Standard Atopic Dermatitis Therapies in a Chronic Dermatitis Murine Model Induced by Oxazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Flurandrenolide in Imiquimod-Induced Psoriasis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation, leading to erythematous, scaly plaques.[1] A widely utilized and robust preclinical model for studying psoriasis is the imiquimod (IMQ)-induced psoriasis-like inflammation model in mice.[1] Imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, when topically applied, induces a cutaneous inflammatory response that closely mimics the key pathological features of human plaque psoriasis, including the central involvement of the IL-23/IL-17 cytokine axis.[2][3]
Flurandrenolide is a potent topical corticosteroid with well-established anti-inflammatory, antipruritic, and vasoconstrictive properties used in the treatment of various dermatoses, including psoriasis.[4] Its mechanism of action involves binding to cytosolic glucocorticoid receptors and inducing the synthesis of lipocortins. These proteins inhibit phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins and leukotrienes.
This document provides detailed protocols and application notes for evaluating the efficacy of this compound in the imiquimod-induced psoriasis mouse model. While direct experimental data for this compound in this specific model is not extensively published, the following protocols and representative data are based on established methodologies for testing potent topical corticosteroids, such as betamethasone, in this system.
Signaling Pathways
Two key signaling pathways are central to this experimental model: the induction of psoriatic inflammation by imiquimod and the anti-inflammatory action of this compound.
Experimental Protocols
The following protocols outline the induction of psoriasis-like inflammation and subsequent treatment and analysis.
Imiquimod-Induced Psoriasis Model Workflow
This workflow provides a general timeline for a typical study evaluating a topical therapeutic agent.
Detailed Protocol for Induction and Treatment
Materials:
-
8-10 week old female BALB/c or C57BL/6 mice.
-
Imiquimod 5% cream (e.g., Aldara®).
-
This compound 0.05% ointment/cream.
-
Vehicle control (e.g., petroleum jelly or the base cream of the this compound formulation).
-
Electric shaver or depilatory cream.
-
Digital calipers.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Preparation (Day -1): Lightly anesthetize mice and shave a 2x3 cm area on the dorsal skin.
-
Grouping: Randomly assign mice to experimental groups (e.g., Naive, Vehicle Control, this compound-treated).
-
Baseline Measurements (Day 0, prior to first application): Record the body weight and ear thickness of each mouse using digital calipers.
-
Disease Induction (Day 0 to Day 5): Apply 62.5 mg of 5% imiquimod cream topically to the shaved dorsal skin and the right ear of each mouse daily for 6 consecutive days.
-
Therapeutic Application (Day 0 to Day 5): Approximately 4-6 hours after imiquimod application, apply a thin layer (~100 mg) of either vehicle control or this compound 0.05% to the same areas.
-
Daily Monitoring (Day 0 to Day 6):
-
Record body weight daily.
-
Measure ear thickness daily using digital calipers.
-
Score the severity of skin inflammation on the dorsal skin using a modified Psoriasis Area and Severity Index (PASI) for mice. Score erythema (redness), scaling, and induration (thickness) on a scale of 0-4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The sum of the three scores constitutes the total PASI score (0-12).
-
-
Termination and Sample Collection (Day 6): Euthanize mice. Collect dorsal skin and ear tissue for further analysis. The spleen may also be collected and weighed as an indicator of systemic inflammation.
Protocol for Histological Analysis
Procedure:
-
Fix skin samples in 10% neutral buffered formalin for 24 hours.
-
Embed samples in paraffin and section them at 4-5 µm thickness.
-
Perform standard Hematoxylin and Eosin (H&E) staining.
-
Examine sections under a microscope for key psoriatic features: epidermal thickness (acanthosis), presence of a granular layer, parakeratosis (nuclei retention in the stratum corneum), and inflammatory cell infiltration in the dermis.
-
Quantify epidermal thickness using imaging software.
Protocol for Gene Expression Analysis (qPCR)
Procedure:
-
Homogenize skin tissue samples in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., Il17a, Il23a, Tnf, S100a8, S100a9) and a housekeeping gene (e.g., Gapdh).
-
Analyze relative gene expression using the ΔΔCt method.
Representative Data
The following tables present representative quantitative data based on studies using potent corticosteroids in the imiquimod-induced psoriasis model. These tables illustrate the expected outcomes when evaluating an effective compound like this compound.
Table 1: Effect of this compound on Psoriasis Area and Severity Index (PASI) Scores
| Treatment Group | Erythema Score (0-4) | Scaling Score (0-4) | Induration Score (0-4) | Total PASI Score (0-12) |
| Naive | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| IMQ + Vehicle | 3.5 ± 0.5 | 3.2 ± 0.4 | 3.6 ± 0.5 | 10.3 ± 1.2 |
| IMQ + this compound | 1.2 ± 0.3 | 1.1 ± 0.2 | 1.4 ± 0.4 | 3.7 ± 0.8 |
| *Data are presented as Mean ± SD. **p < 0.001 compared to IMQ + Vehicle group. |
Table 2: Effect of this compound on Ear Thickness and Epidermal Thickness
| Treatment Group | Ear Thickness (mm) | Epidermal Thickness (µm) |
| Naive | 0.21 ± 0.02 | 20.5 ± 3.1 |
| IMQ + Vehicle | 0.48 ± 0.05 | 115.7 ± 12.3 |
| IMQ + this compound | 0.25 ± 0.03 | 35.2 ± 5.8 |
| *Data are presented as Mean ± SD. **p < 0.001 compared to IMQ + Vehicle group. |
Table 3: Effect of this compound on Pro-inflammatory Gene Expression in Skin Tissue
| Treatment Group | Relative mRNA Expression (Fold Change vs. Naive) | |||
| IL-17A | IL-23a | TNF-α | S100A8 | |
| IMQ + Vehicle | 150.2 ± 25.6 | 45.8 ± 9.1 | 25.3 ± 4.5 | 210.5 ± 35.1 |
| IMQ + this compound | 25.6 ± 7.8 | 30.1 ± 6.2 (ns) | 8.1 ± 2.2** | 45.3 ± 11.9 |
| *Data are presented as Mean ± SD. **p < 0.01, **p < 0.001 compared to IMQ + Vehicle group; ns: not significant. | ||||
| Note: Corticosteroids may not significantly suppress IL-23 expression from dendritic cells, but effectively block the downstream inflammatory cascade. |
References
Application Notes and Protocols: Vasoconstrictor Assay for Assessing Flurandrenolide Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topical corticosteroids are a cornerstone in the treatment of various inflammatory skin conditions. Their therapeutic efficacy is directly related to their potency, which can be assessed using the vasoconstrictor assay (VCA). This in vivo bioassay measures the skin blanching (whitening) effect induced by a topical corticosteroid, which correlates with its anti-inflammatory activity.[1] Flurandrenolide, a synthetic corticosteroid, is utilized in various topical formulations, and its potency is a critical parameter for ensuring clinical effectiveness and safety.
These application notes provide a detailed overview and protocol for conducting a vasoconstrictor assay to evaluate the potency of this compound.
Principle of the Vasoconstrictor Assay
The vasoconstrictor assay is based on the ability of corticosteroids to cause constriction of the small blood vessels in the upper dermis. This vasoconstriction reduces blood flow to the skin surface, resulting in a visible blanching effect. The intensity and duration of this skin blanching are proportional to the potency of the corticosteroid and its ability to penetrate the stratum corneum to reach its site of action. The assay is a valuable tool for determining the bioequivalence of generic topical corticosteroid formulations compared to a reference product.
Data Presentation: Potency of this compound
The potency of topical corticosteroids is often categorized into several classes, ranging from low to super potent. This compound 0.05% cream and ointment are generally classified as medium potency corticosteroids. The potency can be quantified using parameters such as the dose duration required to produce 50% of the maximal blanching effect (ED50) and the maximum possible blanching effect (Emax).
| Corticosteroid (0.05% Ointment) | Potency Class | Illustrative ED50 (hours) | Illustrative Emax (Chromameter Units*) |
| Hydrocortisone | Low | > 10 | < 50 |
| This compound | Medium | 4 - 6 | 70 - 90 |
| Betamethasone Dipropionate | High | 2 - 3 | 100 - 120 |
| Clobetasol Propionate | Super Potent | < 1.5 | > 130 |
Chromameter units are arbitrary and depend on the specific instrument and scale used (e.g., change in the a value of the Lab color space).*
Signaling Pathway for Corticosteroid-Induced Vasoconstriction
The vasoconstrictive effect of corticosteroids like this compound is mediated through the glucocorticoid receptor (GR). The binding of the corticosteroid to the cytosolic GR initiates a signaling cascade that leads to changes in gene expression, ultimately resulting in the constriction of dermal blood vessels. While the complete mechanism is still under investigation, it is understood to involve both genomic and non-genomic pathways.
Caption: Glucocorticoid signaling pathway leading to vasoconstriction.
Experimental Protocols
The following protocols are based on established methodologies for the vasoconstrictor assay and should be adapted and validated for specific laboratory conditions and regulatory requirements.
Experimental Workflow
Caption: A typical workflow for a vasoconstrictor assay experiment.
Protocol 1: Subject Selection and Preparation
-
Inclusion Criteria: Recruit healthy adult volunteers with fair skin (Fitzpatrick skin types I-III) who are known to be responsive to topical corticosteroids.
-
Exclusion Criteria: Exclude subjects with any skin disease, allergies to corticosteroids or adhesives, or those who have recently used topical or systemic corticosteroids.
-
Informed Consent: Obtain written informed consent from all participants.
-
Acclimatization: Allow subjects to acclimatize to the laboratory environment (controlled temperature and humidity) for at least 30 minutes before the start of the assay.
-
Site Demarcation: Mark out uniform application sites (e.g., 1 cm² squares) on the ventral aspect of the forearms, avoiding any visible veins, hair, or skin blemishes.
Protocol 2: Product Application and Occlusion
-
Randomization: Randomize the application of the test formulation (this compound), a reference standard (if applicable), and a vehicle control to the demarcated sites.
-
Application: Apply a standardized amount of each formulation (e.g., 5-10 µL) evenly to the designated sites.
-
Occlusion: Cover each application site with an occlusive dressing (e.g., plastic film) to enhance penetration.
-
Application Duration: The duration of application should be varied to establish a dose-response curve. Typical durations range from 0.5 to 12 hours.
Protocol 3: Measurement of Skin Blanching
-
Baseline Measurement: Prior to product application, take baseline skin color readings of all application sites using a chromameter.
-
Formulation Removal: At the end of the application period, carefully remove the occlusive dressings and gently wipe off any residual formulation.
-
Post-Application Readings: At specified time points after formulation removal (e.g., 2, 4, 6, 8, 12, and 24 hours), measure the skin color at each application site using the chromameter.
-
Data Recording: Record the L, a, and b* values from the chromameter. The change in the a* value (red-green axis) is typically used to quantify the degree of blanching.
Protocol 4: Data Analysis
-
Calculate Change in Skin Color: For each time point, calculate the change in the a* value (Δa*) by subtracting the baseline reading from the post-application reading.
-
Area Under the Curve (AUEC): Plot the Δa* values against time for each application site and calculate the Area Under the Effect Curve (AUEC).
-
Dose-Response Curve: Plot the AUEC values against the duration of application to generate a dose-response curve.
-
Determine ED50 and Emax: From the dose-response curve, determine the ED50 (the application duration that produces 50% of the maximal effect) and the Emax (the maximum observed blanching effect).
-
Statistical Analysis: Perform appropriate statistical analysis to compare the potency of the this compound formulation to the reference standard or other formulations.
Conclusion
The vasoconstrictor assay is a robust and widely accepted method for assessing the potency of topical corticosteroids like this compound. Adherence to standardized and well-validated protocols is essential for obtaining reliable and reproducible data. The information and protocols provided in these application notes serve as a comprehensive guide for researchers and professionals in the field of drug development to effectively utilize this assay for the evaluation of this compound potency.
References
Application Note & Protocol: Cell-Based Assay for High-Throughput Screening of Flurandrenolide and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurandrenolide is a synthetic topical corticosteroid known for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3][4][5] Its primary mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression. This application note provides a detailed protocol for a robust and reproducible cell-based assay for the screening of this compound and its analogs. The described assay is a glucocorticoid response element (GRE)-driven reporter gene assay, which provides a quantitative measure of the potency and efficacy of test compounds in activating the glucocorticoid signaling pathway. Additionally, protocols for secondary assays, including an NF-κB inhibition assay and a cell proliferation assay, are provided to enable a comprehensive evaluation of compound activity.
Principle of the Primary Assay
The primary screening assay is a reporter gene assay that quantifies the activation of the glucocorticoid receptor. Cells are engineered to express a reporter gene (e.g., Luciferase) under the control of a promoter containing multiple glucocorticoid response elements (GREs). When a GR agonist like this compound activates the GR, the complex binds to the GREs and drives the expression of the reporter gene. The resulting signal (luminescence) is directly proportional to the level of GR activation.
Signaling Pathway of this compound
This compound, a corticosteroid, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is in a complex with heat shock proteins (HSPs). Upon binding, the HSPs dissociate, and the this compound-GR complex translocates to the nucleus. In the nucleus, the complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the transcription of anti-inflammatory proteins like Lipocortin-1. Lipocortin-1 inhibits Phospholipase A2, thereby blocking the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Caption: this compound signaling pathway.
Experimental Protocols
Primary Screening: GRE-Luciferase Reporter Assay
This assay is designed to quantify the agonist activity of test compounds on the glucocorticoid receptor.
a. Cell Line Selection and Culture:
-
Cell Line: A549 human lung carcinoma cells or HEK293 human embryonic kidney cells are recommended as they are known to express the glucocorticoid receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
b. Experimental Workflow:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. This compound | C24H33FO6 | CID 15209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Flurandrenolide Topical Tape: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurandrenolide is a potent topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of various dermatological conditions.[1][2] The delivery of this compound via a topical tape formulation, such as Cordran® Tape, offers a unique mode of administration that provides both an occlusive barrier and sustained drug release.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the delivery, efficacy, and mechanisms of action of this compound topical tape formulations.
Mechanism of Action
This compound, as a corticosteroid, exerts its effects primarily through the glucocorticoid receptor (GR). The mechanism involves both genomic and non-genomic pathways to modulate inflammatory responses in the skin.
Genomic Pathway:
-
Ligand Binding and Receptor Activation: this compound penetrates the cell membrane and binds to the cytosolic GR, which is in an inactive complex with heat shock proteins (HSPs). This binding causes a conformational change in the GR, leading to its dissociation from the HSPs.[4]
-
Nuclear Translocation and Dimerization: The activated GR-ligand complex translocates into the nucleus and forms homodimers.
-
Gene Transcription Modulation: The GR dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either upregulate the transcription of anti-inflammatory genes or downregulate the transcription of pro-inflammatory genes.
Non-Genomic Pathway & Transrepression: The anti-inflammatory effects of glucocorticoids are also mediated by the repression of pro-inflammatory transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).
-
AP-1 Inhibition: The activated GR can physically interact with components of the AP-1 complex (e.g., c-Fos/c-Jun), preventing them from binding to their target DNA sites and initiating the transcription of pro-inflammatory genes.
-
NF-κB Inhibition: Similarly, the GR can interfere with the NF-κB signaling pathway. It can either directly interact with NF-κB subunits or induce the expression of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory mediators.
These actions collectively lead to a reduction in the production of various pro-inflammatory cytokines, chemokines, and adhesion molecules in skin cells like keratinocytes, thus alleviating the symptoms of inflammatory dermatoses.
Signaling Pathway Diagrams
Caption: Glucocorticoid Receptor Signaling Pathway.
Quantitative Data from Research
Clinical Efficacy in Psoriasis
A comparative study evaluated the efficacy of once-daily this compound tape (4 µg/cm²) versus twice-daily 0.05% diflorasone diacetate ointment in patients with plaque psoriasis. Lesions were assessed at baseline and after 2 and 4 weeks of treatment. The results indicated a consistently greater clearing of erythema, scaling, and induration with the this compound tape-treated plaques.
| Treatment Group | Assessment Parameter | Outcome at 4 Weeks |
| This compound Tape | Erythema | Greater clearing compared to ointment |
| Scaling | Greater clearing compared to ointment | |
| Induration | Greater clearing compared to ointment | |
| Treatment Success | Higher success rate compared to ointment | |
| Diflorasone Diacetate Ointment | Erythema | Less clearing compared to tape |
| Scaling | Less clearing compared to tape | |
| Induration | Less clearing compared to tape | |
| Treatment Success | Lower success rate compared to tape |
Experimental Protocols
In Vitro Drug Release Testing using Franz Diffusion Cell
This protocol is adapted from established methodologies for in vitro release testing (IVRT) of topical formulations and can be applied to this compound tape.
Objective: To determine the in vitro release rate of this compound from a topical tape formulation.
Apparatus and Materials:
-
Vertical Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)
-
Receptor medium (e.g., phosphate-buffered saline with a surfactant like Tween 20 to ensure sink conditions)
-
Magnetic stirrer and stir bars
-
Water bath with circulator maintained at 32 ± 0.5°C
-
This compound tape (e.g., Cordran® Tape, 4 µg/cm²)
-
High-performance liquid chromatography (HPLC) system for analysis
Protocol:
-
Preparation of Receptor Medium: Prepare the receptor medium and degas it to remove dissolved air.
-
Cell Assembly:
-
Mount the synthetic membrane onto the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor chamber.
-
Fill the receptor chamber with the degassed receptor medium and equilibrate the system to 32 ± 0.5°C.
-
-
Sample Application:
-
Cut a piece of the this compound tape to a size that fits the donor compartment of the Franz cell.
-
Apply the tape to the surface of the membrane in the donor compartment, ensuring good contact.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis: Analyze the this compound concentration in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound released per unit area (µg/cm²) at each time point and plot it against the square root of time. The slope of the linear portion of the curve represents the release rate.
Caption: In Vitro Release Testing Workflow.
Skin Permeation Study using Tape Stripping
This protocol provides a method to quantify the amount of this compound that has permeated into the stratum corneum.
Objective: To assess the in vitro skin penetration of this compound from a topical tape formulation.
Materials:
-
Excised human or porcine skin
-
Franz diffusion cells
-
This compound tape
-
Adhesive tape strips (e.g., D-Squame®)
-
Solvent for extraction (e.g., methanol, acetonitrile)
-
HPLC system for analysis
Protocol:
-
Skin Preparation:
-
Excise full-thickness skin and remove any subcutaneous fat.
-
Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
-
Tape Application: Apply a precisely sized piece of this compound tape to the skin surface in the donor compartment.
-
Incubation: Incubate the Franz cells at 32 ± 0.5°C for a defined period (e.g., 12 or 24 hours).
-
Tape Stripping:
-
After the incubation period, remove the this compound tape.
-
Apply an adhesive tape strip to the treated skin area with firm, uniform pressure.
-
Rapidly remove the tape strip.
-
Repeat the stripping process a predetermined number of times (e.g., 10-20 strips) to progressively remove layers of the stratum corneum.
-
-
Extraction:
-
Place each tape strip (or pools of consecutive strips) into a vial containing a known volume of extraction solvent.
-
Vortex or sonicate the vials to extract the this compound from the tape strips.
-
-
Sample Analysis: Analyze the this compound concentration in the extracts using a validated HPLC method.
-
Data Analysis: Calculate the amount of this compound in each tape strip (or pool) to determine the concentration gradient of the drug within the stratum corneum.
Caption: Tape Stripping Experimental Workflow.
Application and Usage Protocol for this compound Tape
The following is a general protocol for the application of this compound tape in a research or clinical setting, based on manufacturer recommendations.
-
Skin Preparation: The skin area for application should be clean and dry. Any scales, crusts, or previous topical medications should be gently removed. If hair is present in the treatment area, it should be clipped or shaved to ensure good contact between the tape and the skin.
-
Cutting the Tape: The tape should be cut to a size slightly larger than the lesion to be covered. It is recommended to round the corners of the tape to prevent premature peeling. The tape should not be torn.
-
Application: The protective paper backing should be removed from the tape, and the adhesive side applied to the prepared skin area, ensuring it is smooth and pressed firmly into place.
-
Duration of Application: The tape is typically replaced every 12 hours for the lowest incidence of adverse reactions, but it may be left in place for up to 24 hours if well-tolerated and adherent. For some applications, the tape may be used only at night.
-
Reapplication: When replacing the tape, the skin should be cleansed and allowed to dry for at least one hour before applying a new piece of tape.
Conclusion
This compound topical tape provides an effective delivery system for this potent corticosteroid. The occlusive nature of the tape enhances drug penetration and provides a sustained release profile, contributing to its clinical efficacy. The provided protocols for in vitro release and skin permeation studies offer a framework for researchers to quantitatively assess the performance of this compound tape formulations. Understanding the underlying glucocorticoid receptor signaling pathways is crucial for elucidating its anti-inflammatory effects at a molecular level. These application notes and protocols are intended to guide researchers in their investigation of this compound tape and to facilitate the development of novel topical drug delivery systems.
References
Application Notes and Protocols for Quantitative PCR (qPCR) Analysis of Flurandrenolide-Induced Gene Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurandrenolide is a synthetic topical corticosteroid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] Its therapeutic effects are primarily mediated by its interaction with the glucocorticoid receptor (GR), leading to modulation of gene expression.[1][3][4] This document provides a detailed guide for utilizing quantitative Polymerase Chain Reaction (qPCR) to measure and analyze the changes in gene expression induced by this compound in skin cells, such as keratinocytes. Understanding these changes is crucial for elucidating its mechanism of action and for the development of novel dermatological therapies.
This compound, like other corticosteroids, binds to the cytosolic glucocorticoid receptor, which then translocates to the nucleus. In the nucleus, the this compound-GR complex can act in two main ways to alter gene transcription:
-
Transactivation: The complex binds directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins. A key example is the upregulation of Annexin A1 (ANXA1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to the decreased expression of genes encoding cytokines, chemokines, and adhesion molecules involved in the inflammatory response.
This application note will provide protocols for cell culture and treatment, RNA extraction, cDNA synthesis, and qPCR, along with methods for data analysis and presentation.
Key Target Genes for qPCR Analysis
The selection of target genes for qPCR analysis is critical and should be based on the known anti-inflammatory pathways affected by corticosteroids. Below is a list of commonly investigated genes.
| Gene Symbol | Gene Name | Function in Inflammatory Response | Expected Regulation by this compound |
| ANXA1 | Annexin A1 | Inhibits phospholipase A2, reducing the production of prostaglandins and leukotrienes. | Upregulation |
| NFKBIA | Nuclear Factor of Kappa Light Polypeptide Gene Enhancer in B-cells Inhibitor, Alpha | An inhibitor of NF-κB, its upregulation helps to control the inflammatory cascade. | Upregulation |
| IL6 | Interleukin 6 | A pro-inflammatory cytokine involved in various inflammatory diseases. | Downregulation |
| IL8 (CXCL8) | Interleukin 8 | A chemokine that attracts neutrophils to the site of inflammation. | Downregulation |
| CCL2 | Chemokine (C-C motif) Ligand 2 | A chemokine that recruits monocytes, memory T cells, and dendritic cells. | Downregulation |
| TNF | Tumor Necrosis Factor | A key pro-inflammatory cytokine. | Downregulation |
Experimental Protocols
This section provides a comprehensive workflow for investigating this compound-induced gene expression changes.
Experimental Workflow Diagram
Caption: Experimental workflow for qPCR analysis of this compound-induced gene changes.
Cell Culture and Treatment
-
Cell Line: Human epidermal keratinocytes (e.g., HaCaT) are a suitable model.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture media to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Include a vehicle control group treated with the same concentration of the solvent.
-
Replace the culture medium with the treatment or vehicle control medium.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to capture both early and late gene expression changes.
-
Total RNA Extraction
-
Lysis: After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extraction: Perform RNA extraction according to the manufacturer's protocol for the chosen method (e.g., phenol-chloroform extraction or a column-based kit).
-
DNase Treatment: To remove any contaminating genomic DNA, treat the extracted RNA with DNase I.
-
Purification: Purify the RNA and resuspend it in RNase-free water.
-
Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Prepare a reverse transcription reaction mix containing the extracted RNA, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.
-
Incubation: Perform the reverse transcription reaction using a thermal cycler with the appropriate temperature profile as recommended by the enzyme manufacturer.
-
Storage: The resulting complementary DNA (cDNA) can be stored at -20°C until use in qPCR.
Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers for the target genes (e.g., ANXA1, IL6, IL8) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, B2M).
-
Reaction Mix: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
qPCR Protocol:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
-
-
Controls: Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
Data Analysis and Presentation
The relative quantification of gene expression can be calculated using the 2-ΔΔCt method.
Calculation of ΔCt:
For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene.
ΔCt = Ct (target gene) - Ct (housekeeping gene)
Calculation of ΔΔCt:
Normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample.
ΔΔCt = ΔCt (treated sample) - ΔCt (vehicle control)
Calculation of Fold Change:
Calculate the fold change in gene expression as 2-ΔΔCt.
Illustrative Quantitative Data
The following tables present illustrative data on the fold change in gene expression in keratinocytes following treatment with this compound for 24 hours. This data is for demonstration purposes to show how results can be structured.
Table 1: this compound-Induced Upregulation of Anti-Inflammatory Genes
| Target Gene | This compound Concentration | Mean Ct (Target) | Mean Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| ANXA1 | Vehicle Control (DMSO) | 24.5 | 18.2 | 6.3 | 0.0 | 1.0 |
| 1 nM | 23.8 | 18.3 | 5.5 | -0.8 | 1.7 | |
| 10 nM | 22.9 | 18.1 | 4.8 | -1.5 | 2.8 | |
| 100 nM | 21.7 | 18.2 | 3.5 | -2.8 | 6.9 | |
| NFKBIA | Vehicle Control (DMSO) | 26.1 | 18.2 | 7.9 | 0.0 | 1.0 |
| 1 nM | 25.5 | 18.3 | 7.2 | -0.7 | 1.6 | |
| 10 nM | 24.8 | 18.1 | 6.7 | -1.2 | 2.3 | |
| 100 nM | 23.9 | 18.2 | 5.7 | -2.2 | 4.6 |
Table 2: this compound-Induced Downregulation of Pro-Inflammatory Genes
| Target Gene | This compound Concentration | Mean Ct (Target) | Mean Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| IL6 | Vehicle Control (DMSO) | 28.3 | 18.2 | 10.1 | 0.0 | 1.0 |
| 1 nM | 29.1 | 18.3 | 10.8 | 0.7 | 0.6 | |
| 10 nM | 30.2 | 18.1 | 12.1 | 2.0 | 0.25 | |
| 100 nM | 31.5 | 18.2 | 13.3 | 3.2 | 0.11 | |
| IL8 | Vehicle Control (DMSO) | 27.6 | 18.2 | 9.4 | 0.0 | 1.0 |
| 1 nM | 28.5 | 18.3 | 10.2 | 0.8 | 0.57 | |
| 10 nM | 29.5 | 18.1 | 11.4 | 2.0 | 0.25 | |
| 100 nM | 30.9 | 18.2 | 12.7 | 3.3 | 0.10 |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in modulating gene expression.
Caption: this compound signaling pathway leading to gene expression changes.
Conclusion
Quantitative PCR is a highly sensitive and specific method for quantifying the effects of this compound on gene expression in skin cells. The protocols and information provided in this document offer a robust framework for researchers to investigate the molecular mechanisms underlying the therapeutic effects of this corticosteroid. By carefully selecting target genes and adhering to rigorous experimental and data analysis procedures, valuable insights can be gained into its anti-inflammatory properties, aiding in the development of more effective dermatological treatments.
References
- 1. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 2. This compound (Cordran): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. UP-REGULATION OF IL-6, IL-8 AND CCL2 GENE EXPRESSION AFTER ACUTE INFLAMMATION: CORRELATION TO CLINICAL PAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory functions of the glucocorticoid receptor require DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunohistochemical Analysis of Flurandrenolide Effects on Human Skin Explants
Introduction
Flurandrenolide is a synthetic, topical corticosteroid known for its potent anti-inflammatory, anti-pruritic, and vasoconstrictive properties. It is commonly used in the treatment of various dermatological conditions, such as psoriasis and eczema. The therapeutic effects of this compound are primarily mediated through its binding to and activation of the glucocorticoid receptor (GR). This activation leads to the modulation of gene expression, resulting in the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules. Additionally, corticosteroids can influence cellular processes like proliferation and differentiation in the skin.
Human skin explant models provide a valuable ex vivo system for studying the pharmacological effects of topical drugs in a setting that closely mimics in vivo skin physiology. This application note provides a detailed protocol for using immunohistochemistry (IHC) to investigate the anti-inflammatory and anti-proliferative effects of this compound in a human skin explant model. We describe the methodology for assessing changes in the expression of key biomarkers: Nuclear Factor-kappa B (NF-κB) as a central mediator of inflammation, Ki-67 as a marker of cellular proliferation, and Filaggrin as a key protein in epidermal differentiation and barrier function.
Signaling Pathway of this compound
This compound, as a glucocorticoid, diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR). This binding event causes the dissociation of heat shock proteins (HSPs), allowing the this compound-GR complex to translocate into the nucleus. Inside the nucleus, this complex can act in two primary ways:
-
Transactivation: The complex can directly bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of pro-inflammatory genes like cytokines and chemokines.
Caption: Glucocorticoid signaling pathway of this compound.
Experimental Protocol
This protocol outlines the key steps for treating human skin explants with this compound and subsequently performing immunohistochemical analysis.
Materials and Reagents
-
Human skin tissue (e.g., from abdominoplasty, obtained with ethical approval)
-
This compound solution (e.g., 0.05% in a suitable vehicle)
-
Vehicle control (e.g., ethanol/propylene glycol)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Penicillin-Streptomycin solution
-
Fetal Bovine Serum (FBS)
-
6-well culture plates
-
Sterile biopsy punches (6 mm)
-
10% Neutral Buffered Formalin (NBF)
-
Paraffin wax
-
Microtome
-
Xylene and Ethanol series (100%, 95%, 70%)
-
Citrate buffer (10 mM, pH 6.0) for antigen retrieval
-
Hydrogen Peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (rabbit anti-NF-κB p65, mouse anti-Ki-67, rabbit anti-Filaggrin)
-
HRP-conjugated secondary antibodies (goat anti-rabbit IgG, goat anti-mouse IgG)
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope with digital camera
Experimental Workflow
The overall experimental process involves skin explant culture, treatment, tissue processing, immunohistochemical staining, and finally, analysis.
Caption: Experimental workflow for IHC analysis of skin explants.
Step-by-Step Procedure
-
Skin Explant Culture and Treatment:
-
Prepare 6 mm full-thickness skin explants from fresh human skin tissue using a sterile biopsy punch.
-
Place one explant per well in a 6-well plate containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Ensure the dermal side is in contact with the medium.
-
Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours to stabilize.
-
Treat the explants topically with either the vehicle control or this compound solution (e.g., 20 µL per explant).
-
Incubate for a further 24-48 hours.
-
-
Tissue Processing and Sectioning:
-
Fix the explants in 10% NBF for 18-24 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
-
Clear the tissue in xylene.
-
Infiltrate with and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
-
Immunohistochemical Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform heat-induced antigen retrieval by immersing slides in citrate buffer (pH 6.0) and heating at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
Quench endogenous peroxidase activity by incubating with 3% H2O2 for 10 minutes.
-
Wash with PBS and block non-specific binding by incubating with 5% normal goat serum for 1 hour.
-
Incubate with the primary antibody (e.g., anti-NF-κB, anti-Ki-67, or anti-Filaggrin) at the recommended dilution overnight at 4°C.
-
Wash with PBS and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS and develop the signal using a DAB chromogen kit. Monitor for the appearance of a brown precipitate.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin for 30-60 seconds.
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire high-resolution images of the stained sections using a bright-field microscope.
-
For quantification, capture multiple non-overlapping fields of view from the epidermis and dermis for each sample.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the staining. This can be done by measuring the percentage of positively stained cells (for nuclear markers like Ki-67 and NF-κB) or the integrated density of the stain (for cytoplasmic/extracellular markers like Filaggrin).
-
Representative Results
The following table presents hypothetical quantitative data from an experiment conducted according to the protocol above. The data represents the mean percentage of positive cells or staining intensity, demonstrating the expected effects of this compound.
| Biomarker | Location | Vehicle Control (Mean ± SD) | This compound (0.05%) (Mean ± SD) | P-value |
| Ki-67 | Epidermis | 25.4 ± 4.1 % | 8.2 ± 2.5 % | < 0.001 |
| NF-κB (p65) | Epidermis (Nuclear) | 35.8 ± 5.3 % | 12.5 ± 3.9 % | < 0.001 |
| Filaggrin | Stratum Granulosum | 100 ± 15 (Arbitrary Units) | 145 ± 20 (Arbitrary Units) | < 0.05 |
Table 1: Quantitative analysis of biomarker expression in skin explants following treatment with this compound. Data are presented as the mean percentage of positively stained cells for Ki-67 and nuclear NF-κB, and as mean staining intensity for Filaggrin. SD = Standard Deviation.
The results indicate that this compound treatment significantly reduced the percentage of proliferating keratinocytes (Ki-67 positive cells) and inhibited the nuclear translocation of the pro-inflammatory transcription factor NF-κB in the epidermis. Furthermore, an increase in Filaggrin expression suggests that this compound may enhance epidermal barrier function.
Conclusion
This application note provides a comprehensive protocol for utilizing immunohistochemistry to assess the effects of this compound on human skin explants. The described methods allow for the visualization and quantification of changes in key biomarkers related to inflammation, proliferation, and epidermal differentiation. This experimental approach is a valuable tool for preclinical research and the development of topical dermatological drugs.
Application Notes & Protocols: Flow Cytometry Analysis of Immune Cells Following Flurandrenolide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurandrenolide is a synthetic topical corticosteroid valued for its potent anti-inflammatory and immunosuppressive properties.[1][2] Like other glucocorticoids, its primary mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR).[1][3] This drug-receptor complex translocates to the nucleus, where it modulates the transcription of target genes by binding to glucocorticoid response elements (GREs).[3] This process leads to the upregulation of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines and mediators. Consequently, this compound affects the function, proliferation, and survival of various immune cells, including T cells, B cells, monocytes, and dendritic cells.
Flow cytometry is an indispensable tool for dissecting these complex cellular effects. It allows for high-throughput, multi-parametric analysis of individual cells, enabling precise immunophenotyping, quantification of cell populations, and assessment of cellular functions like proliferation and viability. These application notes provide detailed protocols for using flow cytometry to characterize the immunomodulatory impact of this compound on human peripheral blood mononuclear cells (PBMCs).
Application Note 1: Immunophenotyping of PBMCs After this compound Treatment
Principle: Immunophenotyping by flow cytometry is used to identify and quantify different immune cell populations based on the expression of specific cell surface markers (e.g., CD3 for T cells, CD19 for B cells). This analysis reveals how this compound treatment alters the composition and absolute counts of major immune cell subsets in vitro. Corticosteroids are known to cause a reduction in lymphocyte counts, particularly T lymphocytes, and can also impact monocyte populations.
Expected Results: Treatment with this compound is expected to induce a dose-dependent reduction in the percentage and absolute number of lymphocytes, especially CD3+ T cells and their CD4+ and CD8+ subsets. A decrease in CD14+ monocytes may also be observed. These changes reflect the known immunosuppressive and apoptotic effects of glucocorticoids on lymphoid and myeloid cells.
Data Presentation: Hypothetical Changes in Immune Cell Populations
| Cell Population | Surface Markers | Control (Vehicle) % of Live Cells | This compound (1µM) % of Live Cells |
| T Cells | CD3+ | 65.2 | 51.5 |
| Helper T Cells | CD3+ CD4+ | 45.8 | 34.1 |
| Cytotoxic T Cells | CD3+ CD8+ | 18.5 | 16.8 |
| B Cells | CD19+ | 10.1 | 8.9 |
| Monocytes | CD14+ | 15.5 | 11.2 |
Experimental Workflow: Immunophenotyping
Caption: Workflow for PBMC immunophenotyping after this compound treatment.
Protocol: PBMC Immunophenotyping
Materials:
-
Human PBMCs, isolated via density gradient centrifugation
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS)
-
Fc Receptor Blocking solution
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD14)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Resuspend isolated PBMCs in complete RPMI medium to a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of cell suspension per well in a 24-well plate.
-
Add this compound to desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Add an equivalent volume of DMSO for vehicle control.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Cell Preparation:
-
Harvest cells, transfer to a 96-well U-bottom plate, and centrifuge at 400 x g for 5 minutes. Discard the supernatant.
-
Wash cells with 200 µL of cold PBS and centrifuge again. Discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of PBS containing a fixable viability dye, following the manufacturer's instructions. Incubate in the dark at 4°C for 20 minutes.
-
Wash cells with 200 µL of Flow Cytometry Staining Buffer. Centrifuge and discard the supernatant.
-
Resuspend cells in 50 µL of Staining Buffer containing an Fc receptor blocking reagent. Incubate at 4°C for 10 minutes.
-
Without washing, add 50 µL of the antibody cocktail containing pre-titrated amounts of anti-CD3, anti-CD4, anti-CD8, anti-CD19, and anti-CD14 antibodies.
-
Incubate in the dark at 4°C for 30 minutes.
-
Wash cells twice with 200 µL of Staining Buffer.
-
-
Acquisition and Analysis:
-
Resuspend the final cell pellet in 200 µL of Staining Buffer.
-
Acquire samples on a flow cytometer. Ensure enough events are collected for statistical significance (e.g., >50,000 live singlet events).
-
Analyze the data using appropriate software. Gate first on single cells, then on live cells (viability dye-negative), and subsequently identify T cells (CD3+), B cells (CD19+), and monocytes (CD14+) within the live gate. Further, delineate CD4+ and CD8+ subsets within the T cell population.
-
Application Note 2: T Cell Proliferation Assay
Principle: Corticosteroids are known to suppress the proliferation of T lymphocytes. This effect can be quantified using cell proliferation dyes like Carboxyfluorescein succinimidyl ester (CFSE). CFSE covalently labels intracellular proteins; with each cell division, the fluorescence intensity is halved. Flow cytometry measures this dilution of fluorescence, allowing for the tracking of cell generations and calculation of proliferation metrics.
Expected Results: this compound is expected to inhibit T cell proliferation in a dose-dependent manner following stimulation (e.g., with anti-CD3/CD28 antibodies or phytohemagglutinin (PHA)). This will be observed as a decrease in the percentage of cells that have undergone division and a reduction in the proliferation index.
Data Presentation: Hypothetical T Cell Proliferation Inhibition
| This compound Conc. | % Divided Cells | Proliferation Index |
| 0 µM (Control) | 85.3% | 2.8 |
| 0.1 µM | 62.1% | 1.9 |
| 1.0 µM | 25.7% | 0.8 |
| 10.0 µM | 5.4% | 0.1 |
Principle of Proliferation Dye Dilution
Caption: Dye is halved with each cell division, creating distinct fluorescence peaks.
Protocol: T Cell Proliferation Assay
Materials:
-
Isolated PBMCs or purified T cells
-
Complete RPMI-1640 medium
-
CFSE or other proliferation dye
-
T cell stimulation reagents (e.g., anti-CD3/CD28 beads or soluble antibodies, PHA)
-
This compound stock solution and vehicle control (DMSO)
-
96-well round-bottom plate
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Resuspend cells in pre-warmed PBS at 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Incubate on ice for 5 minutes. Wash the cells twice with complete RPMI medium to remove excess dye.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in complete RPMI medium at 1 x 10^6 cells/mL.
-
Plate 100 µL of cells per well in a 96-well round-bottom plate.
-
Add 50 µL of medium containing this compound at various concentrations or vehicle control.
-
Add 50 µL of medium containing the T cell stimulation reagent at the optimal concentration. Include an unstimulated control (labeled cells, no stimulus).
-
Incubate for 3-5 days at 37°C, 5% CO2.
-
-
Staining and Acquisition:
-
Harvest cells and transfer to a U-bottom plate.
-
(Optional) Stain with a viability dye and surface markers (e.g., CD3, CD4) as described in Protocol 1 to gate specifically on live T cell subsets.
-
Wash cells and resuspend in Flow Cytometry Staining Buffer.
-
Acquire samples on a flow cytometer, ensuring the CFSE signal is detected in the appropriate channel (typically FITC).
-
-
Analysis:
-
Gate on the live, single-cell population (and specific T cell subsets if stained).
-
Generate a histogram of CFSE fluorescence. The undivided cells will form a bright peak. Each subsequent peak of lower intensity represents a successive generation of divided cells.
-
Use the software's proliferation analysis module to calculate the percentage of divided cells and the proliferation index.
-
Application Note 3: Mechanism of Action Pathway
Principle: The anti-inflammatory and immunosuppressive actions of this compound are mediated primarily through the glucocorticoid receptor (GR) signaling pathway. Understanding this pathway is crucial for interpreting experimental results. This compound, a lipophilic molecule, diffuses across the cell membrane and binds to the GR in the cytoplasm. This binding causes the dissociation of heat shock proteins, allowing the this compound-GR complex to translocate into the nucleus. In the nucleus, it directly binds to GREs on DNA to activate the transcription of anti-inflammatory genes (transactivation) or interacts with other transcription factors like NF-κB and AP-1 to repress the expression of pro-inflammatory genes (transrepression).
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound via the Glucocorticoid Receptor.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Flurandrenolide Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of Flurandrenolide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
This compound is a synthetic corticosteroid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] It is a solid, crystalline substance that is practically insoluble in water, which can lead to challenges when preparing solutions for cell culture experiments.[4][5] Its molecular weight is 436.5 g/mol .
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation of hydrophobic compounds like this compound is a common issue when a concentrated organic stock solution is introduced into the aqueous environment of cell culture media. This phenomenon, often termed "solvent shock," occurs because the compound is no longer soluble as the concentration of the organic solvent is diluted.
Several other factors can contribute to this compound precipitation:
-
Temperature Fluctuations: Moving media between cold storage and a warm incubator can decrease the solubility of dissolved compounds.
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the final cell culture medium.
-
pH Instability: Changes in the pH of the culture medium due to cellular metabolism can alter the charge of the compound, affecting its solubility.
-
Interaction with Media Components: Components in the media, such as salts (e.g., calcium, phosphate) and proteins from serum, can interact with this compound, leading to the formation of insoluble complexes.
Q3: At what concentration is this compound typically effective in cell culture?
The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being measured. As a corticosteroid, its effects are concentration-dependent. For example, the related glucocorticoid dexamethasone has been shown to affect cell proliferation at concentrations ranging from 10⁻⁴ M to 10⁻⁷ M. This compound has also been reported to activate the Epidermal Growth Factor Receptor (EGFR) with an EC50 of 23 nM. It is crucial to perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition of this compound Stock Solution to Media
This is the most common precipitation issue and is often due to improper mixing or "solvent shock."
| Potential Cause | Recommended Solution |
| "Solvent Shock" | Add the this compound stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing to ensure rapid and even dispersion. |
| High Solvent Concentration | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%. |
| Cold Medium | Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
Issue 2: Delayed Precipitation After Incubation
Precipitation that occurs after a period of incubation is often due to the compound's instability in the complex culture environment over time.
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh this compound-containing media immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. |
| pH Shift During Incubation | Ensure the cell culture medium is adequately buffered and maintain the correct CO₂ level in the incubator to stabilize the pH. |
| Interaction with Serum Proteins | If your experiment allows, consider reducing the serum concentration. Alternatively, prepare the complete medium fresh before each use. |
| Temperature Cycling | Avoid repeated warming and cooling of the this compound-containing medium. Prepare smaller, single-use aliquots. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Recommended Max Final Concentration in Media |
| Water | Insoluble | N/A |
| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., 1 mg/mL) | < 0.5% (ideally < 0.1%) |
| Ethanol | Soluble (e.g., 15 mg/mL) | < 0.5% |
| Dimethylformamide (DMF) | Soluble (e.g., 15 mg/mL) | < 0.1% |
Table 2: Summary of Troubleshooting Strategies
| Problem | Strategy | Rationale |
| Immediate Precipitation | Pre-warm media to 37°C | Increases solubility. |
| Add stock solution drop-wise with mixing | Prevents localized high concentrations and "solvent shock". | |
| Use a minimal volume of organic solvent | Reduces solvent-induced precipitation and toxicity. | |
| Delayed Precipitation | Prepare fresh working solutions | Minimizes degradation and interaction over time. |
| Maintain stable pH and temperature | Reduces the likelihood of the compound falling out of solution. | |
| Perform a solubility test in your specific media | Determines the maximum non-precipitating concentration. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
0.22 µm DMSO-compatible sterile filter
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
To prepare a 10 mM stock solution, dissolve 4.365 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear.
-
For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm sterile filter into a new sterile amber tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, appropriate for your cell line
-
Sterile conical tubes and pipettes
-
-
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution to achieve the final desired concentration. It is recommended to first prepare an intermediate dilution.
-
Example for a final concentration of 1 µM:
-
Prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete medium. Mix well by gentle pipetting.
-
Prepare the final 1 µM working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed complete medium.
-
-
-
When adding the stock or intermediate solution to the medium, add it drop-wise while gently swirling the tube to ensure immediate and uniform mixing.
-
Use the freshly prepared working solution immediately to treat your cells.
-
Visualizations
References
Technical Support Center: Optimizing Flurandrenolide Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of flurandrenolide for in vitro studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in in vitro systems?
A1: this compound is a synthetic corticosteroid that functions as a glucocorticoid receptor (GR) agonist.[1][2] Its primary mechanism of action involves binding to cytosolic GRs. Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression through two main pathways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins such as lipocortin-1 (annexin-1).[3]
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3]
Q2: What is a good starting concentration range for this compound in in vitro experiments?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on studies of other potent corticosteroids on human keratinocytes (HaCaT cells), a broad range of 10 nM to 10 µM is a reasonable starting point for assessing its effects on cell proliferation and viability. For anti-inflammatory assays, concentrations can be explored in a similar or slightly lower range, depending on the specific endpoint.
Q3: How should I prepare this compound for cell culture experiments?
A3: this compound is practically insoluble in water but is soluble in organic solvents like chloroform and methanol, and sparingly soluble in ethanol.[1] For in vitro studies, it is recommended to prepare a concentrated stock solution in a solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.
Q4: How can I assess the effect of this compound on cell viability and proliferation?
A4: Standard cell viability and proliferation assays can be employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation. Other methods include direct cell counting using a hemocytometer or automated cell counter, or assays that measure DNA synthesis, such as the BrdU incorporation assay.
Q5: What are the key signaling pathways modulated by this compound that I can investigate in my in vitro studies?
A5: The primary signaling pathway modulated by this compound is the glucocorticoid receptor signaling pathway. Downstream of GR activation, you can investigate its effects on key inflammatory signaling pathways, including:
-
NF-κB Signaling Pathway: Assess the ability of this compound to inhibit the activation and nuclear translocation of NF-κB subunits (e.g., p65) and the subsequent expression of NF-κB target genes (e.g., IL-6, IL-8, TNF-α).
-
AP-1 Signaling Pathway: Investigate the inhibitory effect of this compound on the activation of AP-1, which is a key regulator of inflammation and cell proliferation.
-
MAPK Signaling Pathway: this compound, like other glucocorticoids, can interfere with the MAPK signaling cascade (including ERK, JNK, and p38), which plays a crucial role in inflammation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | This compound has low aqueous solubility. The concentration of the organic solvent in the final dilution may be too low to maintain solubility, or the this compound concentration may exceed its solubility limit in the medium. | Ensure the stock solution is at a high enough concentration so that the final dilution step into the aqueous culture medium results in a solvent concentration that maintains solubility. Prepare fresh dilutions for each experiment. Gently vortex the final solution before adding it to the cells. Consider using a vehicle with solubilizing agents if precipitation persists, but validate its lack of toxicity first. |
| No observable effect of this compound treatment. | The concentration of this compound may be too low. The incubation time may be insufficient. The cells may be resistant to corticosteroids. The this compound may have degraded. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). Optimize the incubation time based on the specific assay (e.g., 24, 48, or 72 hours for proliferation assays; shorter times may be sufficient for signaling pathway studies). Verify the expression and functionality of the glucocorticoid receptor in your cell line. Use freshly prepared stock solutions of this compound. |
| High background in control wells. | The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be cytotoxic at the concentration used. The cell seeding density may be too high or too low. | Ensure the final solvent concentration in all wells (including vehicle controls) is identical and non-toxic (typically ≤ 0.1%). Perform a solvent toxicity test beforehand. Optimize the cell seeding density for your specific cell line and assay duration to ensure cells are in a healthy, exponential growth phase during the experiment. |
| Inconsistent results between experiments. | Variations in cell passage number, confluency, or health. Inconsistent preparation of this compound solutions. Variability in incubation times or assay conditions. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to reach a target confluency at the time of treatment. Prepare fresh stock and working solutions of this compound for each set of experiments. Standardize all experimental parameters, including incubation times, temperatures, and reagent concentrations. |
Quantitative Data Summary
Due to the limited availability of specific IC50 values for this compound in the public domain, the following tables provide a summary of relevant data for this compound and other potent corticosteroids to guide concentration selection.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 436.52 g/mol | |
| Solubility | Practically insoluble in water; soluble in chloroform and methanol; sparingly soluble in ethanol. | |
| Mechanism of Action | Glucocorticoid Receptor Agonist |
Table 2: Estimated Effective Concentration Ranges of Potent Corticosteroids in In Vitro Assays
| Corticosteroid | Cell Type | Assay | Effective Concentration Range | Reference |
| Fluticasone Propionate | A549 (human lung carcinoma) | GM-CSF release inhibition | EC50 = 1.8 x 10⁻¹¹ M | |
| Budesonide | A549 (human lung carcinoma) | GM-CSF release inhibition | EC50 = 5.0 x 10⁻¹¹ M | |
| Dexamethasone | A549 (human lung carcinoma) | GM-CSF release inhibition | EC50 = 2.2 x 10⁻⁹ M | |
| Various Corticosteroids | HaCaT (human keratinocytes) | Proliferation Assay | 10⁻⁸ M to 10⁻⁴ M | Inferred from studies on other corticosteroids |
| Various Corticosteroids | Immune Cells (e.g., PBMCs) | Cytokine Inhibition | 10⁻⁹ M to 10⁻⁶ M | Inferred from studies on other corticosteroids |
Note: The effective concentration ranges for this compound in HaCaT and immune cells are estimations based on the activity of other potent corticosteroids. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
1. Protocol: Determining the Effect of this compound on Keratinocyte (HaCaT) Proliferation using MTT Assay
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free DMEM to prepare 2X working solutions (e.g., ranging from 20 nM to 20 µM).
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the 2X this compound working solutions (final concentrations will be 1X, e.g., 10 nM to 10 µM). Include wells with vehicle control (DMEM with the same final concentration of DMSO) and untreated controls (DMEM only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
2. Protocol: Assessing the Anti-inflammatory Effect of this compound on Cytokine Production in Immune Cells (e.g., PBMCs or Macrophage-like cell lines)
-
Cell Seeding: Seed peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1 differentiated with PMA) in a 24-well plate at an appropriate density.
-
Pre-treatment with this compound: Prepare working solutions of this compound in the appropriate cell culture medium. Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1-2 hours. Include a vehicle control.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) or a pro-inflammatory cytokine cocktail (e.g., TNF-α and IL-1β).
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production by this compound compared to the stimulated vehicle control. Determine the IC50 value for the inhibition of each cytokine.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for optimizing this compound concentration.
Caption: this compound's modulation of inflammatory pathways.
References
Technical Support Center: Improving Flurandrenolide Solubility for Biological Assays
For researchers, scientists, and drug development professionals, ensuring the accurate and effective delivery of therapeutic compounds in experimental settings is paramount. Flurandrenolide, a potent corticosteroid, presents a common challenge due to its low aqueous solubility. This guide provides detailed troubleshooting strategies and frequently asked questions to address issues related to its dissolution for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound is a hydrophobic molecule and is practically insoluble in water and aqueous buffers.[1][2][3][4] To achieve dissolution for biological assays, an organic solvent is typically required to first create a concentrated stock solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro studies.[5] Ethanol and dimethylformamide (DMF) are also viable options.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from a high-concentration organic environment (DMSO) to a predominantly aqueous one (cell culture medium), exceeding its solubility limit in the final solution. To prevent this, consider the following troubleshooting steps outlined in the guide below.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept to a minimum to avoid cytotoxicity. A concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines, though it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution can be stable for up to 6 months, and at -20°C, for up to one month.
Quantitative Solubility Data
The solubility of this compound in various common organic solvents is summarized below. This data is essential for preparing appropriate stock solutions for your experiments.
| Solvent | Solubility (mg/mL) | Source |
| Dimethyl Sulfoxide (DMSO) | 1 | |
| Dimethylformamide (DMF) | 15 | |
| Ethanol | 15 | |
| Chloroform | 100 (1g in 10mL) | |
| Methanol | Soluble | |
| Water | Practically Insoluble | |
| Ether | Practically Insoluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 1 mg/mL.
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
This protocol provides a stepwise method to minimize precipitation when diluting the DMSO stock solution into your aqueous experimental medium.
-
Warm the Medium: Pre-warm your cell culture medium to 37°C.
-
Intermediate Dilution (Recommended): Perform a serial dilution of your stock solution. For example, dilute your 1 mg/mL DMSO stock 1:10 in pre-warmed medium to create a 100 µg/mL intermediate solution with a lower DMSO concentration.
-
Final Dilution: Add the desired volume of the intermediate solution (or the stock solution if not performing an intermediate dilution) dropwise to the final volume of pre-warmed cell culture medium while gently swirling or vortexing. This ensures rapid and even dispersion of the compound.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed the cytotoxic limit for your cells (typically ≤0.5%).
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its aqueous solubility. | Decrease the final working concentration. Perform a solubility test in your specific medium to determine the maximum soluble concentration. |
| Rapid solvent exchange from DMSO to the aqueous medium. | Use a serial dilution method as described in Protocol 2. Add the stock solution dropwise to pre-warmed medium while gently mixing. | |
| Delayed Precipitation in Culture | Changes in media pH or temperature over time in the incubator. | Ensure your incubator is properly calibrated for temperature and CO2 levels to maintain stable pH. |
| Interaction with media components (e.g., proteins in serum). | If possible, test different basal media formulations. Consider reducing the serum concentration if your experiment allows. | |
| Inconsistent Experimental Results | Inaccurate concentration due to incomplete dissolution or precipitation. | Visually inspect your solutions for any signs of precipitation before use. If precipitate is observed, try to redissolve by gentle warming and vortexing. If it does not redissolve, prepare a fresh solution. |
| Degradation of this compound. | Store stock solutions properly at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Visualizing the Mechanism of Action and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
This compound, as a corticosteroid, exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the this compound-GR complex acts as a transcription factor, binding to glucocorticoid response elements (GREs) on the DNA. This interaction modulates the expression of target genes, leading to the upregulation of anti-inflammatory proteins like lipocortin-1 (Annexin A1) and the downregulation of pro-inflammatory mediators.
Caption: this compound binds to the glucocorticoid receptor, leading to changes in gene expression.
Experimental Workflow for Improving Solubility
The following workflow provides a logical sequence of steps to effectively dissolve this compound for use in biological assays, incorporating troubleshooting measures.
References
Technical Support Center: Overcoming Vehicle Effects in Topical Flurandrenolide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical Flurandrenolide formulations. The information provided aims to help overcome challenges related to vehicle effects in experimental settings.
Troubleshooting Guides
Issue 1: Inconsistent or Low Drug Permeation in In Vitro/Ex Vivo Models
Question: My in vitro skin permeation studies with a this compound cream formulation are showing highly variable and lower-than-expected results. What could be the cause and how can I troubleshoot this?
Answer:
Inconsistent drug permeation is a common challenge in topical drug studies. Several factors related to the vehicle and experimental setup can contribute to this issue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Vehicle-Induced Crystallization | The active pharmaceutical ingredient (API) may be crystallizing on the skin or membrane surface, reducing the thermodynamically active concentration available for penetration.[1] This can be triggered by vehicle evaporation. To investigate this, visualize the application site under a microscope after a set period. To address this, consider incorporating anti-nucleant polymers into your vehicle or using a more occlusive vehicle to slow evaporation.[1] |
| Phase Separation of the Cream | The emulsion in your cream formulation may be unstable, leading to phase separation and non-uniform drug distribution. Ensure your manufacturing process (e.g., homogenization speed, temperature) is well-controlled. Visually inspect the cream for any signs of separation before application. |
| Incorrect Receiving Medium in Franz Cell | The receiving medium in your Franz diffusion cell may not be optimal for this compound, a lipophilic drug. Ensure the medium has adequate solubilizing capacity (e.g., using a certain percentage of ethanol or a surfactant) to maintain sink conditions. |
| Membrane Variability | If using biological membranes (e.g., human or animal skin), inherent biological variability can be high. Ensure consistent skin thickness and integrity. For synthetic membranes, check for lot-to-lot variability and proper hydration before the experiment. |
| Application Technique | Inconsistent application of the topical formulation can lead to variability. Use a positive displacement pipette or a validated application method to ensure a uniform and accurate dose is applied to the membrane surface. |
Issue 2: Unexpected Skin Irritation or Allergic Reactions in Preclinical Models
Question: I am observing skin irritation in my animal model that does not seem to be related to the this compound itself, as the vehicle-only control group also shows some reaction. How can I identify the problematic component?
Answer:
Vehicle components are not inert and can cause skin reactions. Identifying the specific irritant is crucial for developing a safe and effective formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Common Allergens in Vehicle | Certain excipients are known to cause allergic contact dermatitis. These include propylene glycol, fragrances, and some preservatives. Review your vehicle composition for any of these common allergens. |
| pH of the Formulation | The pH of your formulation may not be compatible with the skin's natural pH, leading to irritation. Measure the pH of your final formulation and adjust it to be within the normal skin pH range (typically 4.5-6.0). |
| Excipient Concentration | High concentrations of certain excipients, such as penetration enhancers, can cause irritation. Consider conducting a dose-ranging study for each excipient to determine the optimal concentration that balances efficacy with tolerability. |
| Occlusion Effects | The use of occlusive dressings can increase the penetration of all formulation components, potentially leading to irritation from excipients that would otherwise be well-tolerated.[2] Evaluate the necessity of occlusion or consider a less occlusive vehicle. |
Frequently Asked Questions (FAQs)
Q1: How does the vehicle (cream, ointment, lotion, tape) affect the potency and absorption of this compound?
A1: The vehicle plays a critical role in the potency and absorption of topical corticosteroids like this compound. Here's a general comparison:
-
Ointments: Ointments are typically more occlusive, which hydrates the stratum corneum and enhances drug penetration. This increased absorption can lead to higher potency. For instance, this compound 0.05% ointment is considered to have high-range potency. They are generally used for dry, scaly lesions.
-
Creams: Creams are emulsions that are less occlusive than ointments. This compound 0.05% cream is considered to have medium-range potency. Creams are suitable for a wide range of dermatoses.
-
Lotions: Lotions have a higher water content and are the least occlusive. They are often preferred for weeping eruptions and in areas prone to chafing.
-
Tape: this compound tape provides a continuous, occlusive barrier, leading to enhanced penetration and high potency. It is particularly useful for localized, dry, and scaling lesions.
Q2: What is the impact of using an occlusive dressing with this compound formulations?
A2: Using an occlusive dressing, such as a plastic film, over a this compound cream or ointment can significantly increase its absorption, by up to 10-fold. This is because occlusion prevents water evaporation from the skin, leading to increased hydration of the stratum corneum, which in turn enhances drug penetration. While this can improve therapeutic efficacy, it also increases the risk of systemic side effects and local reactions like skin maceration and secondary infections.
Q3: I am developing a generic this compound formulation. What are the key bioequivalence studies I need to perform?
A3: For topical generic drugs, demonstrating bioequivalence typically involves a combination of in vitro and in vivo studies.
-
In Vitro Release Testing (IVRT): This is a key test to compare the release rate of the active ingredient from the generic and reference formulations using a Franz diffusion cell.
-
In Vivo Pharmacodynamic Studies: The vasoconstrictor assay is a common pharmacodynamic study for topical corticosteroids. This assay measures the skin blanching effect of the steroid, which is correlated with its anti-inflammatory potency.
-
Clinical Endpoint Studies: In some cases, a clinical trial in patients with the target dermatosis (e.g., psoriasis or atopic dermatitis) may be required to demonstrate comparable clinical efficacy and safety.
Q4: Can I dilute a commercial this compound product with another vehicle in my experiment?
A4: Diluting a commercially available this compound product with another vehicle is not recommended as it can alter the formulation's characteristics and may decrease its effectiveness. The specific composition of the original vehicle is designed to ensure drug solubility, stability, and optimal skin penetration. Adding another vehicle can disrupt this balance, potentially leading to drug precipitation or reduced bioavailability.
Quantitative Data
Table 1: Comparison of Efficacy between this compound Tape and Diflorasone Diacetate Ointment in Psoriasis Treatment
A clinical trial compared the efficacy of once-daily this compound tape (4 µg/cm²) with twice-daily 0.05% diflorasone diacetate ointment in patients with plaque psoriasis. The results showed that the this compound tape-treated plaques had consistently greater clearing in terms of erythema, scaling, and induration.
| Parameter | This compound Tape (Once Daily) | Diflorasone Diacetate Ointment (Twice Daily) |
| Treatment Success | Superior | - |
| Erythema Reduction | Greater | - |
| Scaling Reduction | Greater | - |
| Induration Reduction | Greater | - |
Note: This table summarizes the qualitative findings of the study. The original publication should be consulted for detailed statistical data.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the permeation of this compound from a topical formulation through a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receiving medium (e.g., phosphate-buffered saline with a solubilizing agent)
-
Topical this compound formulation
-
Positive displacement pipette
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare the skin membrane by carefully removing subcutaneous fat and cutting it to the appropriate size for the Franz cells.
-
Mount the skin in the Franz diffusion cells with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with the receiving medium, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.
-
Equilibrate the system for a defined period.
-
Apply a precise amount of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 24 hours), collect samples from the receptor compartment.
-
Replace the withdrawn volume with fresh receiving medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area over time.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the cellular level.
Caption: this compound's anti-inflammatory action pathway.
Experimental Workflow for Comparing Topical Formulations
This diagram outlines a typical workflow for comparing the performance of different this compound vehicle formulations.
Caption: Comparing this compound formulation performance.
References
Technical Support Center: Flurandrenolide Stability in Aqueous Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with flurandrenolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when formulating and handling this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in potency over a short period. What are the likely causes?
A1: The loss of potency in this compound aqueous solutions is often attributed to chemical degradation. The most common degradation pathways for corticosteroids like this compound involve hydrolysis and oxidation. The rate of these reactions can be influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents. It is crucial to control these parameters to maintain the stability of your solution.
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: While specific data for this compound is limited, corticosteroids generally exhibit maximum stability in the slightly acidic pH range. For many corticosteroids, a pH between 4 and 6 is often recommended to minimize hydrolysis. It is advisable to perform pH-stability profiling for your specific formulation to determine the optimal pH.
Q3: I've observed the formation of unknown peaks in my HPLC analysis of a this compound solution. What could these be?
A3: These unknown peaks are likely degradation products. For corticosteroids with a 20-keto-21-hydroxyl side chain, common degradation products include the corresponding 21-aldehyde and 17-carboxylic acid derivatives formed through oxidation. If your this compound formulation contains an ester group, hydrolysis can lead to the formation of the parent alcohol and the corresponding carboxylic acid. To identify these products, techniques like LC-MS/MS are highly recommended.
Q4: How does temperature affect the stability of this compound solutions?
A4: As with most chemical reactions, an increase in temperature accelerates the degradation of this compound. Therefore, it is recommended to store aqueous solutions of this compound at controlled room temperature or under refrigeration, protected from freezing. The specific storage temperature should be determined based on stability studies for your formulation.
Q5: Is this compound sensitive to light?
A5: Many corticosteroids are known to be sensitive to light, which can lead to photodegradation. It is a good practice to protect this compound solutions from light by using amber-colored containers or by storing them in the dark. Photostability studies should be conducted to assess the impact of light on your specific formulation.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in a Neutral or Alkaline Aqueous Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Base-catalyzed hydrolysis | Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system. | A significant reduction in the rate of degradation. |
| Oxidation | De-gas the solvent and purge the container with an inert gas (e.g., nitrogen or argon) before sealing. Add an antioxidant to the formulation if compatible. | A decrease in the formation of oxidative degradation products. |
Issue 2: Appearance of Particulate Matter in the Solution Upon Standing
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of this compound | Verify the solubility of this compound in your aqueous system. Consider the use of co-solvents or solubilizing agents if the concentration exceeds its solubility limit. | The solution remains clear with no precipitation. |
| Formation of insoluble degradation products | Analyze the precipitate to identify its composition. Adjust formulation parameters (e.g., pH, exclusion of oxygen) to minimize the formation of the identified degradation product. | The solution remains free of particulate matter for a longer duration. |
Data Presentation
Table 1: Illustrative pH-Dependent Degradation of this compound in Aqueous Solution at 25°C
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.005 | 138.6 |
| 5.0 | 0.002 | 346.5 |
| 7.0 | 0.015 | 46.2 |
| 9.0 | 0.080 | 8.7 |
Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental studies.
Table 2: Common Degradation Products of Corticosteroids
| Degradation Pathway | Precursor Functional Group | Resulting Degradation Product(s) | Analytical Techniques for Identification |
| Oxidation | 20-keto-21-hydroxyl | 21-aldehyde, 17-carboxylic acid | HPLC, UPLC-MS/MS, NMR |
| Hydrolysis | 21-ester | 21-hydroxyl (parent steroid), Carboxylic acid | HPLC, UPLC-MS/MS |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
Objective: To investigate the degradation pathways of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, validated HPLC-UV or UPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve a known amount in the mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
If using UPLC-MS/MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
-
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Adjusting Flurandrenolide Dosage in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Flurandrenolide dosage in various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a synthetic corticosteroid. Its primary mechanism of action is mediated through its binding to the intracellular glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the expression of target genes. This typically results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators. A key pathway inhibited by this action is the NF-κB signaling pathway, a major regulator of inflammation.
Q2: I am starting experiments with this compound in a new cell line. What is a good starting concentration?
A2: A specific starting concentration for this compound can vary significantly between cell lines due to differences in glucocorticoid receptor (GR) expression and cellular context. As a starting point, it is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and endpoint of interest (e.g., inhibition of proliferation, cytokine production). Based on data for other potent corticosteroids like Dexamethasone, a starting range of 1 nM to 1 µM is often used for initial experiments.[1]
Q3: How should I prepare and store my this compound stock solution?
A3: this compound is practically insoluble in water. Therefore, a concentrated stock solution should be prepared in a high-purity organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: My cells are not responding to this compound treatment. What could be the issue?
A4: Lack of response to this compound can be due to several factors:
-
Low Glucocorticoid Receptor (GR) Expression: The target cell line may have low or absent expression of the functional GRα isoform. The GRβ isoform, which does not bind glucocorticoids, can act as a dominant-negative inhibitor of GRα.[2][3][4] It is advisable to verify the GR expression in your cell line.
-
Cell Passage Number: Continuous passaging of cell lines can lead to phenotypic and genotypic changes, including alterations in receptor expression and signaling pathways, which can affect their responsiveness to drugs. It is recommended to use cells within a defined, low passage number range.
-
Compound Degradation: Improper storage or handling of the this compound stock solution may lead to its degradation.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the specific stimulus used to induce an inflammatory response can all influence the outcome.
Q5: I am observing high variability between my replicate wells. What are the common causes?
A5: High variability can stem from several sources:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use consistent pipetting techniques.
-
"Edge Effect" in Multi-well Plates: Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS.
-
Precipitation of this compound: The compound may precipitate in the culture medium, especially at higher concentrations. Ensure proper dissolution and consider a serial dilution approach when preparing working solutions.
-
Inconsistent Reagent Addition: Use calibrated pipettes and consistent techniques when adding reagents to all wells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak response to this compound | 1. Low or absent Glucocorticoid Receptor (GRα) expression in the cell line. 2. High expression of the inhibitory GRβ isoform. 3. This compound degradation due to improper storage. 4. Sub-optimal drug concentration. 5. High cell passage number affecting cellular response. | 1. & 2. Verify GRα and GRβ expression levels via qPCR or Western blot. Consider using a different, more responsive cell line. 3. Prepare a fresh stock solution of this compound. 4. Perform a dose-response curve to determine the optimal concentration range (e.g., 1 nM to 10 µM). 5. Use cells within a validated low passage number range. |
| High background or unexpected cytotoxicity | 1. High concentration of the vehicle (e.g., DMSO). 2. The this compound concentration used is toxic to the cells. 3. The cell line is particularly sensitive to corticosteroids. 4. Contamination of cell culture. | 1. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). Include a vehicle-only control. 2. & 3. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cell line. 4. Regularly test for mycoplasma and other microbial contaminants. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Different lots of media, serum, or other reagents. 3. Variations in incubation times or cell seeding density. 4. Inconsistent stimulation with an inflammatory agent (if applicable). | 1. Maintain a consistent and low passage number for all experiments. 2. Record lot numbers of all reagents and test new lots before use in critical experiments. 3. Standardize all experimental parameters, including seeding density and incubation times. 4. Ensure the inflammatory stimulus (e.g., LPS, TNF-α) is prepared and used consistently. |
Data Presentation: Reference IC50 Values for Corticosteroids
While specific IC50 values for this compound are not widely published across a range of cell lines, data for the well-characterized corticosteroid, Dexamethasone, can provide a useful reference for designing initial dose-response experiments. It is crucial to experimentally determine the IC50 for this compound in your specific cell line and assay conditions.
Table 1: Reference IC50 Values for Dexamethasone in Relevant Cell Lines
| Cell Line | Assay Type | Endpoint Measured | IC50 Value |
| HaCaT (Human Keratinocytes) | Cell Proliferation | Inhibition of cell growth | ~10 nM |
| RAW 264.7 (Murine Macrophages) | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO release | ~34.60 µg/mL (~88 µM) |
| RAW 264.7 (Murine Macrophages) | NF-κB Activity | Inhibition of LPS-induced NF-κB activation | Varies with concentration and time |
Note: The significant difference in Dexamethasone IC50 between HaCaT and RAW 264.7 cells highlights the importance of cell-line-specific dose optimization.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent serial dilutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM): a. Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound: 436.52 g/mol ) c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. To minimize precipitation, it is recommended to add the DMSO stock solution to pre-warmed (37°C) media and mix gently but thoroughly. d. Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: a. After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control. b. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. Following the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: a. After incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. b. Incubate the plate in the dark at room temperature for at least 2 hours, or until the crystals are fully dissolved. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Anti-Inflammatory Assay: Inhibition of Cytokine Production in Macrophages
This protocol describes a method to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
24-well cell culture plates
-
This compound working solutions
-
Lipopolysaccharide (LPS) solution (e.g., from E. coli)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: a. Seed RAW 264.7 cells in a 24-well plate at a density of approximately 2.5 x 10⁵ cells/well in 500 µL of complete medium. b. Incubate for 24 hours at 37°C and 5% CO₂.
-
Pre-treatment with this compound: a. Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. b. Incubate for 1-2 hours.
-
Stimulation with LPS: a. Add LPS to each well to a final concentration of 100 ng/mL (the optimal concentration may need to be determined empirically). b. Incubate for a specified period (e.g., 6, 12, or 24 hours) to allow for cytokine production.
-
Sample Collection: a. After the incubation period, collect the cell culture supernatants from each well. b. Centrifuge the supernatants to remove any cells or debris.
-
Cytokine Measurement: a. Measure the concentration of the target cytokine in the supernatants using a specific ELISA kit, following the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of inhibition of cytokine production for each this compound concentration compared to the LPS-stimulated vehicle control. b. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization and modulation of sex steroid metabolizing activity in normal human keratinocytes in primary culture and HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrophage glucocorticoid receptors regulate Toll-like receptor 4–mediated inflammatory responses by selective inhibition of p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Flurandrenolide in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Flurandrenolide in experimental applications. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic corticosteroid that primarily acts as an agonist for the glucocorticoid receptor (GR).[1][2][3] Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus.[1][2] In the nucleus, it modulates gene expression through two main genomic pathways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins like lipocortin-1 (annexin-1). Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
-
Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This leads to a decrease in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Q2: What are the potential off-target effects of this compound in an experimental context?
A2: While this compound is selective for the glucocorticoid receptor, at higher concentrations or with prolonged exposure, it may exhibit off-target effects. These can be broadly categorized as:
-
Cross-reactivity with other steroid receptors: Due to structural similarities, corticosteroids can sometimes bind to other nuclear receptors, such as the mineralocorticoid receptor (MR), progesterone receptor (PR), and androgen receptor (AR). This can lead to unintended hormonal effects in cellular or animal models.
-
Non-genomic effects: Some rapid effects of corticosteroids are thought to be mediated by non-genomic pathways that do not involve gene transcription. These can include interactions with cell membrane-bound receptors or modulation of intracellular signaling cascades.
-
GR-independent effects: At very high concentrations, the compound may have effects unrelated to any receptor binding, potentially through physicochemical interactions with cellular components.
-
Metabolic and signaling pathway alterations: Systemic effects observed in clinical use, such as hyperglycemia, can be indicative of off-target effects on metabolic pathways that may be relevant in long-term cell culture or in vivo experiments. There is also high-level evidence suggesting a potential interaction with FGF and Wnt signaling pathways, though the mechanisms are not well-defined for this compound specifically.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Dose-response experiments: Always perform a thorough dose-response curve to determine the lowest effective concentration that achieves the desired on-target effect.
-
Use of controls: Include appropriate controls in your experiments, such as a known GR antagonist (e.g., mifepristone/RU486) to confirm that the observed effects are GR-mediated.
-
Time-course experiments: Limit the duration of exposure to this compound to the minimum time required to observe the desired on-target effect.
-
Use of charcoal-stripped serum: Standard fetal bovine serum (FBS) contains endogenous steroids that can activate the GR and confound results. Using charcoal-stripped FBS, which has had these steroids removed, is highly recommended.
-
Specificity testing: If off-target effects are suspected, consider performing counter-screening assays, such as reporter assays for other steroid receptors (MR, PR, AR).
Q4: I am observing unexpected or inconsistent results in my cell culture experiments with this compound. What could be the cause?
A4: Unexpected results can stem from a variety of factors. Please refer to the Troubleshooting Guide below for a systematic approach to identifying the issue. Common causes include compound precipitation, degradation, cellular stress responses, or the off-target effects detailed in Q2.
Troubleshooting Guides
Issue 1: Lower than Expected Potency or Inconsistent On-Target Effects
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect the media for any precipitates after adding this compound. 2. Prepare a fresh stock solution in a suitable solvent like DMSO. 3. Ensure the final DMSO concentration in the media is low (typically <0.1%) to avoid both toxicity and precipitation. |
| Compound Degradation | 1. Prepare fresh stock solutions for each experiment. 2. Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles. 3. Protect stock solutions from light. |
| Cell Health Issues | 1. Regularly check cells for signs of stress or contamination. 2. Use cells within a consistent and low passage number range. 3. Ensure consistent cell seeding density. |
| Presence of Endogenous Steroids | 1. Switch to using charcoal-stripped fetal bovine serum in your culture media. |
Issue 2: Suspected Off-Target Effects (e.g., unexpected changes in gene expression, altered cell phenotype)
| Potential Cause | Troubleshooting Steps |
| Concentration Too High | 1. Perform a dose-response curve to identify the EC50 for your on-target effect and use concentrations at or near this value. 2. Compare the phenotype at high concentrations to that at lower, more specific concentrations. |
| Cross-reactivity with Other Receptors | 1. Co-treat with a specific GR antagonist (e.g., mifepristone). If the effect is not reversed, it may be GR-independent. 2. Perform reporter assays for other steroid receptors (Mineralocorticoid, Progesterone, Androgen) to check for activation. |
| GR-Independent Effects | 1. Use a GR-knockout or knockdown cell line. If the effect persists, it is not mediated by the glucocorticoid receptor. |
| Modulation of Other Signaling Pathways | 1. Investigate potential off-target pathways like Wnt or FGF using specific reporter assays (see Experimental Protocols section). |
Data Presentation: Comparative Glucocorticoid Activity
| Compound | On-Target Effect (Transrepression) Inhibition of GM-CSF release (EC50) | On-Target Effect (Transactivation) Induction of β2-receptor expression (EC50) | Reference |
| Fluticasone Propionate | 1.8 x 10⁻¹¹ M | 1.0 x 10⁻⁹ M | |
| Budesonide | 5.0 x 10⁻¹¹ M | 1.1 x 10⁻⁹ M | |
| Dexamethasone | 2.2 x 10⁻⁹ M | 3.6 x 10⁻⁸ M |
Note: A lower EC50 value indicates higher potency. The data shows that for these compounds, the anti-inflammatory transrepression effects occur at lower concentrations than the transactivation effects, highlighting a therapeutic window where on-target anti-inflammatory effects can be achieved with minimal side effects from transactivation.
Mandatory Visualizations
Experimental Protocols
Protocol 1: GR Transactivation Reporter Assay
This protocol is designed to measure the ability of this compound to activate gene expression through GREs.
Materials:
-
Mammalian cell line (e.g., HEK293T, A549)
-
Expression plasmid for human GR (if not endogenously expressed)
-
GRE-luciferase reporter plasmid (containing multiple GREs upstream of a luciferase gene)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (DMEM/MEM) with 10% charcoal-stripped FBS
-
This compound and other control compounds (e.g., Dexamethasone)
-
Dual-luciferase assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GRE-luciferase reporter plasmid, the normalization control plasmid, and the GR expression plasmid (if needed) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or control compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for another 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: NF-κB Transrepression Reporter Assay
This protocol measures the ability of this compound to inhibit NF-κB-mediated gene expression.
Materials:
-
Mammalian cell line with a robust NF-κB response (e.g., A549, HEK293T)
-
NF-κB-luciferase reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium with 10% charcoal-stripped FBS
-
This compound
-
NF-κB inducer (e.g., TNFα, IL-1β)
-
Dual-luciferase assay system
-
Luminometer
Methodology:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1, but use the NF-κB-luciferase reporter plasmid.
-
Incubation: Incubate for 24 hours post-transfection.
-
Pre-treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add the NF-κB inducer (e.g., TNFα at 10 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Luminescence Reading: Follow step 6 from Protocol 1.
-
Data Analysis: Normalize the firefly luciferase activity to Renilla luciferase activity. Calculate the percentage of inhibition of inducer-stimulated NF-κB activity for each concentration of this compound. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
Protocol 3: Wnt/β-catenin Signaling Reporter Assay (Off-Target Screen)
This protocol can be used to assess whether this compound has off-target effects on the canonical Wnt signaling pathway.
Materials:
-
HEK293T cells
-
TOPflash (TCF/LEF-luciferase) and FOPflash (mutant TCF/LEF-luciferase, negative control) reporter plasmids
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium with 10% charcoal-stripped FBS
-
Wnt pathway activator (e.g., Wnt3a conditioned media or recombinant Wnt3a protein)
-
This compound
-
Dual-luciferase assay system
-
Luminometer
Methodology:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1, transfecting separate sets of wells with either TOPflash or FOPflash plasmids along with the normalization control.
-
Incubation: Incubate for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing the Wnt pathway activator and serial dilutions of this compound (or vehicle control).
-
Incubation: Incubate for another 24 hours.
-
Lysis and Luminescence Reading: Follow step 6 from Protocol 1.
-
Data Analysis: Normalize TOPflash and FOPflash firefly luciferase activity to Renilla luciferase activity. The specific Wnt pathway activation is the ratio of TOPflash to FOPflash activity. Determine if this compound significantly alters this ratio in a dose-dependent manner.
References
Technical Support Center: Refining the Vasoconstrictor Assay for Consistent Flurandrenolide Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when performing vasoconstrictor assays with Flurandrenolide.
Frequently Asked Questions (FAQs)
Q1: What is the vasoconstrictor assay and why is it used for this compound?
The vasoconstrictor assay (VCA), or skin blanching assay, is a pharmacodynamic method used to determine the potency and bioequivalence of topical corticosteroid preparations like this compound.[1][2] The assay measures the degree of skin blanching (whitening) caused by the constriction of small blood vessels in the skin, which is a known effect of topical corticosteroids.[1] The intensity of this blanching response is proportional to the potency of the corticosteroid formulation.[1]
Q2: What are the key stages of a vasoconstrictor assay study?
A typical vasoconstrictor assay for regulatory submission consists of two main stages: a pilot study and a pivotal study.[1]
-
Pilot Study: This initial study is conducted on a small group of subjects to determine the dose-duration response of the reference product. The primary goal is to identify the dose duration that produces 50% of the maximal blanching effect (ED50).
-
Pivotal Study: This is a larger study designed to compare the bioequivalence of a test formulation to a reference formulation using the ED50 determined in the pilot study.
Q3: How is the skin blanching response measured?
The skin blanching response can be assessed visually by trained observers or, more objectively, using a chromameter. A chromameter is a device that measures skin color by quantifying it in a three-dimensional color space (e.g., Lab). The 'a' value, which represents the red-green spectrum, is most sensitive to the changes in skin redness associated with vasoconstriction.
Q4: What are "responders" and "non-responders" in the context of this assay?
Due to individual variations in skin physiology, not everyone exhibits a significant blanching response to topical corticosteroids. "Responders" are subjects who show a clear and measurable vasoconstriction effect, while "non-responders" show little to no blanching. It is crucial to screen and select responders for the main study to ensure the assay has enough sensitivity to detect differences between formulations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in results between subjects. | - Differences in skin thickness, pigmentation, and vascular reactivity.- Inconsistent application of the product. | - Screen for and select a homogenous group of "responders."- Ensure consistent and precise application of the formulation by trained personnel.- Increase the number of subjects in the study to improve statistical power. |
| Weak or no blanching response observed. | - The formulation has low potency.- The dose duration is too short.- The subject is a "non-responder."- The product was not properly occluded (if required by the protocol). | - For low-potency steroids, consider using occlusion to enhance penetration.- In the pilot study, test a wide range of dose durations to identify the optimal application time.- Screen subjects for their responsiveness to a known potent corticosteroid before enrolling them in the main study. |
| Inconsistent chromameter readings. | - Improper calibration of the device.- Variation in the pressure applied to the skin during measurement.- Ambient light interference.- Operator variability. | - Calibrate the chromameter before each measurement session according to the manufacturer's instructions.- Use a consistent, light pressure for all measurements.- Conduct measurements in a room with controlled and consistent lighting.- Ensure all operators are thoroughly trained and follow a standardized measurement protocol. |
| Difficulty in determining the ED50. | - The dose durations selected for the pilot study were not appropriate to capture the full dose-response curve.- The mathematical model used to fit the data is not suitable. | - Select a range of dose durations in the pilot study that are expected to produce responses from minimal to maximal blanching.- Utilize appropriate nonlinear regression models, such as the Emax model, to analyze the dose-response data. |
Data Presentation
Disclaimer: The following tables contain illustrative data for this compound for exemplary purposes. Publicly available, specific quantitative results for this compound from vasoconstrictor assays are limited.
Table 1: Illustrative Pilot Study Results for this compound 0.05% Cream
| Dose Duration (hours) | Mean Chromameter a* value (Area Under the Curve) | Standard Deviation |
| 0.5 | 15.2 | 3.1 |
| 1 | 28.9 | 5.8 |
| 2 | 45.1 | 8.2 |
| 4 | 58.7 | 10.5 |
| 6 | 65.3 | 11.9 |
| 8 | 68.1 | 12.5 |
Table 2: Illustrative Pivotal Study Bioequivalence Results for this compound 0.05% Cream
| Formulation | Geometric Mean of AUEC | 90% Confidence Interval | Bioequivalence Outcome |
| Test | 55.8 | (92.5, 108.3) | Bioequivalent |
| Reference | 57.2 |
Experimental Protocols
Detailed Methodology for a Vasoconstrictor Assay Pilot Study
-
Subject Selection: Recruit healthy adult volunteers with fair skin who have been screened and identified as "responders" to topical corticosteroids.
-
Site Preparation: Mark out multiple application sites (e.g., 1 cm diameter circles) on the volar aspect of the forearms.
-
Baseline Measurement: Before product application, take baseline chromameter readings at each application site.
-
Product Application: Apply a standardized amount of the this compound reference product to each site.
-
Dose Duration: Assign different application durations to the sites (e.g., 0.5, 1, 2, 4, 6, and 8 hours).
-
Occlusion: If specified in the protocol, cover the application sites with an occlusive dressing.
-
Product Removal: At the end of each designated dose duration, carefully remove the product from the skin.
-
Post-Application Measurements: Take chromameter readings at specified time points after product removal (e.g., 2, 4, 6, 12, and 24 hours).
-
Data Analysis: Calculate the Area Under the Effect Curve (AUEC) for the change in the 'a*' value from baseline for each dose duration. Fit the AUEC data to an Emax model to determine the ED50.
Visualizations
Caption: Experimental workflow for a vasoconstrictor assay pilot study.
Caption: Simplified signaling pathway of corticosteroid-induced vasoconstriction.
References
Technical Support Center: Enhancing Flurandrenolide Penetration
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for conducting and troubleshooting ex vivo skin penetration studies with flurandrenolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties relevant to skin penetration? A1: this compound is a potent synthetic corticosteroid used topically for its anti-inflammatory, antipruritic, and vasoconstrictive actions.[1][2] For skin penetration studies, its key properties are a molecular weight of 436.52 g/mol and practical insolubility in water.[3][4] Compared to other corticosteroids like betamethasone and clobetasol, this compound is considered more hydrophilic.[5] This hydrophilicity influences its distribution, with a tendency for it to be found more in the receptor fluid of a diffusion cell compared to more lipophilic compounds, which accumulate more in the epidermis and dermis.
Q2: How does the choice of vehicle (e.g., ointment, cream, solution) impact the penetration of this compound? A2: The vehicle has a significant effect on this compound diffusion. Ointments, due to their occlusive nature, hydrate the stratum corneum and can improve steroid absorption. Studies have shown that higher amounts of corticosteroids are detected in the epidermis and dermis when applied in ointments compared to creams. Propylene glycol (PG) also functions as a penetration enhancer; it can disrupt keratin structures and create a "solvent drag" effect as it diffuses across the skin, potentially carrying the drug with it.
Q3: What are common chemical penetration enhancers that can be used with corticosteroids like this compound? A3: Chemical penetration enhancers temporarily and reversibly modify the barrier function of the stratum corneum. They can act by disrupting the highly ordered lipid bilayers, interacting with intracellular proteins, or improving the partitioning of the drug into the skin. Common classes of enhancers include:
-
Solvents: Propylene glycol and dimethyl sulfoxide (DMSO) are widely used.
-
Fatty Acids: Oleic acid and linolenic acid can fluidize the lipid matrix of the stratum corneum.
-
Urea: Known for its moisturizing and keratolytic properties, urea can hydrate the stratum corneum and form hydrophilic channels.
-
Terpenes: Found in essential oils, they can enhance the penetration of both lipophilic and hydrophilic compounds with relatively low toxicity.
Q4: What is the role of an occlusive dressing or tape in this compound delivery? A4: Occlusion, such as that provided by Cordran® Tape or other dressings, enhances the percutaneous absorption of topical corticosteroids. The occlusive layer prevents the evaporation of insensible perspiration, which results in the hydration of the stratum corneum. This increased hydration improves the diffusion of the medication into the skin.
Troubleshooting Guide
Q: I am observing high variability and poor reproducibility in my ex vivo permeation results. What are the potential causes and solutions? A: High variability is a common issue in in vitro permeation tests (IVPTs) and can often be traced to a lack of protocol standardization and control over key experimental factors.
Potential Causes & Solutions:
-
Skin Source and Preparation:
-
Cause: Biological variation between skin donors (human or animal) and even within the same animal can be significant. Inconsistent skin thickness or preparation (e.g., damage during dermatoming) also contributes.
-
Solution: Use skin from the same source and anatomical location for a given set of experiments. Ensure the skin preparation protocol is consistent. Always perform a skin integrity test before starting the experiment using methods like Transepidermal Water Loss (TEWL) or Transepithelial Electrical Resistance (TEER).
-
-
Experimental Conditions:
-
Cause: Fluctuations in temperature, improper stirring of the receptor fluid, or failure to maintain sink conditions can alter permeation rates. The temperature of the receptor medium can alter the fluidity of stratum corneum lipids. Unstirred water layers can also create an artificial barrier, leading to underestimation of permeability.
-
Solution: Use a temperature-controlled water bath to maintain the skin surface temperature at a constant 32 ± 1 °C. Ensure consistent and adequate stirring in the receptor chamber. Verify that sink conditions are maintained, meaning the drug concentration in the receptor fluid does not exceed 10-30% of its saturation solubility in that medium.
-
-
Data Evaluation:
-
Cause: Using linear regression analysis for permeation data can sometimes be less accurate than non-linear methods.
-
Solution: Consider using non-linear regression analysis for determining parameters like the permeability coefficient and lag-time, as it may be superior to linear algorithms.
-
Q: The measured penetration of this compound is lower than expected. How can I enhance it? A: Low penetration is often due to the formidable barrier of the stratum corneum.
Enhancement Strategies:
-
Formulation Optimization:
-
Action: Switch to a more occlusive vehicle. Ointments are generally more effective at enhancing steroid absorption than creams or lotions.
-
Rationale: Occlusion hydrates the stratum corneum, making it more permeable.
-
-
Incorporate Chemical Enhancers:
-
Action: Add a known penetration enhancer to your formulation. Propylene glycol, oleic acid, or urea are common choices.
-
Rationale: Enhancers disrupt the stratum corneum's lipid structure, creating pathways for the drug to penetrate more easily.
-
-
Check Skin Integrity:
-
Action: Ensure the skin barrier is not overly compromised or, conversely, unusually thick or resistant.
-
Rationale: Damaged skin can give artificially high permeation, but exceptionally robust skin samples can lead to lower-than-average results. Consistent integrity testing helps normalize results.
-
Caption: Troubleshooting flowchart for low this compound penetration.
Experimental Protocols
Protocol 1: Ex Vivo Skin Permeation Using Franz Diffusion Cells
This protocol describes a standard method for assessing this compound permeation through excised skin.
1. Skin Preparation:
-
Obtain excised skin (porcine ear is a common substitute for human skin). Store it at -20°C or below until use.
-
Thaw the skin and carefully remove subcutaneous fat and connective tissue using a scalpel.
-
If required, separate the epidermis from the dermis by heat treatment (e.g., immersing in 60°C water for one minute).
-
Cut the prepared skin into sections suitable for mounting on the Franz diffusion cells (e.g., 2.5 cm² squares).
-
Perform a skin integrity test (e.g., measure TEWL, which should be below 15-20 g m⁻² h⁻¹ for an intact barrier).
2. Franz Cell Setup:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a degassed receptor fluid (e.g., phosphate-buffered saline (PBS) pH 7.4), ensuring no air bubbles are trapped beneath the skin.
-
Place the cells in a temperature-controlled water bath set to maintain a skin surface temperature of 32°C.
-
Equilibrate the mounted skin for at least 30 minutes.
3. Dosing and Sampling:
-
Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) uniformly to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw the entire volume of the receptor fluid and immediately replace it with fresh, pre-warmed receptor fluid.
-
Store the collected samples at an appropriate temperature (e.g., 4°C) until analysis.
4. Analysis:
-
At the end of the experiment, dismantle the setup. Wash the skin surface to remove any excess formulation.
-
(Optional) Use tape stripping (see Protocol 2) to determine the amount of this compound in the stratum corneum.
-
(Optional) Separate the epidermis and dermis and extract the drug from each layer using a suitable solvent.
-
Analyze the concentration of this compound in the receptor fluid samples and skin extracts using a validated analytical method (e.g., HPLC).
Caption: Standard workflow for an ex vivo skin permeation experiment.
Protocol 2: Stratum Corneum Quantification using Tape Stripping
This protocol allows for the quantification of drug that has penetrated into the stratum corneum (SC).
-
After the permeation experiment, carefully dismount the skin from the Franz cell.
-
Place the skin sample on a flat surface.
-
Cut a piece of a suitable adhesive tape (e.g., cellophane tape) to the size of the exposure area.
-
Apply the tape strip to the treated skin area and press down firmly with a consistent pressure (e.g., using a 5 N force for 3 seconds) to ensure complete contact.
-
Remove the tape in one swift, fluid motion.
-
Place the tape strip into a vial containing a known volume of a suitable solvent (e.g., ethanol) to extract the this compound.
-
Repeat the process with new tape strips (typically 15-20 times) to progressively remove the layers of the SC. The first strip removes the unabsorbed formulation from the surface, while subsequent strips remove layers of the SC.
-
Analyze the drug content in the solvent from each tape strip (or pooled strips) using a validated analytical method to determine the concentration profile of this compound within the stratum corneum.
Quantitative Data Summary
The following table summarizes data from a study investigating the distribution of this compound in different skin compartments after application in three different vehicles on pig skin. This data highlights how formulation choices can dramatically alter drug distribution.
| Vehicle Type | This compound Distribution (% of Applied Dose) | |||
| Stratum Corneum | Epidermis | Dermis | Receptor Fluid | |
| Propylene Glycol Solution | 2.1% | 0.8% | 0.4% | 1.1% |
| Ointment | 1.1% | 2.1% | 0.8% | 0.1% |
| Cream | 1.0% | 0.9% | 0.3% | 0.1% |
Data adapted from Coderch et al. (2018). Values represent the percentage of the initial applied dose found in each compartment after the experimental period.
Caption: Mechanisms of chemical enhancers on the stratum corneum.
References
Technical Support Center: Troubleshooting Inconsistent Results in Flurandrenolide Bioassays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during Flurandrenolide bioassays. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high background luminescence in our glucocorticoid receptor (GR) reporter assay, even in the negative control wells. What are the potential causes and solutions?
High background luminescence can obscure the true signal from this compound-induced glucocorticoid receptor activation, leading to a low signal-to-noise ratio and inaccurate results.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reagent/Media Autoluminescence | Test individual assay components (e.g., media, lysis buffer, luciferase substrate) for inherent luminescence. Use fresh, high-quality reagents and consider switching to a different brand if necessary. Phenol red in culture media can sometimes contribute to background; consider using phenol red-free media. |
| Cellular Stress | Over-confluent or unhealthy cells can lead to increased basal reporter gene expression. Ensure optimal cell seeding density and monitor cell health and viability. Avoid harsh cell handling techniques.[1] |
| Contamination | Microbial contamination of cell cultures or reagents can produce luminescent signals. Regularly test for mycoplasma and other contaminants. Use sterile techniques and dedicated reagents for the assay.[2] |
| "Leaky" Promoter in Reporter Construct | The promoter driving the luciferase gene may have high basal activity in your chosen cell line. Consider using a reporter construct with a promoter known for lower basal activity or testing different cell lines. |
| Luminometer Settings | High gain settings or long integration times on the luminometer can amplify background noise. Optimize these settings using control wells to achieve a balance between signal detection and background reduction.[1] |
| Assay Plate Type | White opaque plates are recommended for luminescence assays to maximize signal reflection.[3] However, ensure they are from a reputable supplier to minimize phosphorescence (after-glow from ambient light). "Dark adapt" plates by incubating them in the dark before reading.[4] |
Q2: Our this compound dose-response curve is not showing a classic sigmoidal shape. What could be the reason, and how can we troubleshoot this?
Atypical dose-response curves can manifest as flat lines, bell-shaped (non-monotonic) curves, or curves with very steep or shallow slopes. Interpreting these requires careful consideration of the experimental conditions.
Troubleshooting Atypical Dose-Response Curves:
| Observation | Potential Cause(s) | Troubleshooting Steps |
| Flat or Weak Response | - this compound concentration range is too low. - Low transfection efficiency of the reporter plasmid. - Insufficient incubation time. - The chosen cell line has low GR expression or is unresponsive. | - Expand the concentration range of this compound. - Optimize the transfection protocol. - Perform a time-course experiment to determine the optimal incubation time. - Use a cell line known to be responsive to glucocorticoids (e.g., A549, HEK293). |
| Bell-Shaped (Non-Monotonic) Curve | - Cytotoxicity at high concentrations of this compound. - Compound precipitation at high concentrations. - Off-target effects at high concentrations. | - Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with the bioassay to assess cytotoxicity. - Visually inspect the wells with the highest concentrations for any signs of compound precipitation. - Consider testing the compound in a secondary assay to investigate potential off-target activities. |
| Steep or Shallow Slope | - A very steep slope can indicate a narrow dynamic range of the assay. - A shallow slope may indicate low potency or issues with reagent stability. | - Use a wider range of concentrations with smaller dilution steps around the expected EC50 to better define the curve. - Ensure the stability of this compound in the assay medium over the incubation period. - Verify the quality and activity of all assay reagents. |
Q3: We are seeing high variability between replicate wells and between experiments. How can we improve the consistency of our this compound bioassay?
High variability can make it difficult to obtain statistically significant and reproducible results.
Strategies to Reduce Assay Variability:
| Source of Variability | Mitigation Strategy |
| Cell Seeding and Health | - Use a consistent and optimized cell seeding density. - Ensure cells are in the logarithmic growth phase and have a high viability. - Avoid using cells with high passage numbers, as this can lead to phenotypic changes. |
| Pipetting and Reagent Handling | - Use calibrated pipettes and practice consistent pipetting techniques. - Prepare master mixes for reagents to be added to multiple wells to minimize well-to-well variation. - Ensure thorough mixing of reagents and cell suspensions. |
| Environmental Factors | - Maintain consistent incubation conditions (temperature, CO2, humidity). - Be mindful of "edge effects" in microplates; consider not using the outer wells or filling them with media/PBS. |
| Serum Effects | - The presence of endogenous glucocorticoids in fetal bovine serum (FBS) can interfere with the assay. Use charcoal-stripped FBS to remove these hormones. |
| Data Normalization | - Use a co-transfected reporter (e.g., Renilla luciferase) to normalize for differences in transfection efficiency and cell number. |
Experimental Protocols
Glucocorticoid Receptor (GR) Activation Bioassay using a Luciferase Reporter
This protocol provides a general framework for assessing the potency of this compound by measuring the activation of a glucocorticoid response element (GRE)-driven luciferase reporter gene.
1. Cell Culture and Seeding:
-
Cell Line: A549 (human lung carcinoma) or HEK293 (human embryonic kidney) cells are commonly used.
-
Culture Medium: Use the recommended medium for your chosen cell line (e.g., DMEM for A549), supplemented with 10% charcoal-stripped Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seeding Density: Seed cells in a 96-well, white, opaque-walled plate at a density that will result in 70-80% confluency at the time of transfection. For A549 cells, a seeding density of 1 x 10^4 to 2.5 x 10^4 cells per well is often a good starting point.
2. Transient Transfection:
-
Prepare a transfection mix containing a GRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 16-24 hours.
3. Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate assay medium (e.g., DMEM with charcoal-stripped FBS). A typical concentration range to start with might be from 1 pM to 1 µM.
-
Include a positive control (e.g., dexamethasone) and a vehicle control (e.g., DMSO at a final concentration not exceeding 0.1%).
-
Remove the transfection medium and add the medium containing the different concentrations of this compound or controls to the respective wells.
-
Incubate for 18-24 hours.
4. Luciferase Assay:
-
Remove the treatment medium and lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a plate-reading luminometer.
5. Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.
-
Plot the normalized relative light units (RLU) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 (the concentration that elicits a half-maximal response).
Quantitative Data
| Glucocorticoid | Cell Line | Assay Type | Reported EC50 |
| Dexamethasone | HEK293-GRE | Luciferase Reporter | ~9.7 nM |
| Cortisol | HEK293-GRE | Luciferase Reporter | ~153.6 nM |
| Prednisolone | HEK293-GRE | Luciferase Reporter | ~95.2 nM |
Visualizations
Caption: Canonical signaling pathway of this compound action.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
Addressing Flurandrenolide degradation during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of flurandrenolide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experimental settings?
A1: this compound is a potent topical corticosteroid used for its anti-inflammatory and antipruritic properties. Like many corticosteroids, it is susceptible to degradation under various environmental conditions, which can impact the accuracy and reproducibility of experimental results. Understanding and controlling its stability is crucial for obtaining reliable data in research and development.
Q2: What are the primary factors that can cause this compound to degrade?
A2: The main factors contributing to the degradation of this compound and other corticosteroids include exposure to adverse pH (both acidic and basic conditions), elevated temperatures, and light (photodegradation).[1][2] Oxidative conditions can also lead to the breakdown of the molecule.[1]
Q3: What are the known degradation products of this compound?
A3: Forced degradation studies have identified several key degradation products of this compound. The major degradants result from the oxidation of the side chain at the C17 position of the steroid nucleus. These include the C20-aldehyde, the C20-carboxylic acid, and the C17-carboxylic acid derivatives of this compound.
Q4: How can I detect and quantify this compound and its degradation products in my samples?
A4: Stability-indicating analytical methods are essential for separating and quantifying this compound from its degradation products. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are commonly used techniques.[2] An HPTLC method has been developed using a mobile phase of toluene and acetone (6:4 v/v) with densitometric detection at 238 nm.[2] For more detailed analysis and structural elucidation of unknown degradants, liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound potency in solution over a short period. | pH-mediated hydrolysis. this compound, like other corticosteroids, can be unstable in acidic or alkaline solutions. | - Maintain the pH of the solution within a neutral range (pH 6-8) if possible. - Use buffered solutions to maintain a stable pH. - If the experiment requires acidic or basic conditions, prepare fresh solutions immediately before use and minimize the exposure time. |
| Inconsistent results between experimental replicates. | Thermal degradation. Exposure to elevated temperatures, even for short periods, can accelerate the degradation of this compound. | - Store stock solutions and experimental samples at recommended temperatures (typically 2-8°C for short-term storage and -20°C or lower for long-term storage). - Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes. - During experimental procedures, keep samples on ice or in a temperature-controlled environment whenever possible. |
| Appearance of unknown peaks in chromatograms. | Photodegradation. Exposure to ultraviolet (UV) or ambient light can induce degradation. | - Protect all solutions containing this compound from light by using amber-colored vials or by wrapping containers in aluminum foil. - Minimize the exposure of samples to light during preparation and analysis. |
| Unexpected reaction products or side reactions. | Oxidative degradation. The presence of oxidizing agents or exposure to air (oxygen) can lead to the formation of degradation products. | - Use deoxygenated solvents for solution preparation where feasible. - Consider adding antioxidants to the formulation if compatible with the experimental design. - Store solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term stability. |
Quantitative Data on this compound Stability
While specific kinetic data such as degradation rate constants for this compound are not extensively available in the public domain, forced degradation studies provide qualitative and semi-quantitative insights into its stability under various stress conditions.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Methodology | Observation | Reference |
| Acidic Hydrolysis | 0.1 M HCl | Significant degradation observed. | |
| Alkaline Hydrolysis | 0.1 M NaOH | Significant degradation observed. | |
| Photodegradation | Exposure to direct sunlight for 8 hours. | Degradation detected. | |
| Thermal Degradation | Dry heat at 72°C for 4 hours. | Degradation detected. |
Note: The term "significant degradation" indicates that the analytical method detected a noticeable decrease in the parent drug concentration and a corresponding increase in degradation products.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Solvent Selection: Use a high-purity, appropriate solvent in which this compound is freely soluble and stable, such as methanol or ethanol.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a controlled environment to minimize exposure to humidity.
-
Dissolution: Dissolve the powder in the chosen solvent in a volumetric flask. Protect the solution from light by using an amber flask or by wrapping it in aluminum foil.
-
Storage:
-
Short-term (up to 1 week): Store the stock solution at 2-8°C.
-
Long-term (more than 1 week): Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below.
-
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and storage conditions.
Protocol 2: Stability-Indicating HPTLC Method for this compound
This protocol is adapted from a validated method for the determination of this compound.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene: Acetone (6:4, v/v).
-
Chamber Saturation: Saturate the chromatographic chamber with the mobile phase for at least 20 minutes before plate development.
-
Application: Apply the samples and standards as bands using a suitable applicator.
-
Development: Develop the plate to a distance of approximately 80 mm.
-
Drying: Air dry the plate after development.
-
Detection: Scan the plate in a densitometer at a wavelength of 238 nm.
-
-
Sample Preparation:
-
Prepare samples by dissolving them in a suitable solvent (e.g., methanol) to achieve a concentration within the linear range of the method.
-
Filter the samples through a 0.45 µm filter before application to the HPTLC plate.
-
-
Analysis:
-
Quantify the amount of this compound by comparing the peak area of the sample to that of a standard of known concentration.
-
The presence of additional peaks with different Rf values indicates the presence of degradation products.
-
Visualizations
Caption: Simplified this compound Degradation Pathway.
Caption: Recommended Experimental Workflow for Stability Studies.
Caption: Glucocorticoid Receptor Signaling Pathway.
References
Method refinement for Flurandrenolide quantification in complex matrices
Welcome to the Technical Support Center for Flurandrenolide Quantification. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in refining their analytical methods for this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for quantifying this compound in complex biological matrices like plasma or serum?
A1: For complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. It offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of analytes amidst numerous interfering compounds.[1] LC-MS/MS is commonly used in pharmacokinetic studies for its ability to produce reliable quantitative results.[1] While HPLC-UV can be used, especially for less complex matrices like pharmaceutical creams, it may lack the required sensitivity and selectivity for bioanalysis.[2][3]
Q2: What are "matrix effects" and how can I minimize them in my assay?
A2: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[4] These effects can lead to poor accuracy, imprecision, and reduced sensitivity. To minimize them, you can:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components like phospholipids.
-
Optimize Chromatography: Adjust the mobile phase composition or gradient to better separate this compound from matrix components. Poor retention on the column can worsen matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, providing effective normalization.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Q3: What type of internal standard (IS) is best for this compound quantification?
A3: The best choice is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) this compound. SIL-IS have nearly identical chemical properties and chromatographic behavior to the analyte, allowing them to effectively compensate for variations in sample preparation, injection volume, and matrix-induced ionization changes. If a SIL-IS is unavailable, a structural analog (a compound with a similar chemical structure and properties) can be used, but it may not track the analyte as effectively.
Q4: How should I prepare this compound samples from a cream or ointment formulation for HPLC analysis?
A4: For semi-solid matrices like creams, the primary challenge is efficiently extracting the drug from the complex excipient base. A common approach involves:
-
Dissolution: Weigh a precise amount of the cream into a volumetric flask.
-
Extraction: Add a suitable organic solvent (e.g., pure methanol or a methanol/water mixture) to dissolve the cream base and extract the drug. Sonication can be used to ensure complete extraction.
-
Centrifugation/Filtration: Centrifuge the sample to pellet insoluble excipients.
-
Dilution: Filter the supernatant through a 0.45 µm filter and dilute it with the mobile phase to a concentration within the calibration curve range before injecting it into the HPLC system.
Q5: My assay works well with calibration standards in solvent but fails with matrix-based quality control (QC) samples. What is the likely cause?
A5: This is a classic sign of significant matrix effects. The components in the biological matrix (e.g., proteins, lipids, salts) are interfering with the analyte's ionization, leading to inaccurate quantification. It is essential to prepare all calibration standards and QCs in the same biological matrix as the unknown samples to ensure that the calibration curve accurately reflects the assay's performance under real-world conditions.
Q6: What are the best practices for storing biological samples containing this compound?
A6: The stability of analytes in biological samples depends on storage time and temperature. For short-term storage (up to 24 hours), refrigeration at 4°C is often acceptable. For long-term storage, samples should be kept frozen at -20°C or, ideally, -80°C to minimize degradation. It is crucial to perform freeze-thaw stability tests (typically three cycles) to ensure that the analyte concentration does not change during sample handling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column Contamination: Buildup of matrix components on the column. 2. Inappropriate Mobile Phase pH: The pH is too close to the analyte's pKa. 3. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase. 4. Column Degradation: The stationary phase is damaged. | 1. Implement a robust column wash protocol between batches. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 3. Reconstitute the final extract in a solvent with a composition equal to or weaker than the initial mobile phase. 4. Replace the analytical column. |
| Inconsistent or Low Analyte Recovery | 1. Inefficient Extraction: The chosen sample preparation method (PPT, LLE, or SPE) is not optimal. 2. Analyte Degradation: this compound is unstable under the extraction or storage conditions. 3. Incomplete Elution (SPE): The elution solvent is too weak to desorb the analyte from the sorbent. | 1. Optimize the sample preparation method. Experiment with different LLE solvents, SPE sorbent types, or protein precipitation conditions. See Table 1 for a comparison. 2. Conduct stability tests at each step of the process (bench-top, freeze-thaw, post-preparative). Ensure samples are processed on ice if thermolabile. 3. Test different elution solvents with varying organic content and pH to ensure complete elution. |
| High Signal Variability (Poor Precision) | 1. Inconsistent Sample Preparation: Manual steps in the extraction process are introducing variability. 2. Matrix Effects: Ion suppression or enhancement is varying between samples. 3. Instrument Instability: The LC or MS system is not performing consistently. | 1. Automate sample preparation where possible. Ensure precise and consistent pipetting and vortexing times. 2. Improve the sample cleanup method to remove more interferences. Ensure the internal standard is tracking the analyte's behavior. 3. Run system suitability tests before each batch. Check for leaks, ensure stable spray in the MS source, and monitor system pressures. |
| Signal Drift or Loss of Sensitivity | 1. Contamination of MS Source: Matrix components are accumulating on the ion source optics (e.g., orifice, capillary). 2. Column Performance Decline: The analytical column is losing its resolving power. 3. Mobile Phase Issues: The mobile phase was prepared incorrectly, is degrading, or is running low. | 1. Clean the mass spectrometer's ion source according to the manufacturer's protocol. 2. Replace the guard column or the analytical column. 3. Prepare fresh mobile phase daily. Ensure solvent lines are properly primed and free of air bubbles. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Steroid Analysis in Plasma
| Technique | Principle | Typical Recovery (%) | Matrix Effect Mitigation | Throughput |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile). | 85 - 105% | Low (risk of ion suppression from residual phospholipids) | High |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases (e.g., aqueous plasma and an organic solvent like dichloromethane). | 65 - 105% | Medium (provides a cleaner extract than PPT) | Medium |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution. | > 90% | High (can effectively remove salts, proteins, and phospholipids) | High (with 96-well plates) |
Table 2: Suggested Starting LC-MS/MS Parameters for this compound Analysis
| Parameter | Suggested Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately nonpolar steroids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes better peak shape and ionization in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for gradient elution. Acetonitrile often provides better resolution and lower backpressure. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical UPLC/HPLC columns. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Corticosteroids ionize well in positive ESI mode, often forming [M+H]⁺ adducts. |
| Precursor Ion (Q1) | m/z 437.2 | Corresponds to the [M+H]⁺ ion of this compound (C₂₄H₃₃FO₆). |
| Product Ions (Q3) | Target at least two transitions for confirmation. (e.g., m/z 323.1, 303.1) | Specific fragment ions used for quantification (quantifier) and confirmation (qualifier). |
| Internal Standard | This compound-d₃ (or other stable isotope version) | Ideal for correcting variability and matrix effects. |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by SPE-LC-MS/MS
This protocol provides a detailed methodology for extracting and quantifying this compound from human plasma.
1. Materials and Reagents
-
Blank human plasma (K₂EDTA)
-
This compound and this compound-d₃ (Internal Standard) reference standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Mixed-mode or reversed-phase SPE cartridges/plates
2. Standard and QC Sample Preparation
-
Prepare stock solutions of this compound and IS in methanol (e.g., at 1 mg/mL).
-
Create a series of working standard solutions by serially diluting the stock solution.
-
Prepare calibration standards (e.g., 0.5–200 ng/mL) and quality control samples (Low, Mid, High) by spiking the appropriate working solution into blank human plasma.
3. Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To a 200 µL aliquot of plasma sample, standard, or QC, add 20 µL of IS working solution. Vortex for 10 seconds. Add 200 µL of 2% phosphoric acid, and vortex again.
-
SPE Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the IS with 1 mL of methanol or acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
4. LC-MS/MS Analysis
-
Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a gradient elution method. For example: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions for re-equilibration. Total run time should be around 5-6 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the parameters from Table 2. Monitor at least two transitions for this compound and one for the IS.
5. Data Analysis
-
Integrate the chromatographic peaks for the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Troubleshooting logic for diagnosing analytical assay issues.
References
Technical Support Center: Enhancing Reproducibility in Flurandrenolide Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Flurandrenolide. Our goal is to improve the reproducibility and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic corticosteroid that exerts its effects through multiple pathways.[1] Its primary mechanism involves binding to cytosolic glucocorticoid receptors.[2][3] This drug-receptor complex then translocates to the cell nucleus and binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of specific genes.[1][3] This leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1 (annexin-1), and the downregulation of pro-inflammatory cytokines like interleukins and tumor necrosis factor-alpha (TNF-α). Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes. Additionally, this compound exhibits vasoconstrictive and antipruritic properties.
Q2: What are the different formulations of this compound and how do their potencies compare?
This compound is available in several topical formulations, including cream, ointment, lotion, and tape. The potency of these formulations can vary, which is an important consideration for experimental design.
| Formulation | Potency |
| This compound Tape (4 mcg/cm²) | High Potency (Group I Topical Corticosteroid) |
| This compound Ointment (0.05%) | High-Range Potency |
| This compound Cream (0.05%) | Medium-Range Potency |
| This compound Lotion | Medium Strength |
Q3: How should I prepare a this compound solution for in vitro experiments given its low water solubility?
This compound is practically insoluble in water. To prepare a stock solution for in vitro assays, organic solvents are necessary.
Recommended Solvents:
-
Ethanol: One gram of this compound dissolves in 72 mL of alcohol.
-
Chloroform: One gram of this compound dissolves in 10 mL of chloroform.
-
Methanol: A commercially available solution of this compound in methanol (1000 µg/mL) exists, indicating its suitability as a solvent.
-
Dimethyl Sulfoxide (DMSO): While not explicitly stated for this compound, DMSO is a common solvent for poorly water-soluble compounds in cell-based assays.
Protocol for Stock Solution Preparation (e.g., using Ethanol):
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of absolute ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex or sonicate until the powder is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm filter into a new sterile tube.
-
Store the stock solution at -20°C, protected from light.
When preparing working concentrations for cell culture, dilute the stock solution in the culture medium. Ensure the final concentration of the organic solvent in the medium is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
In Vitro Experiments
Problem: High variability or inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use reverse pipetting for accurate cell dispensing. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate which are prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions for each experiment. Verify the concentration of the stock solution. |
| Drug Precipitation in Culture Medium | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent for the initial stock solution. |
| Vehicle (Solvent) Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., ethanol, DMSO) used in the experimental wells. Ensure the final solvent concentration is non-toxic to the cells. |
| Cell Line Resistance | The chosen cell line may be resistant to the effects of this compound. Consider using a different, more sensitive cell line or testing a wider range of concentrations. |
Problem: No observable anti-inflammatory effect in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration range for observing an anti-inflammatory effect. |
| Inappropriate Assay Endpoint | Ensure the chosen assay (e.g., measurement of specific cytokines like IL-6, IL-8, or TNF-α) is relevant to the expected mechanism of action of this compound. |
| Insufficient Incubation Time | The anti-inflammatory effect may be time-dependent. Conduct a time-course experiment to determine the optimal incubation period. |
| Drug Inactivity | Confirm the purity and integrity of your this compound compound. If possible, test a new batch or a commercially available standard. |
| Inadequate Inflammatory Stimulus | Ensure that the inflammatory stimulus (e.g., lipopolysaccharide - LPS) is potent enough to induce a measurable inflammatory response in your control cells. |
Animal Models
Problem: Inconsistent topical drug delivery and absorption.
| Possible Cause | Troubleshooting Steps |
| Variable Application Technique | Standardize the application procedure, including the amount of formulation applied and the surface area covered. Use of a positive displacement pipette for viscous formulations can improve accuracy. |
| Grooming Behavior of Animals | Consider using an Elizabethan collar for a short period after application to prevent the animal from licking the treated area. For some applications, this compound tape may be a suitable alternative to creams or ointments to prevent removal. |
| Inconsistent Occlusion | If using an occlusive dressing, ensure it is applied consistently and remains intact for the intended duration. Note that tight-fitting diapers or plastic pants can act as occlusive dressings. |
| Variations in Skin Barrier Integrity | Be aware that inflammation or disease of the epidermal barrier can markedly increase absorption. Document the baseline skin condition of each animal. |
Problem: Unexpected local or systemic side effects.
| Possible Cause | Troubleshooting Steps |
| High Drug Potency and/or Concentration | Use the lowest effective concentration and potency of this compound for your model. |
| Large Application Area or Prolonged Use | Limit the application to the specific area of interest and for the shortest duration necessary to achieve the desired effect. Prolonged use over large areas increases the risk of systemic absorption and side effects. |
| Systemic Absorption Leading to HPA Axis Suppression | Be aware of the potential for hypothalamic-pituitary-adrenal (HPA) axis suppression, especially with high-potency formulations, large application areas, or prolonged use under occlusion. If systemic effects are a concern, consider monitoring for signs of Cushing's syndrome, hyperglycemia, or glucosuria. |
| Skin Atrophy or Irritation | Monitor the application site for signs of skin thinning, burning, itching, or irritation. If these occur, consider reducing the concentration, frequency, or duration of application. |
Experimental Protocols
Vasoconstrictor (Skin Blanching) Assay
This assay is a common method to assess the potency of topical corticosteroids.
-
Subject Selection: Enroll healthy human volunteers with no skin diseases on the forearms.
-
Site Demarcation: Mark multiple application sites (e.g., 3-4 cm apart) on the ventral forearm.
-
Baseline Measurement: Measure the baseline skin color at each site using a chromameter.
-
Drug Application: Apply a standardized amount of the this compound formulation to each test site. Include a vehicle control and a reference standard.
-
Occlusion: The sites are typically occluded for a defined period (e.g., 6 to 16 hours).
-
Removal and Cleaning: After the occlusion period, carefully remove the formulation and gently clean the sites.
-
Response Measurement: At a specified time after removal (e.g., 2 hours), measure the degree of skin blanching (vasoconstriction) at each site using a chromameter.
-
Data Analysis: Calculate the change in skin color from baseline. A dose-response curve can be generated by varying the application duration.
In Vitro Anti-Inflammatory Assay using LPS-stimulated Macrophages
This protocol provides a general framework for assessing the anti-inflammatory effects of this compound.
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a multi-well plate (e.g., 24-well or 96-well) at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 1-2 hours).
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to the wells (except for the negative control) to a final concentration known to induce an inflammatory response (e.g., 50 ng/mL).
-
Incubation: Incubate the plates for a period sufficient to allow for the production of inflammatory mediators (e.g., 18-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants for analysis.
-
Quantification of Inflammatory Mediators: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or nitric oxide (NO) in the supernatants using appropriate methods such as ELISA or the Griess assay.
-
Cell Viability: In a parallel plate, perform a cell viability assay (e.g., MTT or resazurin) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Visualizations
Caption: this compound signaling pathway.
Caption: General troubleshooting workflow for experiments.
References
- 1. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of once-daily this compound tape versus twice-daily diflorasone diacetate ointment in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cordran, Cordran SP (this compound) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
Technical Support Center: Mitigating Flurandrenolide-Induced Cytotoxicity in In Vitro Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the cytotoxicity of Flurandrenolide at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures after treatment with high concentrations of this compound. Is this expected?
A1: Yes, it is expected. This compound, like other corticosteroids, can induce cytotoxicity, particularly at high concentrations. This effect is often dose-dependent and can manifest as apoptosis (programmed cell death) or necrosis. While this compound is valued for its anti-inflammatory and immunosuppressive properties, these very mechanisms can lead to unwanted cell death in in vitro models when the concentration exceeds a therapeutic window.
Q2: What are the typical signs of this compound-induced cytotoxicity in cell culture?
A2: Common indicators of cytotoxicity include:
-
A significant decrease in cell viability as measured by assays such as MTT, MTS, or trypan blue exclusion.
-
Morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and detachment from the culture surface.
-
Increased activity of lactate dehydrogenase (LDH) in the culture medium, indicating compromised cell membrane integrity.
Q3: What is the underlying mechanism of this compound-induced cytotoxicity?
A3: this compound, a glucocorticoid, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR). The drug-receptor complex translocates to the nucleus, where it modulates gene expression. At high concentrations, this can lead to the upregulation of pro-apoptotic proteins, such as Bim, and the downregulation of anti-apoptotic proteins. This cascade ultimately disrupts mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.
Q4: How can we determine the cytotoxic concentration of this compound for our specific cell line?
A4: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line. This can be achieved using a standard cytotoxicity assay, such as the MTT or LDH assay. The IC50 value will provide a quantitative measure of the concentration at which this compound induces 50% cell death.
Q5: Are there any strategies to reduce the cytotoxic effects of this compound in our experiments without compromising its intended activity?
A5: Yes, several strategies can be employed to mitigate this compound's cytotoxicity:
-
Co-treatment with Antioxidants: Oxidative stress can contribute to glucocorticoid-induced apoptosis. Co-incubation with an antioxidant like N-acetylcysteine (NAC) may alleviate these cytotoxic effects.
-
Use of Alternative Formulations: Encapsulating this compound in liposomes can help reduce its direct cytotoxic impact on cells while maintaining its therapeutic efficacy.
-
Optimization of Concentration and Exposure Time: Carefully titrate the concentration of this compound to the lowest effective dose for your experimental goals. Reducing the duration of exposure can also minimize cell death.
Troubleshooting Guides
Issue 1: High background signal in the LDH cytotoxicity assay.
| Possible Cause | Solution |
| Serum in the culture medium contains LDH. | Use a serum-free medium for the assay or heat-inactivate the serum before use. Alternatively, include a "medium-only" background control and subtract this value from all other readings. |
| Phenol red in the medium interferes with absorbance reading. | Use a phenol red-free medium for the final steps of the assay. |
| Microbial contamination. | Regularly inspect cultures for any signs of contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
Issue 2: Inconsistent results in the MTT assay.
| Possible Cause | Solution |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each row of a multi-well plate. |
| Edge effects in multi-well plates. | Avoid using the outermost wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or medium. |
| Incomplete dissolution of formazan crystals. | Ensure thorough mixing of the solubilization solution in each well. Allow sufficient incubation time for the crystals to dissolve completely. |
Issue 3: N-acetylcysteine (NAC) co-treatment is not reducing cytotoxicity.
| Possible Cause | Solution |
| Inadequate pre-incubation time with NAC. | Ensure that cells are pre-incubated with NAC for a sufficient period (e.g., 1-2 hours) before adding this compound to allow for cellular uptake and antioxidant response. |
| Suboptimal concentration of NAC. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of NAC for your cell line. |
| Oxidative stress is not the primary mechanism of cytotoxicity. | Consider other mitigation strategies, such as liposomal formulations, or further investigate the specific cell death pathways involved. |
Quantitative Data Summary
Table 1: Cytotoxicity of Corticosteroids in Different Cell Lines
| Corticosteroid | Cell Line | Assay | IC50 / % Viability | Reference |
| Dexamethasone | Human Mesenchymal Stem Cells | MTS Assay | Dose-dependent decrease in viability | [1] |
| Betamethasone | Human Mesenchymal Stem Cells | MTS Assay | More toxic than Dexamethasone | [1] |
| Dexamethasone | MCF-7 (Breast Cancer) | Cell Counting | ~30-35% inhibition at 10⁻⁷ M | [2] |
| Betamethasone Dipropionate | HaCaT (Keratinocytes) | MTT Assay | Most antiproliferative at 10⁻⁴ M | [3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Mitigating this compound Cytotoxicity with N-acetylcysteine (NAC)
Objective: To assess the protective effect of NAC against this compound-induced cytotoxicity.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
N-acetylcysteine (NAC)
-
Cytotoxicity assay reagents (e.g., MTT or LDH assay kits)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare various concentrations of NAC in complete culture medium.
-
Pre-treat the cells with the different concentrations of NAC for 1-2 hours at 37°C.
-
Add this compound at a pre-determined cytotoxic concentration (e.g., at or above the IC50) to the NAC-containing wells.
-
Include the following control groups:
-
Untreated cells
-
Cells treated with this compound alone
-
Cells treated with NAC alone
-
-
Incubate the plate for the desired exposure time.
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine cell viability.
-
Compare the viability of cells co-treated with this compound and NAC to those treated with this compound alone to assess the protective effect of NAC.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Workflow for mitigating this compound cytotoxicity.
References
- 1. Determination of apoptotic and necrotic cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Effects of Flurandrenolide and Hydrocortisone
In the landscape of topical corticosteroids, flurandrenolide and hydrocortisone are two frequently utilized compounds for the management of inflammatory dermatoses. This guide provides a detailed comparison of their anti-inflammatory effects, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While both molecules function through the glucocorticoid receptor signaling pathway to exert their anti-inflammatory actions, their relative potencies and clinical effectiveness show notable differences.
Quantitative Comparison of Anti-Inflammatory Efficacy
Direct quantitative comparisons of this compound and hydrocortisone in standardized in vitro assays are not extensively available in publicly accessible literature. However, clinical studies provide valuable insights into their relative therapeutic efficacy. A key clinical trial directly comparing the two agents in the treatment of atopic dermatitis demonstrates the superior clinical performance of this compound.
| Metric | This compound (0.05%) | Hydrocortisone (1%) | Study Population | Key Findings |
| Clinical Efficacy (Atopic Dermatitis) | Superior | Standard | 35 patients with atopic dermatitis | This compound was superior to hydrocortisone in 23 of 35 cases, and equal in 12 cases. The superiority was most pronounced during the first week of treatment.[1] |
| Diluted Formulation Efficacy | Superior (at 0.0125%) | Standard (at 1%) | 18 patients with atopic dermatitis | A fourfold dilution of this compound was still found to be superior or equal to 1% hydrocortisone.[1] |
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
Both this compound and hydrocortisone exert their anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). This binding event initiates a cascade of molecular events that ultimately leads to the suppression of pro-inflammatory gene expression and the upregulation of anti-inflammatory genes.
Upon binding to the corticosteroid, the GR translocates from the cytoplasm into the nucleus. In the nucleus, the activated GR can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby blocks the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The activated GR can interfere with the function of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference, which can occur through direct protein-protein interactions or by competing for coactivators, leads to a reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
References
Flurandrenolide versus dexamethasone: a comparative genomic analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genomic and mechanistic profiles of two synthetic corticosteroids, flurandrenolide and dexamethasone. While both compounds exert their effects through the glucocorticoid receptor (GR), their distinct potencies and clinical applications warrant a detailed comparative analysis for research and drug development purposes. This document summarizes available data, details relevant experimental methodologies, and visualizes key pathways and workflows.
Introduction
This compound is a mid-potency topical corticosteroid primarily used for treating inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1] Dexamethasone, a potent and systemically active corticosteroid, is widely used for its anti-inflammatory and immunosuppressive properties in a variety of conditions.[2][3] Both drugs function as agonists of the glucocorticoid receptor, a ligand-activated transcription factor that modulates the expression of a wide array of genes.[4][5] Upon binding, the drug-receptor complex translocates to the nucleus and interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene expression.
Comparative Data
| Feature | This compound | Dexamethasone |
| Primary Use | Topical treatment of corticosteroid-responsive dermatoses | Systemic and topical anti-inflammatory and immunosuppressive agent |
| Mechanism of Action | Glucocorticoid Receptor (GR) Agonist | Glucocorticoid Receptor (GR) Agonist |
| Potency | Medium to high-range topical potency | High systemic and topical potency |
| Relative Binding Affinity (RBA) for GR | Data not explicitly found in searches. Potency suggests significant GR binding. | High (often used as a reference standard in binding assays) |
Note: The lack of publicly available, direct comparative gene expression data (e.g., from microarray or RNA-seq analysis) for this compound is a significant data gap. The inferences in this guide are based on its known mechanism and clinical potency relative to the extensively studied dexamethasone.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the common signaling pathway for both glucocorticoids and the standard experimental workflows used to assess their genomic and receptor-binding effects.
Experimental Protocols
Objective: To determine the relative binding affinity (RBA) of this compound and dexamethasone for the glucocorticoid receptor.
Protocol Outline:
-
Receptor Preparation: Prepare a cytosolic extract containing the glucocorticoid receptor from a suitable source, such as cultured A549 cells or rat liver tissue.
-
Radioligand: Use a radiolabeled glucocorticoid with high affinity for the GR, such as [³H]-dexamethasone, as the tracer.
-
Competition Setup: In a multi-well plate, incubate a fixed concentration of the GR preparation and the radioligand with increasing concentrations of unlabeled "competitor" compounds (dexamethasone as a reference and this compound as the test compound). Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled dexamethasone).
-
Incubation: Incubate the plates at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the GR-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption followed by centrifugation, or by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Objective: To identify and compare the genome-wide changes in gene expression in response to this compound and dexamethasone.
Protocol Outline:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., human keratinocytes or A549 lung adenocarcinoma cells) to a suitable confluency. Treat the cells with equimolar concentrations of this compound, dexamethasone, or a vehicle control for a defined period (e.g., 6 or 24 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a suitable method, such as a column-based kit or TRIzol reagent. Assess the quality and quantity of the isolated RNA using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis and Labeling: Reverse transcribe the RNA into complementary DNA (cDNA). During this process, incorporate a fluorescent label (e.g., Cy3 or Cy5).
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.
-
Washing and Scanning: After hybridization, wash the microarray slide to remove any unbound labeled cDNA. Scan the microarray using a laser scanner to detect the fluorescence intensity at each probe spot.
-
Data Analysis: Quantify the fluorescence intensities for each spot. Normalize the data to account for technical variations. Identify differentially expressed genes by comparing the expression levels in the drug-treated samples to the vehicle control samples, using appropriate statistical tests and fold-change cutoffs.
Objective: To obtain a comprehensive and quantitative profile of the transcriptomes of cells treated with this compound and dexamethasone.
Protocol Outline:
-
Cell Culture and Treatment: As with the microarray protocol, treat a suitable cell line with this compound, dexamethasone, or a vehicle control.
-
RNA Isolation and Quality Control: Isolate total RNA and perform rigorous quality control to ensure high-quality RNA with good integrity (e.g., using an Agilent Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from the isolated RNA. This typically involves depleting ribosomal RNA (rRNA) or selecting for polyadenylated mRNA, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the high-quality reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene to determine its expression level.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2 or edgeR) to identify genes that are significantly up- or down-regulated in the this compound and dexamethasone-treated groups compared to the control.
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the lists of differentially expressed genes to identify the biological processes and signaling pathways affected by each drug.
-
Conclusion
Both this compound and dexamethasone mediate their anti-inflammatory effects through the glucocorticoid receptor, which in turn regulates a vast network of genes. Dexamethasone is a well-characterized potent GR agonist with extensive documentation of its genomic effects. While this compound is known to be a clinically effective topical corticosteroid, there is a notable absence of direct comparative genomic data in the scientific literature.
Based on their shared mechanism of action, it is plausible that this compound regulates a similar set of anti-inflammatory genes as dexamethasone, such as those involved in cytokine and chemokine suppression. However, differences in their chemical structures could lead to variations in receptor binding affinity, receptor conformation, and interaction with co-regulators, potentially resulting in distinct gene expression profiles and potencies.
To fully elucidate the comparative genomic effects of these two corticosteroids, head-to-head studies employing techniques such as RNA-sequencing are necessary. Such studies would provide valuable insights for the development of more targeted and effective glucocorticoid therapies with improved side-effect profiles.
References
- 1. drugs.com [drugs.com]
- 2. Proinflammatory actions of glucocorticoids: glucocorticoids and TNFα coregulate gene expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene profiling reveals unknown enhancing and suppressive actions of glucocorticoids on immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of Flurandrenolide and betamethasone potency
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of topical corticosteroids, precise potency evaluation is paramount for selecting the appropriate therapeutic agent. This guide provides a detailed head-to-head comparison of Flurandrenolide and Betamethasone, focusing on their relative potencies as determined by established preclinical and clinical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the performance characteristics of these two widely used corticosteroids.
Data Presentation: A Comparative Overview
| Feature | This compound | Betamethasone |
| Potency Class | Medium to High (Class IV)[1] | High to Super-Potent (Class I, II, III, or V depending on the ester and vehicle)[1] |
| Common Formulations | 0.05% Cream, Ointment, Lotion, Tape[2] | Betamethasone Dipropionate (e.g., 0.05% Cream, Ointment), Betamethasone Valerate (e.g., 0.1% Cream, Ointment)[1][3] |
| General Potency Ranking | This compound 0.05% ointment is considered to have high-range potency. | Betamethasone dipropionate 0.05% is a potent corticosteroid, while some formulations are classified as super-potent. Betamethasone valerate is generally considered to be of medium to high potency. |
Mechanism of Action: The Glucocorticoid Signaling Pathway
Both this compound and Betamethasone, as corticosteroids, exert their anti-inflammatory, antipruritic, and vasoconstrictive effects through a shared mechanism of action involving the glucocorticoid receptor (GR). Upon penetrating the cell membrane, the corticosteroid binds to the GR in the cytoplasm, leading to a conformational change and dissociation from heat shock proteins. The activated corticosteroid-GR complex then translocates to the nucleus, where it modulates gene expression. This is achieved through two primary mechanisms:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Caption: General signaling pathway for corticosteroids like this compound and Betamethasone.
Experimental Protocols
The potency of topical corticosteroids is primarily determined by the vasoconstrictor assay. In vitro anti-inflammatory assays provide further mechanistic insights.
The Stoughton-McKenzie Vasoconstrictor Assay
This in vivo assay is the gold standard for assessing the potency of topical corticosteroids and forms the basis for the 7-class ranking system.
Objective: To determine the relative potency of a topical corticosteroid by measuring its ability to cause vasoconstriction (blanching) of the skin.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on the forearms are recruited.
-
Test Site Application: Small, defined areas on the volar aspect of the forearms are marked. The test corticosteroid formulations and a vehicle control are applied to these sites.
-
Occlusion: The application sites are covered with an occlusive dressing to enhance penetration.
-
Application Duration: The dressings remain in place for a specified period, typically 6 to 16 hours.
-
Assessment: After removal of the dressing and cleaning of the sites, the degree of skin blanching is visually assessed at various time points by trained observers. The blanching is typically scored on a scale (e.g., 0 to 4, where 0 is no blanching and 4 is maximal blanching).
-
Data Analysis: The blanching scores are recorded and analyzed to determine the potency of the test formulation relative to a standard corticosteroid.
Caption: A simplified workflow of the Stoughton-McKenzie Vasoconstrictor Assay.
In Vitro Anti-inflammatory Assays: Cytokine Inhibition
These assays provide a quantitative measure of a corticosteroid's ability to suppress the production of pro-inflammatory mediators.
Objective: To determine the in vitro anti-inflammatory potency of a corticosteroid by measuring its inhibition of cytokine release from immune cells.
Methodology:
-
Cell Culture: A relevant cell line (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or synoviocytes) is cultured.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide (LPS) or phytohemagglutinin (PHA)) to induce the production of cytokines such as TNF-α, IL-1β, and IL-6.
-
Corticosteroid Treatment: The stimulated cells are treated with various concentrations of the test corticosteroid (e.g., this compound or Betamethasone).
-
Incubation: The cells are incubated for a specific period to allow for cytokine production and the inhibitory effects of the corticosteroid.
-
Cytokine Measurement: The concentration of the target cytokine in the cell culture supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of cytokine inhibition at each corticosteroid concentration is calculated. The half-maximal inhibitory concentration (IC50) is then determined, which represents the concentration of the corticosteroid required to inhibit cytokine production by 50%. A lower IC50 value indicates higher potency.
Caption: A general workflow for an in vitro cytokine inhibition assay.
Conclusion
Based on the established topical corticosteroid potency classification, which is primarily derived from vasoconstrictor assay data, Betamethasone, particularly in its dipropionate form, is considered a more potent corticosteroid than this compound. While this compound is a potent anti-inflammatory agent in its own right, the various formulations of Betamethasone generally fall into higher potency classes. The choice between these two agents for therapeutic development or clinical application will depend on the desired level of anti-inflammatory effect, the anatomical site of application, and the specific dermatosis being targeted. For definitive quantitative comparisons, further head-to-head studies employing standardized in vivo and in vitro assays are warranted.
References
Validating Flurandrenolide's Impact on the NF-κB Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Flurandrenolide's potential effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Due to a lack of direct quantitative data for this compound's specific impact on this pathway, this document leverages data from other potent topical corticosteroids, namely Dexamethasone and Betamethasone, to provide a comparative framework. The experimental protocols detailed herein offer a roadmap for the validation of this compound's activity.
The NF-κB Signaling Pathway: A Key Inflammatory Mediator
The NF-κB signaling cascade is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of a host of pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Corticosteroids, a class of drugs to which this compound belongs, are known to exert their anti-inflammatory effects in part by interfering with this pathway. A primary mechanism is the induction of IκBα synthesis, which enhances the sequestration of NF-κB in the cytoplasm, thereby downregulating the inflammatory response.
Caption: The NF-κB signaling pathway and the inhibitory mechanism of this compound.
Comparative Analysis of NF-κB Inhibition
Table 1: Comparison of Corticosteroids on NF-κB Activity
| Compound | Assay Type | Cell Line | Stimulus | Observed Effect on NF-κB Pathway |
| This compound | (Hypothetical) | Various | TNF-α, LPS | Expected to inhibit NF-κB activation through IκBα induction. |
| Dexamethasone | Luciferase Reporter Assay | Macrophages | LPS | Dose-dependent inhibition of NF-κB-dependent luciferase activity. |
| Dexamethasone | Western Blot | Hepatocytes | Cytokine Mix | Decreased nuclear p65 levels and increased IκBα expression[1]. |
| Betamethasone | Electrophoretic Mobility Shift Assay (EMSA) | Rat Brain | Nerve Transection | Reduced activation of NF-κB[2][3]. |
| Betamethasone | ELISA | Rat Brain | Nerve Transection | Reduced levels of TNF-α and IL-1β[2][3]. |
Table 2: Comparison with Non-steroidal NF-κB Inhibitors
| Compound | Mechanism of Action | Reported IC50 (NF-κB Inhibition) |
| TPCA-1 | IKK-2 inhibitor | 17.9 nM (cell-free assay) |
| IMD-0354 | IKK-β inhibitor | ~200-500 nM in various cell-based assays |
| BAY 11-7082 | IκBα phosphorylation inhibitor | ~5-10 µM in various cell-based assays |
Experimental Protocols for Validation
To empirically determine the effect of this compound on the NF-κB signaling pathway, the following experimental protocols are recommended.
Caption: Experimental workflow for validating this compound's effect on NF-κB.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
a. Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (e.g., pNFκB-Luc)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound, Dexamethasone (positive control), and a known NF-κB inhibitor (e.g., BAY 11-7082)
-
TNF-α or Lipopolysaccharide (LPS)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
b. Protocol:
-
Seed cells in a 96-well plate and grow to 70-80% confluency.
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, Dexamethasone, or the control inhibitor.
-
Incubate for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Western Blot for Phospho-IκBα and Nuclear p65
This method assesses the phosphorylation status of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
a. Materials:
-
RAW 264.7 macrophages (or other relevant cell line)
-
This compound, Dexamethasone, and a known NF-κB inhibitor
-
TNF-α or LPS
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with different concentrations of this compound, Dexamethasone, or the control inhibitor for 1-2 hours.
-
Stimulate with TNF-α or LPS for 15-30 minutes.
-
For total cell lysates (for p-IκBα), wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a commercial kit according to the manufacturer's instructions.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize p-IκBα to total IκBα, and nuclear p65 to Lamin B1.
Real-Time Quantitative PCR (RT-qPCR) for NF-κB Target Genes
This technique measures the mRNA expression levels of NF-κB target genes.
a. Materials:
-
Cells treated as described for the Western blot protocol (stimulate for 2-4 hours).
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
b. Protocol:
-
Extract total RNA from treated cells using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform RT-qPCR using SYBR Green or TaqMan chemistry with specific primers for IL-6, TNF-α, and the housekeeping gene.
-
A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Conclusion
While direct experimental evidence for this compound's specific inhibitory effect on the NF-κB signaling pathway is limited, its classification as a potent corticosteroid strongly suggests such activity. The provided comparative data with Dexamethasone and Betamethasone, alongside detailed experimental protocols, offers a robust framework for researchers to validate and quantify the effects of this compound. The successful execution of these assays will provide crucial data for understanding its mechanism of action and for the development of novel anti-inflammatory therapeutics.
References
A Comparative Guide to the Activity of Flurandrenolide Across Different Skin Models
This guide provides a comprehensive comparison of Flurandrenolide's performance with other topical corticosteroids, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the evaluation of topical anti-inflammatory agents. This document outlines this compound's mechanism of action, its relative potency, and the methodologies used to assess its activity in various skin models.
Mechanism of Action of this compound
This compound, a synthetic topical corticosteroid, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through a well-established genomic pathway.[1][2] Upon penetrating the skin, this compound binds to the cytosolic glucocorticoid receptor (GR), leading to the dissociation of heat shock proteins.[1] The activated this compound-GR complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of target genes, upregulating the expression of anti-inflammatory proteins and downregulating pro-inflammatory mediators.[1]
A key anti-inflammatory mechanism is the induction of annexin-1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the release of arachidonic acid from cell membranes and subsequently halting the production of inflammatory prostaglandins and leukotrienes.[2] Additionally, this compound suppresses the transcription of genes encoding pro-inflammatory cytokines such as interleukins (IL) and tumor necrosis factor-alpha (TNF-α).
This compound's intracellular signaling pathway.
Comparative Performance of this compound
The potency of topical corticosteroids is a critical factor in their clinical efficacy. This potency is often categorized into seven classes, from super-potent (Class I) to least potent (Class VII). This compound is generally classified as a mid-potency corticosteroid.
Potency Classification of Topical Corticosteroids
The following table provides a potency classification of various topical corticosteroids, including this compound, based on the US system. This classification is primarily determined by the vasoconstrictor assay.
| Potency Class | Potency | Example Corticosteroids |
| I | Super-potent | Clobetasol propionate 0.05%, Halobetasol propionate 0.05% |
| II | High | Fluocinonide 0.05%, Desoximetasone 0.25% |
| III | Mid-to-High | Betamethasone valerate 0.1% (ointment) |
| IV | Mid-potency | This compound 0.05% (ointment) , Triamcinolone acetonide 0.1% (ointment) |
| V | Lower-Mid | This compound 0.05% (cream) , Hydrocortisone valerate 0.2% |
| VI | Mild | Desonide 0.05%, Alclometasone dipropionate 0.05% |
| VII | Least Potent | Hydrocortisone 1%, 2.5% |
Note: The vehicle (e.g., ointment, cream, lotion) can significantly influence the potency of a topical corticosteroid.
Clinical Efficacy Comparison in Psoriasis
A clinical study compared the efficacy of once-daily this compound tape (4 µg/cm²) with twice-daily 0.05% diflorasone diacetate ointment in patients with plaque psoriasis. The results demonstrated a greater clearing of psoriatic plaques in terms of erythema, scaling, and induration with this compound tape.
| Parameter | This compound Tape (once daily) | Diflorasone Diacetate Ointment (twice daily) |
| Application Frequency | Once daily (up to 16 hours) | Twice daily |
| Erythema Reduction | Consistently greater clearing | Less clearing |
| Scaling Reduction | Consistently greater clearing | Less clearing |
| Induration Reduction | Consistently greater clearing | Less clearing |
| Overall Treatment Success | Superior | Inferior |
This table is a qualitative summary of the findings from the cited study.
Experimental Protocols for Assessing Topical Corticosteroid Activity
The following sections detail the methodologies for key experiments used to evaluate the activity of topical corticosteroids like this compound.
Vasoconstrictor Assay
The vasoconstrictor assay is a standardized in vivo method to determine the bioequivalence and potency of topical corticosteroids. It measures the degree of skin blanching (vasoconstriction) caused by the application of the corticosteroid.
Protocol:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Site Demarcation: Multiple small areas (e.g., 1 cm²) are marked on the volar aspect of the forearms.
-
Product Application: A standardized amount of the topical corticosteroid formulation and a vehicle control are applied to the marked sites.
-
Occlusion: The application sites are covered with an occlusive dressing for a specified period (e.g., 6-16 hours).
-
Product Removal: The dressing and any remaining product are carefully removed.
-
Assessment of Vasoconstriction: At predetermined time points after product removal (e.g., 2, 6, 12, 24 hours), the degree of skin blanching at each site is assessed.
-
Scoring:
-
Visual Scoring: A trained assessor rates the blanching on a scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
Chromameter Measurement: A chromameter is used to objectively measure the change in skin color (redness) at the application site compared to untreated skin.
-
-
Data Analysis: The scores or chromameter readings are plotted over time, and the area under the curve (AUC) is calculated to determine the potency of the corticosteroid.
Cytokine Release Assay in 3D Human Skin Models
Three-dimensional (3D) human skin models, such as reconstructed human epidermis (RHE) or full-thickness skin models, provide an in vitro platform to assess the anti-inflammatory activity of topical compounds.
Protocol:
-
Model Preparation: Commercially available 3D skin models (e.g., EpiDerm™, SkinEthic™) are cultured according to the manufacturer's instructions until they are fully differentiated.
-
Induction of Inflammation: An inflammatory response is induced in the skin models by treating them with a pro-inflammatory stimulus, such as:
-
Lipopolysaccharide (LPS)
-
A cytokine cocktail (e.g., TNF-α, IL-17A, IL-22)
-
Phorbol 12-myristate 13-acetate (PMA)
-
-
Topical Application: The test corticosteroid (e.g., this compound) and a vehicle control are applied topically to the surface of the inflamed skin models.
-
Incubation: The treated models are incubated for a specified period (e.g., 24-48 hours).
-
Sample Collection:
-
Culture Medium: The culture medium beneath the skin models is collected.
-
Tissue Lysate: The skin models are harvested and lysed to release intracellular proteins.
-
-
Cytokine Quantification: The levels of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α) in the collected culture medium and/or tissue lysate are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: The percentage reduction in cytokine release in the corticosteroid-treated group is calculated relative to the vehicle-treated inflamed group.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory activity of a topical corticosteroid using a 3D skin model.
Workflow for in vitro corticosteroid testing.
References
A Comparative Analysis of Gene Regulatory Networks: Flurandrenolide Versus Other Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene regulatory networks affected by the synthetic corticosteroid Flurandrenolide and other prominent steroids. By synthesizing available experimental data, we aim to elucidate the similarities and potential distinctions in their molecular mechanisms, with a focus on their impact on gene expression.
Introduction to Steroid-Mediated Gene Regulation
Steroids, a class of lipophilic hormones, exert profound effects on cellular function primarily by modulating gene expression. Their actions are mediated by intracellular receptors, principally the Glucocorticoid Receptor (GR) and the Mineralocorticoid Receptor (MR). Upon ligand binding, these receptors translocate to the nucleus, where they act as transcription factors to either activate (transactivation) or repress (transrepression) the expression of target genes.[1][2][3] This genomic mechanism is central to the anti-inflammatory, immunosuppressive, and metabolic effects of corticosteroids.[1][4] Additionally, more rapid, non-genomic effects have been observed that do not involve direct gene transcription.
This compound is a potent topical corticosteroid primarily utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in dermatological applications. Its mechanism of action aligns with the classical genomic pathway of glucocorticoids, involving binding to the cytosolic GR, nuclear translocation, and subsequent modulation of gene transcription.
Comparative Analysis of Gene Regulatory Networks
Direct comparative transcriptomic studies detailing the effects of this compound against other steroids are not extensively available in public databases. However, by examining the well-characterized effects of other potent glucocorticoids like Dexamethasone and Hydrocortisone, and considering the dual receptor agonism of steroids like Fludrocortisone, we can infer the expected gene regulatory landscape of this compound.
Key Regulatory Pathways Affected:
-
Anti-Inflammatory Gene Upregulation: A hallmark of glucocorticoid action is the transactivation of genes encoding anti-inflammatory proteins. A key example is the induction of Annexin A1 (ANXA1 or Lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes. Other upregulated genes include those involved in inhibiting inflammatory signaling cascades.
-
Pro-Inflammatory Gene Downregulation: Corticosteroids potently suppress inflammation by repressing the expression of pro-inflammatory genes. This is often achieved through the inhibition of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are central regulators of cytokine, chemokine, and adhesion molecule expression.
-
Metabolic Gene Regulation: Glucocorticoids influence the expression of genes involved in glucose and lipid metabolism.
-
Cell Cycle and Proliferation: In skin, corticosteroids like fluocinolone acetonide have been shown to downregulate genes involved in cell-cycle progression and extracellular matrix organization, contributing to their therapeutic effect in hyperproliferative skin conditions as well as to side effects like skin thinning.
The following table summarizes the expected and observed effects of different steroids on key gene targets, based on available transcriptomic data for potent glucocorticoids and mineralocorticoids.
| Gene Target | Function | Expected Effect of this compound (as a potent GC) | Observed Effect of Dexamethasone (potent GC) | Observed Effect of Hydrocortisone (less potent GC) | Observed Effect of Aldosterone (MC) | References |
| ANXA1 (Lipocortin-1) | Anti-inflammatory, inhibits Phospholipase A2 | Upregulation | Upregulation | Upregulation | Minimal to no effect | |
| IL-6, IL-8, TNF-α | Pro-inflammatory cytokines | Downregulation | Downregulation | Downregulation | May have pro-inflammatory effects in certain contexts | |
| CCL2 (MCP-1) | Pro-inflammatory chemokine | Downregulation | Downregulation | Downregulation | Variable | |
| KLF15 | Transcription factor, anti-inflammatory | Upregulation | Upregulation | Upregulation | Minimal to no effect | |
| FKBP5 | GR co-chaperone, negative feedback | Upregulation | Upregulation | Upregulation | Minimal to no effect | |
| SGK1 | Kinase, cell survival, ion transport | Upregulation | Upregulation | Upregulation | Upregulation | |
| COL1A1, COL1A2 | Collagen synthesis | Downregulation | Downregulation | Downregulation | May increase expression |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor (GR) Signaling Pathway
The primary mechanism of action for this compound and other glucocorticoids involves the GR signaling pathway. The steroid enters the cell and binds to the cytosolic GR, which is complexed with heat shock proteins (HSPs). This binding event causes the dissociation of HSPs and the translocation of the activated GR-steroid complex into the nucleus. In the nucleus, the complex dimerizes and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes to activate their transcription (transactivation). Alternatively, the GR monomer can interact with and inhibit other transcription factors like NF-κB and AP-1, leading to the repression of pro-inflammatory genes (transrepression).
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Experimental Workflow for Comparative Transcriptomics (RNA-Seq)
To compare the effects of different steroids on gene expression, a common and powerful method is RNA-Sequencing (RNA-Seq). The workflow involves treating a relevant cell type (e.g., human keratinocytes or airway smooth muscle cells) with the steroids of interest, followed by RNA extraction, library preparation, sequencing, and bioinformatic analysis to identify differentially expressed genes.
Caption: Generalized workflow for RNA-Sequencing analysis.
Experimental Protocols
RNA-Sequencing for Transcriptome Profiling
-
Objective: To identify and quantify global changes in gene expression in response to steroid treatment.
-
Methodology:
-
Cell Culture and Treatment: A relevant cell line, such as primary human epidermal keratinocytes, is cultured to an appropriate confluency. The cells are then treated with a vehicle control, this compound, and other comparator steroids (e.g., Dexamethasone, Hydrocortisone) at equimolar concentrations or concentrations reflecting their relative potencies for a specified time course (e.g., 6, 12, or 24 hours).
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). The quality and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: RNA-seq libraries are prepared from the high-quality total RNA. This typically involves the enrichment of messenger RNA (mRNA) using poly(A) selection, followed by cDNA synthesis, ligation of sequencing adapters, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform, such as an Illumina NovaSeq, to generate millions of short reads.
-
Data Analysis: The raw sequencing reads undergo quality control. The reads are then aligned to a reference genome. Gene expression levels are quantified, and differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated by each steroid treatment compared to the vehicle control and to each other. Subsequent pathway analysis and gene ontology enrichment are conducted to understand the biological functions of the differentially expressed genes.
-
Quantitative Real-Time PCR (qPCR) for Validation
-
Objective: To validate the expression changes of a subset of key genes identified by RNA-Seq.
-
Methodology:
-
cDNA Synthesis: A portion of the same RNA samples used for RNA-Seq is reverse transcribed into complementary DNA (cDNA).
-
Primer Design: Gene-specific primers for the target genes and a stable housekeeping gene (e.g., GAPDH, ACTB) are designed and validated.
-
qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalized to the housekeeping gene. The fold changes are then compared to the results obtained from the RNA-Seq data.
-
Conclusion
This compound, as a potent glucocorticoid, is expected to modulate a gene regulatory network largely overlapping with that of other potent corticosteroids like Dexamethasone. Its primary effects are the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes, mediated through the glucocorticoid receptor. While direct comparative genomic data for this compound is limited, the extensive research on other corticosteroids provides a robust framework for understanding its molecular actions. Future head-to-head transcriptomic and ChIP-seq studies comparing this compound with a panel of other topical and systemic steroids would be invaluable for delineating any subtle but potentially clinically relevant differences in their gene regulatory profiles. Such studies would further refine our understanding of their therapeutic efficacy and side-effect profiles, aiding in the development of more targeted and safer anti-inflammatory therapies.
References
Assessing the Specificity of Flurandrenolide's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Flurandrenolide, a synthetic topical corticosteroid, with other alternatives, focusing on the specificity of its biological effects. The information is supported by experimental data and detailed methodologies to assist in research and development.
Introduction to this compound
This compound is a mid-potency topical corticosteroid used for its anti-inflammatory, antipruritic, and vasoconstrictive properties in treating various skin conditions like psoriasis and eczema.[1] Like other corticosteroids, its primary mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR).[2][3] This drug-receptor complex then translocates to the nucleus, where it modulates the transcription of specific genes.[4] This process leads to the synthesis of anti-inflammatory proteins, such as lipocortin-1 (annexin-1), and the suppression of pro-inflammatory mediators like prostaglandins and leukotrienes.[2] The specificity of a corticosteroid is crucial as it determines its therapeutic efficacy versus its potential for adverse effects.
Mechanism of Action: The Glucocorticoid Receptor Pathway
The biological effects of this compound are mediated through the glucocorticoid receptor. Upon entering the cell, it binds to the GR, which is part of a multiprotein complex. This binding causes a conformational change, leading to the dissociation of heat shock proteins. The activated GR-ligand complex then moves into the nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either increase the expression of anti-inflammatory genes or decrease the expression of pro-inflammatory genes.
Comparative Potency and Specificity
Topical corticosteroids are generally classified into seven groups, with Group I being the most potent and Group VII being the least potent. This compound's potency can vary based on its formulation. For instance, this compound 0.05% ointment is considered to have high-range potency, while the cream form has medium-range potency. The tape formulation, Cordran Tape, is considered ultra-high in potency (Group I).
| Corticosteroid | Potency Class | Common Formulation(s) |
| Clobetasol Propionate | I (Superpotent) | 0.05% Cream, Ointment, Gel |
| This compound Tape | I (Superpotent) | 4 mcg/cm² Tape |
| Diflorasone Diacetate | I (Superpotent) | 0.05% Ointment |
| This compound Ointment | III (Potent) | 0.05% Ointment |
| Triamcinolone Acetonide | III-V (Potent to Lower Mid-Strength) | 0.1% - 0.5% Cream, Ointment, Lotion |
| This compound Cream/Lotion | IV (Medium Potency) | 0.05% Cream, Lotion |
| Hydrocortisone | VII (Least Potent) | 1% Cream, Ointment |
Note: Potency classifications can vary slightly between different sources. This table represents a general consensus.
In a comparative study, this compound tape applied once daily was found to be more effective in clearing psoriatic plaques than twice-daily application of diflorasone diacetate 0.05% ointment, another Group I corticosteroid.
Experimental Protocols for Assessing Specificity
Assessing the biological specificity of a corticosteroid like this compound involves various in vitro and in vivo assays.
1. Glucocorticoid Receptor Binding Affinity Assay
This assay determines how strongly a corticosteroid binds to the glucocorticoid receptor compared to a standard radiolabeled glucocorticoid.
-
Objective: To quantify the relative binding affinity (RBA) of this compound and other corticosteroids for the GR.
-
Methodology:
-
Preparation of Cytosol: Human keratinocytes or other suitable cells are cultured and harvested. A cytosolic extract containing the GR is prepared by homogenization and centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cytosolic extract.
-
Competition: Increasing concentrations of unlabeled corticosteroids (the "competitors," such as this compound, hydrocortisone, etc.) are added to the incubation mixture.
-
Separation: After incubation, the bound and unbound radiolabeled steroid are separated, often using charcoal-dextran.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled steroid (IC50) is determined. The RBA is then calculated relative to a reference steroid.
-
2. Anti-Inflammatory Gene Expression Analysis (Reporter Assay)
This assay measures the ability of a corticosteroid to induce the transcription of a reporter gene under the control of GREs.
-
Objective: To assess the functional potency of this compound in activating GR-mediated gene transcription.
-
Methodology:
-
Cell Transfection: A suitable cell line (e.g., A549 lung cells) is transfected with a plasmid containing a reporter gene (e.g., luciferase) downstream of a promoter with multiple GREs.
-
Treatment: The transfected cells are treated with varying concentrations of this compound or other corticosteroids.
-
Lysis and Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.
-
Analysis: The dose-response curve is plotted to determine the EC50 (the concentration that produces 50% of the maximal response), which is a measure of the steroid's functional potency.
-
3. Vasoconstrictor Assay (McKenzie-Stoughton Assay)
This is a human skin blanching assay used to determine the in vivo potency of topical corticosteroids. The degree of skin blanching (vasoconstriction) correlates with anti-inflammatory efficacy.
-
Objective: To compare the topical potency of this compound formulations with other corticosteroids in vivo.
-
Methodology:
-
Application: Small amounts of different corticosteroid formulations are applied to marked areas on the forearm of healthy volunteers.
-
Occlusion: The areas may be covered with an occlusive dressing to enhance absorption.
-
Assessment: After a specified period (e.g., 16 hours), the dressings are removed, and the degree of skin blanching (pallor) at each site is visually scored by trained observers at various time points.
-
Analysis: The scores for this compound are compared with those of other corticosteroids to establish a relative potency ranking.
-
Conclusion
The specificity of this compound is a function of its molecular structure, which dictates its binding affinity to the glucocorticoid receptor and its subsequent effects on gene transcription. Its classification as a medium-to-superpotent corticosteroid, depending on the vehicle, places it among effective treatments for inflammatory dermatoses. While it shares a common mechanism of action with other corticosteroids, its unique formulation, particularly the occlusive tape delivery system, can enhance its potency and efficacy beyond that of other high-potency agents like diflorasone diacetate ointment in specific applications. Further head-to-head studies employing the experimental protocols described above are necessary to fully delineate the nuances of its biological specificity relative to a broader range of corticosteroids.
References
Validating Flurandrenolide's Therapeutic Targets in Skin Inflammation: A Comparative Guide
This guide provides a detailed comparison of Flurandrenolide with other alternatives for treating skin inflammation, focusing on its therapeutic targets and performance, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a synthetic, fluorinated corticosteroid used topically for its potent anti-inflammatory, antipruritic (anti-itch), and vasoconstrictive properties.[1] It is indicated for the relief of inflammatory and pruritic symptoms of corticosteroid-responsive skin conditions such as atopic dermatitis and psoriasis.[2][3][4] Like other corticosteroids, its therapeutic effects are primarily mediated through its interaction with glucocorticoid receptors (GR).[1] The potency of this compound can vary depending on its formulation; for instance, the 0.05% ointment is considered to have high-range potency, while the 0.05% cream has medium-range potency.
Mechanism of Action: Targeting the Glucocorticoid Receptor Pathway
This compound's primary mechanism of action involves binding to cytosolic glucocorticoid receptors. This action initiates a cascade of genomic and non-genomic effects that suppress the inflammatory response.
Genomic Pathway: Upon entering a skin cell, this compound binds to the GR, causing a conformational change and dissociation from heat shock proteins. The activated drug-receptor complex then translocates into the nucleus. Inside the nucleus, it modulates gene expression in two main ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on DNA, increasing the transcription of anti-inflammatory genes. This leads to the synthesis of proteins like annexin-1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This repression is a key component of its anti-inflammatory effect, as it downregulates the expression of cytokines, chemokines, and adhesion molecules that drive inflammation.
dot
Caption: this compound's intracellular signaling pathway.
Comparative Performance Data
The efficacy of a topical corticosteroid is a critical factor for clinical use. Potency is often classified into seven groups, with Class I being the most potent and Class VII the least.
Table 1: Potency Comparison of Topical Corticosteroids
| Potency Class | Generic Name | Common Brand Name(s) |
| Class I (Super-potent) | Clobetasol Propionate | Temovate® |
| Halobetasol Propionate | Ultravate® | |
| Class II (High) | Fluocinonide | Lidex® |
| Class III (Upper Mid-Strength) | Betamethasone Valerate | Beta-Val® |
| Class IV (Mid-Strength) | This compound 0.05% Ointment | Cordran® |
| Mometasone Furoate | Elocon® | |
| Class V (Lower Mid-Strength) | This compound 0.05% Cream | Cordran® |
| Hydrocortisone Valerate | Westcort® | |
| Class VI (Mild) | Desonide | DesOwen® |
| Class VII (Least Potent) | Hydrocortisone 1% | Hytone® |
This table is adapted from various sources and provides a general comparison. Formulations (e.g., ointment vs. cream) can affect potency.
Clinical Efficacy Comparison
Direct comparative studies provide valuable insights into relative performance.
-
This compound vs. Hydrocortisone: In a study on 35 patients with atopic dermatitis using a contralateral application method, 0.05% this compound cream was found to be superior to 1% hydrocortisone cream in 23 cases and equal in 12. The superiority of this compound was most evident during the first week of treatment. This compound is considered more effective for moderate to severe conditions, while hydrocortisone is often preferred for milder cases due to a lower risk of side effects.
Experimental Protocols for Target Validation
Validating the therapeutic targets of this compound involves a combination of in vitro and in vivo experimental models.
In Vitro Assays
1. Glucocorticoid Receptor (GR) Binding Affinity Assay
-
Objective: To determine the binding affinity of this compound to the GR compared to other corticosteroids.
-
Methodology:
-
Cell Culture: Use cells expressing high levels of GR, such as human A549 lung carcinoma cells.
-
Cytosol Preparation: Homogenize cells and centrifuge to isolate the cytosolic fraction containing the GR.
-
Competitive Binding: In a 96-well plate, incubate a constant concentration of radiolabeled dexamethasone (e.g., [³H]dexamethasone) with the cytosol. Add increasing concentrations of unlabeled this compound or a comparator corticosteroid.
-
Incubation: Incubate at 4°C for 18-24 hours to allow binding to reach equilibrium.
-
Separation & Measurement: Separate bound from free radiolabeled ligand using methods like charcoal-dextran adsorption or filtration. Measure the radioactivity of the bound fraction using a scintillation counter.
-
Analysis: Calculate the IC50 value (the concentration of the drug that displaces 50% of the radiolabeled ligand) to determine relative binding affinity.
-
2. NF-κB Reporter Gene Assay
-
Objective: To quantify the inhibitory effect of this compound on the NF-κB signaling pathway.
-
Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Treatment: Pre-treat the transfected cells with varying concentrations of this compound or a control vehicle for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α) for 6-8 hours.
-
Lysis and Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Analysis: A decrease in luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB. Calculate the IC50 value for this inhibition.
-
dot
References
A Comparative Analysis of the Biological Activity of Flurandrenolide and Related Topical Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the biological activity of Flurandrenolide, a mid-potency topical corticosteroid, in the context of other therapeutic alternatives. Due to a notable lack of publicly available quantitative data on a series of this compound derivatives, this document will focus on the established biological profile of this compound and compare it with other well-characterized topical corticosteroids. The information presented herein is supported by experimental data and detailed methodologies to assist in research and drug development.
This compound is a synthetic fluorinated corticosteroid primarily used for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various dermatoses.[1][2][3][4] Its therapeutic efficacy is intrinsically linked to its molecular structure and its interaction with the glucocorticoid receptor (GR).
Comparative Biological Activity of Topical Corticosteroids
The potency of topical corticosteroids is a critical factor in their clinical application and is determined by a combination of factors including the drug's inherent affinity for the glucocorticoid receptor, its ability to penetrate the skin, and its subsequent metabolic fate. The following table provides a comparative overview of this compound and other selected topical corticosteroids, categorized by their relative potencies. Potency is often assessed using the vasoconstrictor assay, which correlates well with clinical anti-inflammatory efficacy.[5]
| Corticosteroid | Potency Class | Relative Potency (Example) | Formulation Examples |
| Clobetasol Propionate | Class I (Superpotent) | ~600x Hydrocortisone | Cream, Ointment, Foam |
| Halobetasol Propionate | Class I (Superpotent) | Very High | Cream, Ointment |
| Betamethasone Dipropionate (Augmented) | Class I (Superpotent) | Very High | Ointment, Gel |
| This compound | Class IV (Mid-potency) | Medium | Cream (0.05%), Ointment (0.05%), Lotion (0.05%), Tape (4 mcg/cm²) |
| Triamcinolone Acetonide | Class IV (Mid-potency) | Medium | Cream, Ointment, Lotion |
| Hydrocortisone Butyrate | Class V (Lower Mid-potency) | Moderate | Cream, Ointment |
| Desonide | Class VI (Mild) | Low | Cream, Ointment, Lotion |
| Hydrocortisone | Class VII (Least Potent) | 1 (Reference) | Cream, Ointment |
Note: The relative potency can be influenced by the vehicle, concentration, and application site.
Structure-Activity Relationships of Topical Corticosteroids
Key structural features influencing the potency of topical corticosteroids include:
-
Fluorination: The presence of a fluorine atom at the 6α or 9α position generally enhances both glucocorticoid and mineralocorticoid activity. This compound possesses a 6α-fluoro group.
-
Hydroxyl Groups: The 11β- and 21-hydroxyl groups are crucial for glucocorticoid activity.
-
C16/C17 Acetonide: The 16α, 17α-acetonide group, as seen in this compound, often increases topical anti-inflammatory activity.
-
Esterification: Esterification of the 17- and 21-hydroxyl groups can significantly impact the lipophilicity and, consequently, the percutaneous absorption and potency of the corticosteroid. Longer ester chains at these positions can increase lipophilicity and receptor binding affinity. It is therefore anticipated that ester derivatives of this compound would exhibit a range of potencies depending on the nature of the ester group.
Experimental Protocols
The evaluation of the biological activity of topical corticosteroids such as this compound and its potential derivatives relies on standardized in vivo and in vitro assays.
Vasoconstrictor Assay (McKenzie-Stoughton Assay)
This in vivo assay is the gold standard for determining the bioequivalence and relative potency of topical corticosteroid formulations.
Methodology:
-
Subject Selection: Healthy human volunteers with normal skin are selected.
-
Application: Small, defined areas on the flexor surface of the forearms are marked. The test and reference corticosteroid formulations are applied to these sites under occlusion for a specified duration (e.g., 6 or 16 hours).
-
Evaluation: After removal of the formulation and cleaning of the skin, the degree of skin blanching (vasoconstriction) is visually assessed at various time points by trained observers using a graded scale (e.g., 0 to 4, where 0 is no blanching and 4 is maximal blanching). Alternatively, a chromameter can be used for a more objective colorimetric measurement.
-
Data Analysis: The blanching scores are plotted over time, and the area under the curve (AUC) is calculated to determine the extent of vasoconstriction. The potency of the test formulation is then compared to that of a reference standard.
Glucocorticoid Receptor (GR) Binding Assay
This in vitro assay measures the affinity of a corticosteroid for the glucocorticoid receptor, which is a primary determinant of its intrinsic potency.
Methodology:
-
Receptor Preparation: Cytosolic extracts containing the glucocorticoid receptor are prepared from appropriate cells or tissues (e.g., cultured human keratinocytes).
-
Competitive Binding: A fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., a this compound derivative).
-
Separation: After reaching equilibrium, the receptor-bound radiolabeled ligand is separated from the free, unbound ligand using methods such as dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. From this, the equilibrium dissociation constant (Ki) can be calculated to quantify the binding affinity.
In Vitro Anti-Inflammatory Assays
These assays assess the ability of a corticosteroid to suppress inflammatory responses in cell culture models.
Methodology (e.g., Cytokine Inhibition Assay):
-
Cell Culture: A relevant cell line, such as human keratinocytes or peripheral blood mononuclear cells (PBMCs), is cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS] or a cytokine like TNF-α) to induce the production of pro-inflammatory mediators.
-
Treatment: The stimulated cells are treated with various concentrations of the test corticosteroid.
-
Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) or other inflammatory markers in the cell culture supernatant are quantified using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration-dependent inhibition of inflammatory mediator production by the corticosteroid is determined to assess its anti-inflammatory potency.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with the glucocorticoid receptor, leading to changes in gene expression.
Caption: Glucocorticoid Receptor Signaling Pathway.
The diagram above illustrates the genomic mechanism of action for this compound. Upon entering the cell, it binds to the cytosolic glucocorticoid receptor (GR), causing the dissociation of heat shock proteins. The activated GR-Flurandrenolide complex then translocates to the nucleus, dimerizes, and binds to glucocorticoid response elements (GREs) on the DNA. This interaction leads to the repression of pro-inflammatory genes and the activation of anti-inflammatory genes, resulting in the observed therapeutic effects.
Caption: Vasoconstrictor Assay Workflow.
This workflow outlines the key steps involved in the McKenzie-Stoughton vasoconstrictor assay, a standard in vivo method for determining the potency of topical corticosteroids.
References
- 1. Topical corticosteroids, structure-activity and the glucocorticoid receptor: discovery and development--a process of "planned serendipity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. US4210633A - this compound film formulation - Google Patents [patents.google.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Validating Flurandrenolide's Glucocorticoid Receptor-Dependent Mechanism: A Comparative Guide Using Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Flurandrenolide's mechanism of action, focusing on its validation through glucocorticoid receptor (GR) knockout models. By examining experimental data and detailed protocols, this document aims to offer a clear understanding of this compound's performance relative to other corticosteroids.
This compound, a synthetic topical corticosteroid, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects by acting as a glucocorticoid receptor (GR) agonist.[1][2] The cornerstone of validating this mechanism lies in the use of receptor knockout models, which provide definitive evidence of a drug's reliance on a specific receptor for its pharmacological activity. While direct studies validating this compound's mechanism using GR knockout models are not extensively published, the well-established principles of corticosteroid action, supported by numerous studies on other glucocorticoids in GR-deficient models, provide a robust framework for its validation.[3][4]
Comparative Analysis of Corticosteroid Potency and Receptor Affinity
The therapeutic efficacy of topical corticosteroids is largely determined by their potency, which is a function of their binding affinity to the glucocorticoid receptor. This compound is classified as a medium to high-potency corticosteroid.[5]
Table 1: Relative Potency of Selected Topical Corticosteroids
| Potency Class | Corticosteroid |
| Super-potent (Class I) | Clobetasol propionate 0.05% |
| High-potent (Class II) | Betamethasone dipropionate 0.05% |
| Medium-high potency (Class III) | This compound 0.05% ointment |
| Medium potency (Class IV) | Mometasone furoate 0.1% cream |
| Low potency (Class VII) | Hydrocortisone 1% |
Source: Adapted from MSD Manual and National Psoriasis Foundation.
The binding affinity of a corticosteroid for the GR is a key determinant of its intrinsic activity. Competitive radioligand binding assays are commonly employed to determine these values.
Table 2: Relative Glucocorticoid Receptor Binding Affinity of Various Steroids
| Steroid | Relative Binding Affinity (%)* |
| Dexamethasone | 100 |
| Betamethasone 17-valerate | 125 |
| This compound | Data not explicitly found in a comparative table |
| Hydrocortisone | 10 |
*Relative to Dexamethasone. Data compiled from various sources; direct comparative studies including this compound are limited.
Validating the Mechanism with Glucocorticoid Receptor Knockout Models
The essential role of the glucocorticoid receptor in mediating the effects of corticosteroids has been unequivocally demonstrated using GR knockout mouse models. In these models, the gene encoding the GR is selectively deleted, rendering cells or specific tissues unresponsive to glucocorticoids.
In skin-specific GR knockout models, the anti-inflammatory effects of topically applied glucocorticoids are significantly diminished or completely abolished. For instance, in studies involving contact dermatitis models, the application of glucocorticoids to wild-type mice reduces inflammation, whereas the same treatment has little to no effect on mice lacking the GR in their keratinocytes. This demonstrates that the therapeutic action of the corticosteroid is dependent on the presence of the GR.
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound (e.g., this compound) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cytosolic extract containing the glucocorticoid receptor
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)
-
Unlabeled test compounds (this compound and other corticosteroids)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test compounds.
-
In a multi-well plate, incubate the cytosolic extract with a fixed concentration of the radiolabeled glucocorticoid and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a filter membrane.
-
Measure the radioactivity of the bound ligand on the filter using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
Generation of Keratinocyte-Specific GR Knockout Mice
The Cre-loxP system is a widely used method for generating tissue-specific knockout mice.
Procedure:
-
Generate Floxed GR Mice: Create a mouse line in which the GR gene is flanked by loxP sites ("floxed").
-
Obtain Keratin-Cre Mice: Acquire a transgenic mouse line that expresses Cre recombinase under the control of a keratin promoter (e.g., K14 or K5), which drives expression specifically in keratinocytes.
-
Breeding: Cross the floxed GR mice with the Keratin-Cre mice.
-
Genotyping: The offspring will have different genotypes. Use PCR to identify the mice that are homozygous for the floxed GR allele and carry the Cre transgene. In these mice, the GR gene will be excised specifically in keratinocytes.
-
Validation: Confirm the knockout at the protein level using techniques like Western blotting or immunohistochemistry on skin samples to show the absence of GR protein in the epidermis.
Visualizing the Pathways and Workflows
Caption: this compound's intracellular signaling pathway.
Caption: Experimental workflow for validating mechanism using knockout models.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C24H33FO6 | CID 15209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glucocorticoid Signaling in Health and Disease: Insights From Tissue-Specific GR Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Signaling in Health and Disease: Insights From Tissue-Specific GR Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
